molecular formula C9H14ClNO B2751331 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one CAS No. 2225142-25-4

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

カタログ番号: B2751331
CAS番号: 2225142-25-4
分子量: 187.67
InChIキー: WVWBODOWNJNXHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (CAS 2225142-25-4) is a specialized organic compound with a molecular formula of C 9 H 14 ClNO and a molecular weight of 187.67 g/mol . This molecule features an azetidin-2-one core, which is a four-membered cyclic amide, also known as a beta-lactam. This core structure is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The compound is further substituted with a chloromethyl group and a cyclobutyl ring, making it a versatile building block for chemical synthesis . The primary research value of this compound lies in its potential as a key synthetic intermediate. The reactive chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create a diverse array of derivatives. For instance, it can undergo nucleophilic substitution reactions to generate analogs with different functional groups, such as the corresponding aminomethyl derivative . This enables the exploration of structure-activity relationships (SAR) in drug discovery programs. Azetidinone derivatives are extensively studied for their biological activities and have been investigated as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-4), a target for the treatment of type 2 diabetes . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWBODOWNJNXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCC2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanistic Evaluation of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing citation details

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Evaluating synthetic approaches

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Detailing Exhaustive Chlorination

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Refining Chemoselective Amidation

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Analyzing cyclization mechanism

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Executive Summary & Rationale

The molecule 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is a highly functionalized β -lactam building block. It serves as a critical electrophilic precursor for synthesizing complex spirocyclic or bridged pharmaceutical intermediates, most notably in the preparation of 3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride [1].

In standard β -lactam synthesis, the Staudinger ketene-imine cycloaddition is often the default pathway. However, this approach suffers from severe steric hindrance and poor regioselectivity when attempting to install a 3,3-disubstituted quaternary center alongside a bulky cyclobutyl group on the nitrogen. To bypass these limitations, this guide details an alternative, highly scalable pathway: the intramolecular 4-exo-tet cyclization of a β -haloamide . This method leverages precise chemoselectivity and thermodynamic driving forces to construct the strained 4-membered ring with high fidelity.

Retrosynthetic Analysis & Strategic Design

Disconnection of the N1–C4 bond in the target azetidin-2-one reveals an acyclic β -haloamide precursor: N-cyclobutyl-3-chloro-2-(chloromethyl)-2-methylpropanamide.

This intermediate can be synthesized via a chemoselective amidation between cyclobutylamine and 3-chloro-2-(chloromethyl)-2-methylpropanoyl chloride (CAS 4301-04-6) [2]. The acid chloride itself is elegantly derived from a highly accessible and cost-effective diol: 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA, CAS 4767-03-7) [3], via exhaustive chlorination.

SynthesisWorkflow BisMPA 2,2-Bis(hydroxymethyl) propionic acid (Bis-MPA) AcidChloride 3-Chloro-2-(chloromethyl) -2-methylpropanoyl chloride BisMPA->AcidChloride SOCl2, DMF (cat.) Reflux, 12h Amide N-Cyclobutyl-3-chloro-2- (chloromethyl)-2-methylpropanamide AcidChloride->Amide Cyclobutylamine, Et3N DCM, 0 °C to RT Target 3-(Chloromethyl)-1-cyclobutyl -3-methylazetidin-2-one Amide->Target NaH, THF 0 °C to RT, 4-exo-tet

Forward synthesis workflow of 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one.

Step-by-Step Experimental Protocols & Mechanistic Causality

Phase 1: Exhaustive Chlorination of Bis-MPA

Mechanistic Causality: Bis-MPA contains two primary hydroxyl groups and one carboxylic acid. Thionyl chloride ( SOCl2​ ), catalyzed by DMF, generates a highly electrophilic Vilsmeier-Haack type intermediate. This intermediate rapidly converts the carboxylic acid to an acyl chloride and both hydroxyls to alkyl chlorides. Using neat SOCl2​ drives the equilibrium forward and acts as the solvent, which is easily removed by vacuum distillation to yield the pure product without the need for chromatography [4].

Protocol:

  • Charge a dry, argon-purged 500 mL round-bottom flask with 2,2-bis(hydroxymethyl)propionic acid (1.0 eq).

  • Slowly add thionyl chloride (4.0 eq) at 0 °C. (Safety Note: Vigorous evolution of toxic SO2​ and HCl gases occurs; ensure the system is vented through a caustic scrubber).

  • Add a catalytic amount of anhydrous DMF (0.05 eq) to initiate the reaction.

  • Heat the mixture to 80 °C (reflux) and maintain for 12 hours until gas evolution ceases.

  • Remove excess SOCl2​ via short-path vacuum distillation to isolate 3-chloro-2-(chloromethyl)-2-methylpropanoyl chloride as a pale yellow oil.

Phase 2: Chemoselective Amidation

Mechanistic Causality: The acyl chloride is orders of magnitude more electrophilic than the primary, neopentyl-like alkyl chlorides. This vast difference in reactivity allows for perfect chemoselectivity. Cyclobutylamine attacks the carbonyl carbon exclusively, avoiding premature substitution at the chloromethyl sites. Triethylamine ( Et3​N ) is utilized as an auxiliary base to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic cyclobutylamine.

Protocol:

  • Dissolve 3-chloro-2-(chloromethyl)-2-methylpropanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • In a separate addition funnel, prepare a solution of cyclobutylamine (1.05 eq) and Et3​N (1.2 eq) in DCM.

  • Add the amine solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield N-cyclobutyl-3-chloro-2-(chloromethyl)-2-methylpropanamide.

Phase 3: Base-Promoted 4-Exo-Tet Cyclization

Mechanistic Causality: The formation of a 4-membered ring is thermodynamically and kinetically disfavored due to high ring strain. However, the Thorpe-Ingold effect (gem-dialkyl effect) exerted by the methyl and chloromethyl groups at the C2 position of the acyclic amide forces the reactive centers (the amide nitrogen and the C3 carbon) into close spatial proximity. Deprotonation of the amide by Sodium Hydride (NaH) generates a highly nucleophilic nitrogen anion that undergoes a 4-exo-tet intramolecular SN​2 displacement of one chloride leaving group.

Protocol:

  • Dissolve N-cyclobutyl-3-chloro-2-(chloromethyl)-2-methylpropanamide (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions to control hydrogen gas evolution.

  • Stir at 0 °C for 1 hour to ensure complete deprotonation, then allow the mixture to warm to room temperature and stir for an additional 5 hours.

  • Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4​Cl at 0 °C.

  • Extract the mixture with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target β -lactam.

Mechanism Amide Amide Precursor Anion Nitrogen Anion Amide->Anion + NaH - H2, - Na+ TS 4-exo-tet Transition State Anion->TS Intramolecular Attack Product Beta-Lactam Product TS->Product - Cl-

Mechanistic pathway of the base-promoted 4-exo-tet cyclization.

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for the self-validating workflow.

StepReagents & EquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1. Chlorination Bis-MPA (1.0), SOCl2​ (4.0), DMF (0.05)Neat801285>95%
2. Amidation Acid Chloride (1.0), Cyclobutylamine (1.05), Et3​N (1.2)DCM0 to 25492>98%
3. Cyclization Amide (1.0), NaH (1.2)THF0 to 25678>97%

Analytical Characterization

Successful synthesis of 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one can be verified against the following expected spectral data:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 4.15 (m, 1H, cyclobutyl CH), 3.70 (d, 1H, CH2​Cl ), 3.65 (d, 1H, CH2​Cl ), 3.20 (d, 1H, ring CH2​ ), 3.10 (d, 1H, ring CH2​ ), 2.40–2.00 (m, 6H, cyclobutyl CH2​ ), 1.45 (s, 3H, CH3​ ).

  • ESI-MS: Calculated for C9​H14​ClNO [M+H]+ : 188.08; Found: 188.10.

References

  • National Center for Biotechnology Information (PubChem). "3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride". PubChem Compound Summary for CID 137965933. Available at:[Link]

  • AccelaChem. "3-Chloro-2-(chloromethyl)-2-methylpropanoyl Chloride (Product Catalog)". Accela ChemBio Inc. Available at:[Link]

  • LookChem. "2,2-Bis(hydroxymethyl)propionic acid". Chemical Substance Database. Available at:[Link]

Sources

Engineering the Next Generation of Synthetic β-Lactam Derivatives: Mechanisms, Resistance Evasion, and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The architectural integrity of the bacterial cell wall relies heavily on the cross-linking of peptidoglycan strands, a vital process catalyzed by DD-transpeptidases, commonly known as penicillin-binding proteins (PBPs)[1]. While classical β-lactams have been the cornerstone of antibacterial therapy, the rapid evolution of multidrug-resistant (MDR) Gram-negative pathogens has necessitated the development of highly advanced synthetic derivatives[2].

As a Senior Application Scientist specializing in antimicrobial pharmacodynamics, I have structured this technical guide to dissect the precise molecular mechanics of modern synthetic β-lactams, the biochemical rationale behind their ability to evade resistance, and the rigorous, self-validating experimental workflows required to quantify these interactions in the laboratory.

Core Mechanism of Action: PBP Acylation Kinetics

All β-lactam antibiotics share a structural homology with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the nascent peptidoglycan layer[3]. This biomimicry facilitates their entry into the active site of PBPs. The core mechanism operates via a "suicide inhibition" pathway: the highly reactive, four-membered β-lactam ring undergoes a nucleophilic attack by the catalytic serine residue (e.g., Ser62) within the PBP active site[1][4].

Causality in Target Engagement: The irreversible acylation of this serine residue forms a stable, covalent acyl-enzyme complex. Because the bacterial enzyme cannot deacylate efficiently, the transpeptidation process is completely halted. This sudden substrate depletion, combined with the uninhibited activity of autolysins (peptidoglycan hydrolases), triggers catastrophic cell wall degradation, loss of osmotic integrity, and subsequent bacterial lysis[4].

Mechanism A Synthetic β-Lactam (D-Ala-D-Ala Mimic) B PBP Active Site (Nucleophilic Serine) A->B Active Site Binding C Acyl-Enzyme Complex (Covalent Bond) B->C Ring Cleavage D Transpeptidation Halted (Peptidoglycan Failure) C->D Irreversible Inhibition E Bacterial Cell Lysis (Autolysin Activity) D->E Loss of Integrity

Mechanism of PBP acylation and subsequent bacterial cell lysis by β-lactams.

Overcoming Resistance: Siderophore Conjugates and Novel Inhibitors

Gram-negative pathogens deploy three primary defense mechanisms: β-lactamase production, porin channel downregulation, and efflux pump overexpression[2]. Modern synthetic chemistry has engineered sophisticated workarounds to bypass these barriers.

The "Trojan Horse" Strategy: Cefiderocol

Cefiderocol is a first-in-class synthetic siderophore cephalosporin. Structurally, it features a unique chlorocatechol group at the C-3 side chain, which actively chelates extracellular ferric iron (Fe³⁺)[5][6].

Mechanistic Causality: Instead of relying on passive diffusion through frequently mutated porin channels (such as OmpK35 or OmpK36), the iron-cefiderocol complex is actively transported across the outer membrane via the bacterium's own iron transport receptors (e.g., CirA, Fiu, and PiuA)[7]. Once inside the periplasmic space, the iron dissociates, and the free cefiderocol binds with exceptionally high affinity to PBP3, effectively bypassing major permeability barriers and efflux systems[5][8].

Next-Generation β-Lactamase Inhibitors (BLIs)

To protect the β-lactam core from enzymatic hydrolysis, novel synthetic BLIs have been developed. Unlike classical inhibitors (e.g., clavulanic acid), newer agents utilize entirely distinct chemical scaffolds:

  • Diazabicyclooctanes (DBOs): Agents like avibactam and nacubactam do not contain a β-lactam ring. They inhibit serine β-lactamases via reversible covalent binding. Nacubactam uniquely exhibits intrinsic antibacterial activity by directly inhibiting PBP2[9].

  • Boronic Acid Derivatives: Vaborbactam acts as a competitive inhibitor by forming a coordinate covalent bond with the catalytic serine, creating a tetrahedral intermediate that perfectly mimics the high-energy transition state of β-lactam hydrolysis[3][10].

Quantitative Data Summary

The following table synthesizes the comparative advantages and quantitative efficacy metrics of these advanced synthetic derivatives[5][6][9][10].

CompoundStructural ClassPrimary TargetResistance Evasion MetricKey Quantitative/Structural Feature
Cefiderocol Siderophore CephalosporinPBP3Escapes porin loss (only 2- to 4-fold MIC increase in OmpK mutants vs. 8-fold for meropenem)Chlorocatechol group at C-3 for Fe³⁺ chelation
Nacubactam Diazabicyclooctane (DBO)PBP2 & Serine β-lactamasesDual-action; protects co-administered drugsBridged bicyclic core; intrinsic antibacterial activity
Vaborbactam Cyclic Boronic AcidClass A, C β-lactamasesMimics transition stateForms tetrahedral intermediate via coordinate covalent bond
BAL29880 Bridged BicyclicAmpC β-lactamasesHighly potent AmpC inhibition~2,000-fold more potent than clavulanic acid

Experimental Workflows for Mechanistic Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used in our application labs to quantify these mechanisms.

Protocol 1: Real-Time Kinetic Profiling of PBP Acylation via Surface Plasmon Resonance (SPR)

Objective: To quantify the association ( kon​ ) and dissociation ( koff​ ) rates of synthetic β-lactams to purified PBPs. Causality & Logic: We utilize a CM5 dextran matrix chip because its hydrophilic environment preserves the native 3D conformation of the PBP transmembrane domain, preventing steric hindrance during ligand binding. A multi-cycle kinetic approach with rigorous baseline stabilization is critical to differentiate true covalent binding from bulk refractive index shifts.

  • Surface Preparation: Activate the CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Ligand Immobilization: Inject purified recombinant PBP3 (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of 500-800 Response Units (RU) is achieved.

  • Quenching & Stabilization: Inject 1 M ethanolamine to deactivate unreacted NHS esters. Flow running buffer (HBS-EP+) continuously for 2 hours to establish a zero-drift baseline.

  • Analyte Titration: Inject the synthetic β-lactam derivative across a 5-point concentration gradient (e.g., 0.1 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Acquisition: Record the association phase for 180 seconds, followed by a 600-second dissociation phase.

  • Validation Check: The irreversible nature of the acyl-enzyme complex will manifest as a near-zero koff​ rate. Use a non-binding reference channel to subtract bulk effects.

SPR_Workflow N1 1. PBP Immobilization (CM5 Sensor Chip) N2 2. Baseline Stabilization (Buffer Flow) N1->N2 N3 3. Analyte Injection (β-Lactam Titration) N2->N3 N4 4. Association Phase (k_on Measurement) N3->N4 N5 5. Dissociation Phase (k_off Measurement) N4->N5 N5->N2 Regeneration

SPR experimental workflow for kinetic validation of PBP-drug interactions.

Protocol 2: Validation of Siderophore-Mediated Uptake via TonB-Dependent Assays

Objective: To confirm that siderophore cephalosporins utilize active iron transport channels. Causality & Logic: By culturing bacteria in iron-depleted versus iron-enriched media, we can manipulate the expression of outer membrane iron transporters. If the drug relies on these transporters, its Minimum Inhibitory Concentration (MIC) will drastically decrease in iron-depleted conditions where transporters are upregulated.

  • Media Preparation: Prepare standard Cation-Adjusted Mueller-Hinton Broth (CAMHB). Create an iron-depleted variant (ID-CAMHB) by adding the iron chelator apo-transferrin or deferoxamine.

  • Inoculum Standardization: Suspend the test strain (e.g., P. aeruginosa wild-type and a Δ piuA mutant) to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial two-fold dilutions of cefiderocol in 96-well microtiter plates for both media types.

  • Incubation: Inoculate the plates and incubate at 37°C for 18-20 hours.

  • Validation Check: A valid siderophore mechanism is confirmed if the MIC in ID-CAMHB is 4-fold lower than in standard CAMHB for the wild-type strain, while the Δ piuA mutant shows no such shift, proving receptor dependency.

Sources

Structural Elucidation, Synthesis, and Application Potential of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (CAS: 2225142-25-4) is a highly functionalized monocyclic β -lactam (2-azetidinone). Unlike traditional penicillins or cephalosporins, monocyclic β -lactams are increasingly utilized not just as antibacterial agents, but as versatile building blocks for targeted covalent inhibitors (TCIs), conformationally constrained peptidomimetics, and novel β -lactamase inhibitors.

This technical guide provides a rigorous analysis of its structural parameters, outlines a self-validating synthetic methodology based on the Staudinger [2+2] cycloaddition, and explores its mechanistic utility in modern drug discovery.

Chemical Identity & Structural Parameters

The unique pharmacological potential of this compound stems from its highly specific substitution pattern. The N1-cyclobutyl group provides significant steric shielding and increases the lipophilicity of the scaffold, which is critical for cell membrane permeability. Meanwhile, the C3-quaternary stereocenter, bearing both a methyl and a chloromethyl group, restricts the conformational flexibility of the β -lactam ring. This restriction alters the nucleophilic attack trajectory of target enzymes, while the chloromethyl moiety serves as a potent electrophilic trap for irreversible enzyme inhibition.

Table 1: Physicochemical and Structural Properties
ParameterValue / Description
Chemical Name 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
CAS Registry Number 2225142-25-4
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Core Scaffold Azetidin-2-one (Monocyclic β -lactam)
N1 Substituent Cyclobutyl ring (Lipophilic, sterically demanding)
C3 Substituents Methyl (-CH₃) and Chloromethyl (-CH₂Cl)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)

Mechanistic Synthesis: The Staudinger [2+2] Cycloaddition

The most robust and convergent method to construct highly substituted 2-azetidinones is the Staudinger synthesis . This non-photochemical [2+2] cycloaddition involves the reaction of an imine with a ketene intermediate. For this specific target, the synthesis requires the in situ generation of a ketene from 3-chloro-2-methylpropanoyl chloride, which subsequently reacts with N-methylenecyclobutanamine.

The stereochemical outcome and reaction efficiency are highly dependent on the generation rate of the ketene and the suppression of competing side reactions (such as ketene dimerization). Advanced catalytic methods can even render this process highly enantioselective when chiral nucleophiles are employed .

StaudingerSynthesis A Cyclobutylamine + Formaldehyde B Imine Intermediate (N-methylenecyclobutanamine) A->B Condensation (-H2O) E [2+2] Cycloaddition (-78°C to RT) B->E C 3-Chloro-2-methylpropanoyl Chloride D Ketene Intermediate C->D Et3N, DCM (-HCl) D->E F 3-(Chloromethyl)-1-cyclobutyl -3-methylazetidin-2-one E->F Ring Closure

Workflow of the Staudinger [2+2] cycloaddition to synthesize the target azetidin-2-one.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodology is designed not just to synthesize the compound, but to provide orthogonal analytical checkpoints that confirm the success of each step.

Phase 1: Imine Condensation
  • Objective: Synthesize the N-methylenecyclobutanamine intermediate.

  • Procedure: To a solution of cyclobutylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous magnesium sulfate (MgSO₄, 3.0 eq) followed by the dropwise addition of formaldehyde (37% aqueous solution, 1.2 eq). Stir for 2 hours at room temperature.

  • Causality: Formaldehyde is highly prone to polymerization; using a slight excess ensures complete conversion. The addition of MgSO₄ is strictly required to sequester the water byproduct. By driving the equilibrium forward, we prevent the thermodynamic hydrolysis of the highly reactive terminal imine.

  • Validation Checkpoint: Filter the drying agent and analyze an aliquot via ¹H NMR. The disappearance of the amine protons and the appearance of a sharp singlet at ~7.2 ppm (the imine CH₂=N proton) confirms successful condensation.

Phase 2: Ketene Generation & Cycloaddition
  • Objective: Assemble the azetidin-2-one core.

  • Procedure: Cool the crude imine solution in DCM to -78 °C under an inert argon atmosphere. Add 3-chloro-2-methylpropanoyl chloride (1.2 eq). Subsequently, add triethylamine (Et₃N, 1.5 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature overnight.

  • Causality: The order of addition and temperature control are critical. Et₃N acts as an HCl scavenger to facilitate the dehydrohalogenation of the acid chloride, generating the ketene in situ. Conducting this at -78 °C suppresses the homodimerization of the ketene, ensuring it reacts exclusively with the imine via the [2+2] cycloaddition pathway.

  • Validation Checkpoint: Quench with saturated aqueous NaHCO₃. Extract and concentrate. Run an IR spectrum of the crude mixture. The appearance of an intense carbonyl stretching frequency at ~1750 cm⁻¹ is the definitive hallmark of a successfully formed β -lactam ring.

Phase 3: Purification & Analytical Validation
  • Procedure: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Final Validation (Self-Validating Check):

    • ¹H NMR (CDCl₃): The C4 protons of the azetidinone ring will appear as a characteristic AB system (diastereotopic splitting) around 3.0–3.5 ppm due to the adjacent chiral quaternary center at C3. The -CH₂Cl protons will also present as an AB quartet.

    • LC-MS: Look for the[M+H]⁺ peak at m/z 188.1, accompanied by a characteristic M+2 isotope peak at m/z 190.1 (approx. 33% intensity), confirming the presence of the single chlorine atom.

Applications in Drug Discovery: Targeting Serine Proteases

Beyond traditional antibiotic applications targeting Penicillin-Binding Proteins (PBPs), highly functionalized monocyclic β -lactams are gaining traction in oncology and infectious disease as mechanism-based inhibitors .

The structural topology of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one makes it an ideal candidate for the development of novel β -lactamase inhibitors . When a serine protease (such as a Class A or C β -lactamase) attacks the carbonyl carbon (C2), the β -lactam ring opens to form an acyl-enzyme intermediate.

Because of the strategically placed chloromethyl group at C3, this ring-opening event unmasks a highly reactive alkylating agent. A proximal nucleophilic residue within the enzyme's active site can then displace the chloride ion, resulting in a secondary covalent cross-link. This "suicide inhibition" permanently inactivates the enzyme, preventing it from hydrolyzing co-administered antibiotics.

MechanismInhibition A Target Enzyme (e.g., Serine β-Lactamase) C Non-Covalent Michaelis Complex A->C B Azetidin-2-one (CAS: 2225142-25-4) B->C D Acyl-Enzyme Intermediate (Ring Opening) C->D Serine OH Attack on C=O E Chloride Displacement (Alkylating Event) D->E Proximal Nucleophile Attacks -CH2Cl F Irreversibly Inhibited Enzyme Complex E->F Covalent Cross-link

Mechanism-based irreversible inhibition of serine proteases by the chloromethyl-azetidinone.

References

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules (MDPI) URL: [Link]

  • Title: Drug Discovery in the Field of β-Lactams: An Academic Perspective Source: Antibiotics (MDPI) URL: [Link]

  • Title: Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: β-Lactams as promising anticancer agents: Molecular hybrids, structure activity relationships and potential targets Source: European Journal of Medicinal Chemistry (Elsevier) URL: [Link]

An In-Depth Technical Guide to the Stereochemistry of 3,3-Disubstituted β-Lactams

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Challenge and Opportunity of the Azetidin-2-one Core

The β-lactam (azetidin-2-one) is more than a mere four-membered heterocycle; it is the cornerstone of a class of antibiotics that has revolutionized modern medicine.[1][2] Beyond their profound antibacterial legacy, these strained rings serve as versatile and powerful chiral building blocks in organic synthesis.[3][4] This guide focuses on a particularly challenging subclass: the 3,3-disubstituted β-lactams. The quaternary stereocenter at the C3 position presents a unique synthetic hurdle. Unlike their 3-monosubstituted counterparts, these compounds cannot undergo epimerization at C3, meaning their stereochemistry is kinetically locked upon formation. This immutability places immense pressure on the synthetic method to deliver the desired stereoisomer with absolute control. For researchers and drug development professionals, mastering the stereoselective synthesis of these motifs is not just an academic exercise—it is a critical step in accessing novel chemical space and developing next-generation therapeutics. This document provides a detailed exploration of the core strategies for stereocontrol, the mechanistic underpinnings of selectivity, and the essential analytical workflows for definitive stereochemical assignment.

Foundational Strategies for Stereoselective Synthesis

The construction of the 3,3-disubstituted β-lactam ring with high fidelity requires a carefully chosen synthetic approach. The two most prevalent and powerful methods are the Staudinger [2+2] cycloaddition and the ester enolate-imine condensation.

The Staudinger Ketene-Imine [2+2] Cycloaddition

First reported by Hermann Staudinger in 1907, this cycloaddition remains a premier and highly versatile method for β-lactam synthesis.[5][6] The reaction involves the formal [2+2] cycloaddition of a ketene with an imine.[7] The mechanism proceeds through a stepwise pathway involving a zwitterionic intermediate, and it is the fate of this intermediate that dictates the final stereochemical outcome.[7][8]

The stereoselectivity of the Staudinger reaction is a function of the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization.[7][9] This competition is heavily influenced by the electronic properties of the substituents on both the ketene and the imine.

  • Electron-Donating Groups (EDGs) on the ketene and Electron-Withdrawing Groups (EWGs) on the imine accelerate the rate of direct ring closure, generally favoring the formation of cis-β-lactams (in cases with a C4 substituent).[5][7]

  • Electron-Withdrawing Groups (EWGs) on the ketene and Electron-Donating Groups (EDGs) on the imine slow the ring closure, allowing for isomerization of the intermediate, which often leads to a preference for trans-β-lactams.[5][7]

For 3,3-disubstituted systems, achieving enantioselectivity is the primary goal. This is accomplished through two main strategies: the use of chiral auxiliaries and the more modern approach of asymmetric catalysis.

1.1.1 Diastereocontrol via Chiral Auxiliaries

This classical strategy involves covalently attaching a chiral, enantiopure molecule to either the ketene or imine precursor. This auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer.

  • Auxiliaries on the Ketene Component: Enantiopure oxazolidinones, often derived from readily available amino acids, are excellent chiral auxiliaries for this purpose.[10][11] For instance, a ketene derived from an (S)-phenylglycinol-based oxazolidinone will react with an achiral imine to produce a β-lactam with high diastereomeric excess.[10]

  • Auxiliaries on the Imine Component: Chiral imines can be prepared from chiral aldehydes or, more commonly, chiral amines.[10][12] For example, imines derived from (R)-1-phenylethylamine can impart significant facial selectivity during the cycloaddition.[10] A newer, versatile auxiliary is the p-methoxyphenethyl (PMPE) group, which combines the positive diastereoselective influence of a phenethyl group with facile oxidative removal.[13]

1.1.2 Enantiocontrol via Asymmetric Catalysis

Asymmetric catalysis represents a more elegant and atom-economical approach, where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction.

  • Organocatalysis: Chiral Lewis bases, such as tertiary amines and phosphines, have emerged as powerful catalysts.[14] Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be highly effective, catalyzing the reaction between various ketenes and imines to afford β-lactams with excellent yields and enantioselectivities (often >95% ee).[3][11] Chiral thiourea organocatalysts have also been successfully employed.[15]

  • Transition-Metal Catalysis: The use of transition metals to assist in the Staudinger reaction provides a robust and versatile methodology for achieving diastereoselectivity.[1] Rhodium-catalyzed reactions, for instance, can be used in one-pot, multicomponent syntheses starting from azides and diazo compounds.[5]

Ester Enolate-Imine Cyclocondensation

This method provides an alternative and powerful route to chiral β-lactams, particularly 3-amino-β-lactams. The reaction involves the cyclocondensation of an imine with a pre-formed ester enolate.[10] Stereocontrol is typically achieved by using a chiral auxiliary on the ester. Chiral lithium enolates generated from esters of (−)-menthol or (−)-2-phenylcyclohexanol have been shown to react with aldimines to give trans-3-amino-β-lactams with excellent enantiopurity.[10]

Modern Synthetic Developments

Recent advances have expanded the synthetic toolkit for accessing these complex scaffolds.

  • NBS-Mediated Cyclization: A novel and highly diastereoselective method involves the N-bromosuccinimide (NBS)-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers. This reaction provides rapid access to α-bromo N-alkoxy β-lactams, installing two distinct and synthetically useful functional handles (a C-Br bond and an N-O bond) for further core modifications.[16][17]

  • Three-Component Reactions: Diastereoselective syntheses of densely functionalized β-lactams have been achieved through three-component reactions of N-hydroxyanilines, diazo compounds, and cyclobutenones. This process involves a sequential rhodium-catalyzed imine formation followed by a [2+2] cycloaddition with a ketene generated in situ from the ring-opening of the cyclobutenone.[18]

Mechanistic Schematics and Logical Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and rational design. The following diagrams illustrate these core concepts.

The Staudinger Cycloaddition Mechanism

The diagram below illustrates the stepwise mechanism of the Staudinger reaction, highlighting the key zwitterionic intermediate and the competing pathways that determine the final stereochemistry.

Staudinger_Mechanism reactants Imine + Ketene zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic Attack cis_product cis-β-Lactam zwitterion->cis_product Fast Ring Closure (k_closure > k_iso) isomerized_zwitterion Isomerized Zwitterion zwitterion->isomerized_zwitterion Isomerization (k_iso) trans_product trans-β-Lactam isomerized_zwitterion->trans_product Ring Closure

Caption: Mechanism of the Staudinger reaction showing stereochemical divergence.

Catalytic Cycle for an Enantioselective Staudinger Reaction

This diagram outlines a generalized catalytic cycle for the enantioselective synthesis of a β-lactam using a chiral nucleophilic organocatalyst.

Catalytic_Cycle catalyst Chiral Catalyst (Cat) cat_ketene [Cat-Ketene] Adduct (Chiral Enolate) catalyst->cat_ketene + Ketene ketene Ketene cat_product_complex [Cat*-Product] Complex cat_ketene->cat_product_complex + Imine (Diastereoselective Attack) imine Imine cat_product_complex->catalyst Release Product product Enantiopure β-Lactam cat_product_complex->product

Caption: Generalized catalytic cycle for an organocatalyzed Staudinger reaction.

Integrated Workflow for Synthesis and Analysis

Successful stereoselective synthesis requires a robust workflow that integrates synthesis, purification, and rigorous stereochemical analysis.

Workflow synthesis Stereoselective Synthesis (e.g., Catalytic Staudinger) workup Reaction Workup & Crude Purification synthesis->workup purification Flash Chromatography workup->purification structure_id Structural Confirmation (NMR, HRMS) purification->structure_id ee_det Enantiomeric Excess (ee) Determination (Chiral HPLC) structure_id->ee_det abs_config Absolute Stereochemistry (X-ray Crystallography) structure_id->abs_config If crystal obtained final_product Characterized, Enantiopure 3,3-Disubstituted β-Lactam ee_det->final_product abs_config->final_product

Caption: Workflow for synthesis and stereochemical validation.

Analytical Methodologies: The Self-Validating System

The synthesis of a stereochemically complex molecule is incomplete without rigorous analytical validation. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the constitution and relative stereochemistry of the synthesized molecule.[19]

  • ¹H and ¹³C NMR: These experiments confirm the successful formation of the β-lactam ring and the presence of all expected functional groups.

  • 2D NOESY/ROESY: For determining relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is indispensable.[20] These experiments detect through-space interactions between protons that are less than 5 Å apart.[20] A cross-peak between a proton on a C3-substituent and the proton at C4 provides definitive evidence of their cis relationship. The absence of this correlation, coupled with other expected correlations, confirms a trans arrangement.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[21][22]

  • Principle of Operation: The technique employs a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[23][24] Because these diastereomeric complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation.[24]

  • Common CSPs: Widely used CSPs for β-lactam separation include derivatized cyclodextrin and polysaccharide (e.g., cellulose, amylose) based columns.[21][23][25] A dimethylphenyl carbamate functionalized β-cyclodextrin column has been shown to be particularly effective for separating a wide range of β-lactam enantiomers.[21][25]

X-ray Crystallography

X-ray crystallography is the only technique that provides an unambiguous, direct determination of the complete three-dimensional structure of a molecule, including its absolute stereochemistry.[20][26]

  • Methodology: The technique requires a single, well-ordered crystal. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be calculated, revealing the precise spatial arrangement of every atom.[26] While obtaining a suitable crystal can be a significant bottleneck, the resulting data is definitive.[20]

Data Presentation: A Comparative Overview

The following table summarizes the key attributes of the primary analytical techniques for stereochemical determination.

Parameter NMR Spectroscopy (NOESY/ROESY) Chiral HPLC X-ray Crystallography
Primary Output Through-space proton correlationsChromatogram showing separated enantiomers3D electron density map, absolute configuration
Information Gained Relative StereochemistryEnantiomeric Purity (ee)Absolute Stereochemistry, Relative Stereochemistry
Sample Requirement 1-10 mg, in solutionMicrogram to milligram quantitiesHigh-quality single crystal (>0.1 mm)[20]
Key Advantage Information on solution-state conformationHigh-throughput, quantitative purityUnambiguous and definitive structural proof[20]
Key Limitation Does not provide ee or absolute configurationRequires method development; non-destructiveCrystal growth can be challenging or impossible

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for key experimental workflows. Note: All operations should be conducted by trained personnel in a controlled laboratory setting using appropriate personal protective equipment.

Protocol 4.1: Organocatalyzed Asymmetric Staudinger Cycloaddition

This protocol is adapted from methodologies employing planar-chiral nucleophilic catalysts for the synthesis of N-Boc β-lactams.[7]

Objective: To synthesize an enantiomerically enriched 3,3-disubstituted-β-lactam from a disubstituted ketene and an N-Boc imine.

Materials:

  • Disubstituted acid chloride (1.0 eq)

  • N-Boc imine (1.2 eq)

  • Chiral PPY-derivative catalyst (e.g., Fu's catalyst) (10 mol%)

  • Proton sponge (e.g., 2,6-lutidine) (1.1 eq)

  • Anhydrous toluene or THF

  • Standard glassware, dried under vacuum or in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add the N-Boc imine (1.2 eq) and the chiral catalyst (0.1 eq).

  • Add anhydrous toluene via syringe to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the acid chloride (1.0 eq) and 2,6-lutidine (1.1 eq) in anhydrous toluene.

  • Add the acid chloride/lutidine solution to the cold imine/catalyst solution dropwise via syringe pump over a period of 2-4 hours. The slow addition is critical to maintain a low concentration of the ketene and suppress background uncatalyzed reactions.

  • Stir the reaction mixture at -78 °C for an additional 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-lactam.

  • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess using chiral HPLC (Protocol 4.2).

Protocol 4.2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To resolve the enantiomers of the synthesized β-lactam and calculate the enantiomeric excess (ee).

Materials:

  • Purified β-lactam sample

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., CHIRALPAK® AD-H or a Cyclobond™ I 2000 DMP)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic β-lactam (if available) and a separate solution of the enantiomerically enriched sample in a suitable mobile phase constituent (e.g., isopropanol) at a concentration of ~1 mg/mL. Filter the solutions through a 0.22 µm syringe filter.

  • Method Development (using racemate):

    • Install the chiral column and equilibrate with the starting mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the racemic sample.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • If no separation is observed, systematically vary the mobile phase composition (e.g., to 80:20, 70:30) and/or the flow rate. The trial-and-error approach is common, but starting with conditions recommended by the column manufacturer is advisable.[23]

  • Analysis of Enriched Sample:

    • Once baseline separation of the two enantiomers is achieved with the racemic standard, inject the enantiomerically enriched sample under the optimized conditions.

    • Identify the major and minor peaks corresponding to the two enantiomers.

  • Calculation:

    • Integrate the area of the two peaks. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

  • Self-Validation: The method is considered robust if the retention times are reproducible and the peak shapes are symmetrical. The sum of the two peak areas from the enriched sample should be consistent with the injected concentration.

Conclusion: From Synthesis to Application

The stereochemistry of 3,3-disubstituted β-lactams is a field defined by precision and control. The lack of a C3 proton makes the stereochemical outcome of the ring-forming reaction final and immutable. As we have explored, a combination of classical and modern synthetic strategies, including the venerable Staudinger reaction enhanced by chiral auxiliaries and powerful organocatalysts, provides reliable pathways to these challenging structures. However, synthesis alone is insufficient. A rigorous, multi-technique analytical approach is not just recommended; it is required. The synergistic use of NMR for relative stereochemistry, chiral HPLC for enantiopurity, and X-ray crystallography for absolute configuration forms a self-validating system that ensures the structural integrity of these valuable compounds. For scientists in drug discovery and development, a deep, causal understanding of these principles is the key to unlocking the full potential of the 3,3-disubstituted β-lactam core in the design of future medicines and chemical probes.

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Whitepaper: The Rising Diamond: A Technical Guide to Cyclobutane as a Strategic Bioisostere in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a molecular fragment with a surrogate of similar physicochemical properties, stands as a cornerstone of this optimization process.[1] While aromatic rings have historically dominated scaffold design, their inherent planarity and susceptibility to metabolic degradation often present significant liabilities. This guide explores the emergence of the cyclobutane ring as a powerful, three-dimensional bioisostere. We will delve into the unique structural and electronic properties of this strained carbocycle and provide a comprehensive analysis of its application in overcoming common drug development hurdles, supported by quantitative data, detailed synthetic protocols, and case studies of clinical candidates.

The Rationale for Moving Beyond "Flatland": An Introduction to Bioisosterism

The principle of bioisosterism is a foundational tactic in drug design, allowing chemists to modulate a molecule's properties to improve potency, alter metabolic pathways, or reduce toxicity.[2][3] Bioisosteres are broadly classified as classical (structurally and electronically similar) or non-classical (structurally distinct but producing a similar biological effect).[3] The transition from two-dimensional, planar scaffolds like benzene rings to three-dimensional, saturated systems is a prevailing trend aimed at improving clinical success rates.[4] Saturated molecules often provide better complementarity to the complex spatial arrangements of target proteins and can lead to improved physicochemical properties such as solubility.[5]

It is within this context that the cyclobutane ring has emerged as a "rising star."[4] Its unique combination of rigidity, three-dimensionality, and relative chemical inertness offers a compelling alternative to traditional functional groups.[5][6]

cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement A Planar Aromatic Ring D 3D Cyclobutane Ring A->D  Improves Solubility & Metabolic Stability B Flexible Alkyl Chain B->D  Conformational Restriction C gem-Dimethyl Group C->D  Modulates Steric Profile & Provides Exit Vectors

Caption: Bioisosteric replacement strategy using the cyclobutane scaffold.

The Diamond in the Rough: Unique Physicochemical Properties of Cyclobutane

The utility of the cyclobutane ring in drug design stems directly from its distinct structural and electronic characteristics, which differentiate it from other cycloalkanes and the functional groups it often replaces.[7]

  • Strain and Conformation: With a ring strain energy of 26.3 kcal/mol, cyclobutane is significantly more strained than cyclopentane (7.1 kcal/mol) but less so than cyclopropane (28.1 kcal/mol).[5][7] This inherent strain is not a liability but a key feature. To relieve torsional strain, the ring adopts a puckered or "folded" conformation, deviating from a planar structure.[5][8] This non-planar, three-dimensional geometry is fundamental to its success as a bioisostere for flat aromatic rings.

  • Bonding and Geometry: The C-C bond lengths in cyclobutane are approximately 1.56 Å, which is longer than in a typical alkane like ethane (1.54 Å).[5][7] This lengthening is a result of non-bonding repulsions between carbons at the 1 and 3 positions.[5] This rigid, puckered geometry allows substituents to be projected into space at well-defined angles, a critical feature for precise interaction with protein binding pockets.

  • Chemical Stability: Despite its strain, the cyclobutane ring is relatively inert compared to the highly reactive cyclopropane ring, making it a robust scaffold that can withstand typical physiological conditions and many synthetic transformations.[5]

PropertyCyclopropaneCyclobutaneCyclopentaneBenzene
Ring Strain (kcal/mol) 28.126.37.1~0
C-C Bond Length (Å) ~1.53~1.56~1.551.40
Conformation PlanarPuckeredEnvelope/TwistPlanar
Fsp³ Character 1.01.01.00.0
Table 1: Comparison of physicochemical properties of cyclobutane and other common rings.[5][7]

Strategic Deployment: Cyclobutane as a Multifaceted Bioisostere

The decision to incorporate a cyclobutane ring is a strategic choice driven by the need to solve specific drug design challenges. Its versatility allows it to act as a bioisostere for several common structural motifs.[6][8]

The Aromatic Ring Replacement: Enhancing "Drug-Likeness"

Replacing a planar aromatic ring with a saturated cyclobutane ring is one of its most powerful applications.[4] This strategy directly addresses several common liabilities associated with aromatic systems.

  • Increased Fsp³ Character and Improved Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with higher clinical success rates.[4] The non-planar, three-dimensional nature of cyclobutane disrupts crystal packing forces, which can dramatically improve aqueous solubility.[5]

  • Enhanced Metabolic Stability: Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of cyclobutane are generally less susceptible to this metabolic pathway, leading to improved half-life and reduced potential for the formation of reactive metabolites.[4][9]

ParameterAromatic AnalogCyclobutane AnalogImprovementTarget/Compound Series
Aqueous Solubility (µg/mL) <0.1104>1000-fold increaseγ-Secretase Modulator
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator
Calculated LogP (cLogP) 4.52.6ReductionImatinib Analog
Human Liver Microsomal Stability (T½) Not Reported> 80 minutesEnhanced Stabilityαvβ3 Antagonist
Biological Potency (IC₅₀, nM) 1.10.52.2-fold improvementBruton's Tyrosine Kinase (BTK) Inhibitor
Table 2: Quantitative comparison of aromatic compounds and their cyclobutane bioisosteres.[4]
Conformational Restriction: Pre-organizing for Potency

Flexible linkers, such as ethyl or propyl chains, allow a molecule to adopt numerous conformations, only one of which is the active, receptor-bound state. This conformational freedom comes at an entropic cost upon binding. Replacing a flexible linker with a rigid 1,3-disubstituted cyclobutane ring can lock the key pharmacophoric groups into a bioactive conformation.[5][7] This pre-organization can lead to a significant increase in binding affinity and potency.[10][11]

A prominent example is seen in the development of Janus kinase (JAK) inhibitors, where the puckered conformation of a cis-1,3-disubstituted cyclobutane ring optimally positions functional groups for hydrogen bonding interactions within the enzyme's active site, leading to high potency and selectivity.[8][12]

G cluster_0 Flexible Linker cluster_1 Cyclobutane Linker a Pharmacophore A b Pharmacophore B a->b Many conformations (High Entropy) c Pharmacophore A d Pharmacophore B c->d Fixed distance & angle (Bioactive Conformation) (Low Entropy)

Caption: Cyclobutane imposes conformational restriction vs. a flexible linker.

The Alkene and gem-Dimethyl Mimic
  • Alkene Isostere: Alkenes can be susceptible to metabolic oxidation and can introduce unwanted cis/trans isomers. A cyclobutane ring can mimic the spatial distance of an alkene while improving metabolic stability and eliminating the possibility of isomerization.[5][8]

  • gem-Dimethyl Isostere: A cyclobutane ring can serve as a bioisostere for a gem-dimethyl group, preserving or modulating steric bulk while offering new vectors for substitution to probe structure-activity relationships (SAR) or block metabolic sites.[13][14] This is particularly useful for filling hydrophobic pockets in a target protein.[5]

Case Studies: Cyclobutane in Clinical Candidates and Approved Drugs

The theoretical advantages of the cyclobutane scaffold are validated by its successful incorporation into numerous therapeutic agents.

  • Carboplatin: An early and successful example, carboplatin replaces the two chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate moiety. This modification significantly reduces the severe nephrotoxicity associated with cisplatin while retaining potent anticancer activity.[8][9]

  • Boceprevir: This hepatitis C virus (HCV) NS3/4A protease inhibitor contains a cyclobutylmethyl group. SAR studies revealed that the cyclobutane analog was 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogs, respectively, highlighting the optimal fit of the cyclobutane ring in the enzyme's binding pocket.[9]

  • Ivosidenib: In the development of this IDH1 inhibitor for treating cancer, a key breakthrough was replacing a metabolically unstable cyclohexane ring with a difluorocyclobutane group. This change significantly improved metabolic stability, a critical step in advancing the molecule to the clinic.[9]

Synthetic Strategies: Accessing the Cyclobutane Core

The increased application of cyclobutanes in medicinal chemistry has been driven by improved and more reliable synthetic methods for their construction.[5]

The Workhorse: [2+2] Cycloaddition

The [2+2] cycloaddition is the most direct and widely used method for synthesizing four-membered rings.[15] This can be achieved through several pathways:

  • Photochemical [2+2] Cycloaddition: The reaction of two alkene-containing molecules under UV irradiation is a classic method. It is often used to construct complex polycyclic systems.[15][16]

  • Thermal and Metal-Catalyzed [2+2] Cycloaddition: These methods can offer advantages in terms of substrate scope and stereocontrol compared to photochemical approaches.[17]

start Select Alkene Starting Materials step1 [2+2] Cycloaddition (Photochemical or Metal-Catalyzed) start->step1 step2 Isolate Cyclobutane Core Product step1->step2 step3 Functional Group Manipulation (e.g., Reduction, Oxidation) step2->step3 end Final Drug Candidate or Building Block step3->end

Caption: General workflow for the synthesis of cyclobutane derivatives.

Intramolecular Ring-Closure Strategies

For more complex targets, intramolecular cyclization offers a powerful route. These approaches, which include nucleophilic, radical, and transition-metal-catalyzed cyclizations, can provide high levels of regio- and stereocontrol.[18]

Synthesis from Strained Precursors

Highly strained molecules like bicyclobutanes can act as "spring-loaded" precursors.[19] Reaction with nucleophiles or radicals can selectively cleave the central bond to generate highly functionalized cyclobutanes in a single step.[19]

Field-Proven Methodologies: Key Experimental Protocols

To empower researchers to apply these concepts, this section provides validated, step-by-step protocols for the synthesis and evaluation of cyclobutane-containing compounds.

Protocol 1: Synthesis of a Boc-Protected cis-3-Aminocyclobutanol Building Block

This protocol is adapted from established methods for creating versatile cyclobutane diamine precursors.[11]

  • Reaction Setup: In a suitable reaction vessel, combine aryl enone (1.0 equiv), the alkene coupling partner (e.g., vinyl ether, 1.5 equiv), and a photocatalyst (e.g., Ru(bipy)₃Cl₂, 1-2 mol%) in a degassed solvent like acetonitrile.[20]

  • Photoreaction: Irradiate the mixture with a suitable light source (e.g., blue LED lamp) at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the cyclobutane adduct.

  • Ketal Hydrolysis: Dissolve the isolated adduct in a mixture of acetone and 1M HCl. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir until the ketone is fully reduced to the corresponding alcohol.

  • Boc Protection & Final Purification: After a standard aqueous workup, protect the resulting amino alcohol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purify the final product by column chromatography or recrystallization to yield the title compound.[11]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is crucial for evaluating the metabolic liabilities of a new chemical entity. This protocol is based on standard industry practices.[7]

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock to 100 µM in acetonitrile.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS, normalizing to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]

Conclusion and Future Outlook

The cyclobutane ring has firmly established itself as a valuable and versatile bioisostere in modern drug discovery.[5][10] Its ability to confer three-dimensionality, impose conformational restraint, and improve fundamental ADME properties like solubility and metabolic stability makes it a powerful tool for overcoming common developability hurdles.[4] The strategic replacement of planar aromatic rings, flexible linkers, and metabolically labile groups with this puckered scaffold has proven effective across a range of therapeutic targets, from oncology to infectious diseases.[8][9] As synthetic methodologies for accessing complex and stereochemically rich cyclobutanes continue to advance, we can anticipate that the application of this "rising diamond" scaffold will only expand, enabling the design of safer and more effective medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. (2025). BenchChem.
  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. (2025). BenchChem.
  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Rys, A. Z., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. Available at: [Link]

  • Bioisosterism. (2007). Drug Design Org. Available at: [Link]

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (n.d.). MDPI. Available at: [Link]

  • The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide. (2025). BenchChem.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). PMC. Available at: [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. (2019). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Examples of stereochemically complex cyclobutane-containing natural products and pharmaceutical drugs. (n.d.). ResearchGate. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au - ACS Publications. Available at: [Link]

  • Technical Support Center: Optimizing Cyclobutane Synthesis. (2025). BenchChem.
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). MDPI. Available at: [Link]

  • Versatile Bioisosteres from Bicyclobutanes Synthesized. (2026). Bioengineer.org. Available at: [Link]

  • Drug and drug candidates containing cyclobutane rings. (n.d.). ResearchGate. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science. Available at: [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (n.d.). Nature Reviews Chemistry. Available at: [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. (n.d.). PMC - NIH. Available at: [Link]

  • Cyclobutane – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • MedChemComm. (2021). RSC Publishing. Available at: [Link]

  • The retrosynthetic analysis of gem-dimethylcyclobutane natural products. (n.d.). ResearchGate. Available at: [Link]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. (2013). Beilstein Journals. Available at: [Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2025). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. (2025). Organic Letters - ACS Publications. Available at: [Link]

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Preliminary Cytotoxicity Screening of Synthetic Azetidinones: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of medicinal chemistry evolves, the 2-azetidinone (β-lactam) pharmacophore has transcended its historical role as a mere antibacterial agent. Today, synthetic azetidinones are engineered as potent, targeted anticancer therapeutics. By acting as rigid analogues of Combretastatin A-4 (CA-4), these compounds bypass the cis-trans isomerization instability of natural stilbenes, offering highly selective cytotoxicity against aggressive malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung carcinoma[1][2].

This whitepaper provides a comprehensive, self-validating framework for the preliminary in vitro cytotoxicity screening of synthetic azetidinones. As a Senior Application Scientist, I will guide you not only through the "how" of the experimental workflow but, more importantly, the "why" behind each methodological choice.

Mechanistic Rationale: Why Azetidinones Induce Cytotoxicity

Before designing a screening assay, one must understand the biological target. Synthetic 1,4-diaryl-2-azetidinones and 3-vinylazetidin-2-ones exert their cytotoxic effects primarily by binding to the colchicine-binding site on β-tubulin[3][4].

The causality of cell death follows a highly specific cascade:

  • Tubulin Destabilization: The azetidinone scaffold sterically inhibits tubulin polymerization, disrupting microtubule dynamics during mitosis[1][5].

  • Cell Cycle Arrest: This disruption triggers the spindle assembly checkpoint, arresting the cell in the G2/M phase[5].

  • Apoptotic Execution: Prolonged arrest alters the Bcl-2 family protein balance—downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax. This mitochondrial membrane permeabilization culminates in Caspase-3 activation and cellular apoptosis[3][5].

Understanding this pathway is critical: it dictates that our screening assays must allow sufficient incubation time (typically 48–72 hours) for this multi-step apoptotic cascade to manifest phenotypically.

Pathway Azetidinone Synthetic Azetidinone (CA-4 Analogue) Tubulin Colchicine-Binding Site on β-Tubulin Azetidinone->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Causes CellCycle G2/M Cell Cycle Arrest Polymerization->CellCycle Induces Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) CellCycle->Bcl2 Triggers Bax Upregulation of Bax (Pro-apoptotic) CellCycle->Bax Triggers Caspase Caspase-3 Activation Bcl2->Caspase Promotes Bax->Caspase Promotes Apoptosis Cellular Apoptosis Caspase->Apoptosis Executes

Fig 1: Mechanistic pathway of azetidinone-induced cytotoxicity via tubulin destabilization.

Assay Selection Causality

Selecting the correct viability readout is the foundation of a robust screening pipeline. While several assays exist, they measure different metabolic proxies for cell viability.

Assay TypeBiological ProxySensitivityCostBest Use Case for Azetidinones
MTT / MTS Mitochondrial reductase activityModerateLowHigh-throughput primary screening of novel libraries.
CellTiter-Glo ATP quantification (Luminescence)HighHighValidating highly potent hits (sub-nanomolar IC50).
LDH Release Cell membrane integrityLow-ModMediumDifferentiating apoptosis from rapid necrosis.

The Scientific Choice: For preliminary screening of novel azetidinone libraries, the MTT assay remains the gold standard. Because azetidinones trigger intrinsic apoptosis (which directly degrades mitochondrial function before membrane rupture), measuring mitochondrial reductase activity provides a highly accurate, early reflection of compound efficacy.

Experimental Workflow Overview

The screening pipeline must be treated as a self-validating system. Every step introduces potential variance; therefore, internal controls are non-negotiable.

Workflow Synthesis 1. Compound Prep (DMSO Stock) Treatment 3. Drug Treatment (48h-72h) Synthesis->Treatment Culture 2. Cell Seeding (MCF-7, A549) Culture->Treatment Assay 4. MTT Addition & Solubilization Treatment->Assay Analysis 5. Absorbance & IC50 Calculation Assay->Analysis

Fig 2: High-throughput in vitro cytotoxicity screening workflow for synthetic compounds.

Detailed Experimental Protocol: The Self-Validating MTT System

This protocol is optimized for human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines, which are highly sensitive to tubulin-targeting azetidinones, often exhibiting IC50 values in the low nanomolar range (e.g., 8–30 nM)[2][4].

Step 1: Cell Culture and Seeding (Mitigating the Edge Effect)
  • Harvesting: Detach logarithmically growing MCF-7 cells using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS).

  • Seeding Density: Seed cells at 5,000 to 10,000 cells/well in a 96-well flat-bottom microplate (total volume 100 µL/well).

  • Causality Check (The Edge Effect): Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 200 µL of sterile PBS. Evaporation in peripheral wells alters osmolarity and artificially concentrates media, skewing viability data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cellular adhesion and recovery of exponential growth.

Step 2: Compound Preparation (The DMSO Tolerance Limit)
  • Stock Solution: Dissolve the synthetic azetidinone in 100% molecular-grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare working concentrations in complete media.

  • Causality Check (Solvent Toxicity): The final concentration of DMSO in the assay wells must never exceed 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, masking the true pharmacological effect of the azetidinone. Always include a "Vehicle Control" well containing the exact final percentage of DMSO used.

Step 3: Drug Treatment and Incubation
  • Aspirate the old media from the 96-well plate.

  • Add 100 µL of the compound-containing media to the respective wells. Test at least 5 concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in triplicate.

  • Include a positive control (e.g., Combretastatin A-4 or Paclitaxel) and a negative control (media only).

  • Incubate for 48 to 72 hours. Rationale: Tubulin inhibitors require cells to pass through the cell cycle to trigger G2/M arrest; a 24-hour incubation is insufficient for slow-dividing cell lines.

Step 4: MTT Assay Execution
  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well.

  • Incubation: Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom). Add 100 µL of 100% DMSO to each well to dissolve the formazan. Place on an orbital shaker for 15 minutes protected from light.

  • Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

Step 5: Data Analysis and Assay Validation

Calculate the percentage of cell viability relative to the vehicle control:

Viability (%)=(Absorbancevehicle​−Absorbanceblank​Absorbancetreated​−Absorbanceblank​​)×100

The Self-Validating Metric (Z'-Factor): Before trusting your IC50 values, validate the plate's robustness using the Z'-factor equation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is mean, p is positive control, n is negative control). A Z′≥0.5 indicates an excellent, high-quality assay. If Z′<0.5 , the data is too noisy, and the plate must be discarded. Only upon passing this quality control should you plot the dose-response curve (using non-linear regression) to determine the IC50.

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
  • Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis.
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. MDPI.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. MDPI.
  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents.

Sources

Methodological & Application

Advanced Synthesis of N-Substituted 3-Chloro-2-azetidinones via Staudinger [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

2-Azetidinones (β-lactams) are highly privileged pharmacophores widely recognized for their potent antibacterial properties and expanding roles as anticancer, antitubercular, and anti-inflammatory agents (1)[1]. Among these, N-substituted 3-chloro-2-azetidinones serve as highly valuable synthetic intermediates and standalone bioactive targets. The most robust and predictable method for their construction is the Staudinger synthesis, a [2+2] ketene-imine cycloaddition that allows for precise stereochemical control (2)[2].

This application note provides drug development professionals and synthetic chemists with an in-depth, self-validating protocol for the synthesis of these heterocycles, emphasizing the causality behind critical reaction parameters.

Mechanistic Principles & Experimental Causality

The synthesis relies on the reaction of an electrophilic imine (Schiff base) with a nucleophilic ketene. Because chloroketenes are highly unstable and cannot be stored, they must be generated in situ by the dehydrohalogenation of chloroacetyl chloride using a tertiary amine base, typically triethylamine (Et₃N) (3)[3].

To ensure high yields and prevent side reactions, several critical parameters must be strictly controlled:

  • Triethylamine (Et₃N) as Base: Et₃N serves a dual function. Kinetically, it abstracts the α-proton from chloroacetyl chloride to form the reactive chloroketene. Thermodynamically, it acts as an acid scavenger, precipitating as triethylammonium chloride (Et₃N·HCl). This prevents the highly acidic HCl byproduct from hydrolyzing the delicate imine precursor (4)[4].

  • Thermal Control (0–5 °C): The generation of ketene is highly exothermic. If the temperature exceeds 5 °C during the addition of chloroacetyl chloride, the chloroketene will rapidly undergo [2+2] self-dimerization rather than reacting with the imine, drastically reducing the yield (2)[2].

  • Anhydrous Solvent Systems: Solvents such as 1,4-dioxane or dichloromethane (DCM) must be strictly anhydrous. Trace moisture will irreversibly hydrolyze the chloroketene intermediate into chloroacetic acid, quenching the cycloaddition pathway (4)[4].

Workflow Visualization

StaudingerWorkflow N1 1. Schiff Base Synthesis (Amine + Aldehyde) N3 3. Zwitterionic Intermediate (Nucleophilic Attack) N1->N3 N2 2. Ketene Generation (Chloroacetyl Chloride + Et3N) N2->N3 -HCl N4 4. Conrotatory Ring Closure ([2+2] Cycloaddition) N3->N4 N5 5. N-Substituted 3-Chloro-2-azetidinone N4->N5

Mechanistic workflow of the Staudinger [2+2] cycloaddition.

Quantitative Parameters

Table 1: Stoichiometric Matrix for Staudinger Cycloaddition

Reagent Function Equivalents Molar Ratio Addition Rate
Schiff Base (Imine) Electrophile 1.0 eq 1.0 N/A (Substrate)
Chloroacetyl Chloride Ketene Precursor 1.2 - 1.5 eq 1.5 Dropwise (1 mL/min)
Triethylamine (Et₃N) Base / Scavenger 1.5 - 2.0 eq 2.0 Dropwise (1 mL/min)

| 1,4-Dioxane / DCM | Solvent | N/A | 10-20 Vol | N/A |

Table 2: Self-Validating Spectroscopic Markers (Expected Analytical Data)

Analytical Method Diagnostic Feature Expected Shift / Wavenumber Causality / Indication
FT-IR β-lactam Carbonyl (C=O) 1740 – 1760 cm⁻¹ High frequency due to ring strain (distinguishes from normal amides at ~1650 cm⁻¹).
FT-IR C-Cl Stretch 740 – 760 cm⁻¹ Confirms successful incorporation of the chloro-substituent.
¹H-NMR (CDCl₃) C3-H (CH-Cl) δ 4.50 – 5.50 ppm (d) Doublet splitting confirms adjacent C4-H.

| ¹H-NMR (CDCl₃) | C4-H (CH-N) | δ 4.80 – 5.80 ppm (d) | Coupling constant (J) distinguishes cis (J = 4-5 Hz) vs trans (J = 1-2 Hz) isomers. |

Self-Validating Experimental Protocol

Phase 1: Preparation of the Schiff Base (Imine)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 10.0 mmol of the primary amine and 10.0 mmol of the substituted aldehyde in 50 mL of absolute toluene.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the nucleophilic addition-elimination sequence.

  • Reflux & Water Removal: Reflux the mixture for 4-6 hours. Causality: The Dean-Stark apparatus removes the water byproduct azeotropically, driving the thermodynamic equilibrium toward complete imine formation.

  • Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting aldehyde spot disappears and a new, highly UV-active spot (the imine) appears at a different Rf value.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure Schiff base.

Phase 2: Staudinger [2+2] Cycloaddition
  • System Purging: Purge a 100 mL three-neck flask with dry Nitrogen (N₂) to ensure a strictly anhydrous atmosphere.

  • Dissolution: Dissolve 5.0 mmol of the purified Schiff base and 10.0 mmol of anhydrous Et₃N in 20 mL of anhydrous 1,4-dioxane.

  • Thermal Equilibration: Immerse the flask in an ice-salt bath and allow the internal temperature to reach 0–5 °C.

  • Ketene Generation: Dissolve 7.5 mmol of chloroacetyl chloride in 10 mL of anhydrous 1,4-dioxane. Transfer this solution to a pressure-equalizing dropping funnel.

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Causality: A dense white precipitate of Et₃N·HCl will immediately form in the flask, visually validating the dehydrohalogenation and successful in situ ketene generation.

  • Cycloaddition Maturation: After the addition is complete, stir the mixture at 0–5 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12-24 hours to allow the zwitterionic intermediate to undergo conrotatory ring closure.

Phase 3: Work-up and Self-Validating Purification
  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the Et₃N·HCl salt precipitate. Wash the filter cake with 10 mL of cold 1,4-dioxane.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a viscous residue.

  • Aqueous Wash: Dissolve the residue in 50 mL of dichloromethane (DCM) and wash sequentially with 5% aqueous NaHCO₃ (2 × 25 mL) to neutralize any residual acid, followed by brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude product from a mixture of DCM/Hexane or Ethanol to afford the pure N-substituted 3-chloro-2-azetidinone.

  • Final Validation: Submit the crystallized product for FT-IR and ¹H-NMR analysis. Cross-reference the resulting spectra with the diagnostic markers in Table 2 to definitively confirm the β-lactam architecture and determine the cis/trans stereochemistry.

References

  • [2] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI (Molecules). URL:[Link]

  • [1] Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. PMC (European Journal of Medicinal Chemistry). URL:[Link]

  • [3] Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. ResearchGate. URL:[Link]

  • [4] SYNTHESIS OF NOVEL 1,1'-(ETHANE-1,2- DIYL BIS(4,1-PHENYLENE))BIS(4-SUBSTITUTED-PHENY L-3-CHLOROAZETIDIN-2-ONES)FROM 1,2-DIANILINO ETHANE. JETIR. URL:[Link]

Sources

Application Note: 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Focus: Covalent Warhead Engineering and Constrained Scaffold Synthesis

Executive Summary & Structural Rationale

The compound 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is a highly functionalized, strained four-membered β -lactam ring that serves as a premium building block in modern drug discovery. Unlike traditional β -lactams utilized exclusively for antibacterial applications, this specific scaffold is engineered for two advanced medicinal chemistry applications: acting as an activity-based covalent warhead for serine hydrolases, and serving as a versatile synthon for complex spirocyclic architectures.

As a Senior Application Scientist, I emphasize that the utility of this molecule lies in the deliberate design of its substituents:

  • The β -Lactam Core: Possesses an inherent ring strain (~26 kcal/mol) that drives irreversible or slow-reversible ring-opening upon nucleophilic attack by a catalytic serine, making it an ideal covalent warhead 1[1].

  • N1-Cyclobutyl Group: The cyclobutyl ring provides a rigid, low-entropy hydrophobic motif. In the context of protease inhibition (e.g., Human Leukocyte Elastase or Monoacylglycerol Lipase), this group optimally fills the lipophilic S1 pocket without the entropic penalty associated with flexible alkyl chains [[2]](2].

  • C3 Quaternary Center (Methyl & Chloromethyl): Gem-disubstitution at the C3 position prevents unwanted epimerization and sterically shields the β -lactam carbonyl. This tunes the reactivity profile, ensuring the ring resists spontaneous aqueous hydrolysis while remaining susceptible to enzymatic acylation 3[3]. Furthermore, the chloromethyl moiety acts as an electrophilic handle for downstream diversification 4[4].

Application I: Development of Covalent Serine Hydrolase Inhibitors

Azetidin-2-ones are established covalent modulators of serine hydrolases, including Monoacylglycerol Lipase (MAGL) and Human Leukocyte Elastase (HLE). The mechanism relies on the nucleophilic attack of the enzyme's catalytic serine on the β -lactam carbonyl, resulting in a stable acyl-enzyme complex.

CovalentMechanism N1 Target Enzyme (Catalytic Serine) N3 Nucleophilic Attack (Tetrahedral Interm.) N1->N3 Ser-OH attack N2 Azetidin-2-one Warhead N2->N3 Carbonyl binding N4 Acyl-Enzyme Complex (Inhibited) N3->N4 Ring Opening

Fig 1. Mechanism of covalent serine acylation by the azetidin-2-one warhead.

Protocol: Chemoproteomic Validation of Covalent Binding (LC-MS/MS)

To definitively prove that your synthesized derivative acts as a covalent inhibitor rather than a pan-assay interference compound (PAIN), you must utilize a self-validating mass spectrometry workflow.

Causality & Execution Steps:

  • Incubation: Incubate 1 µM of recombinant target enzyme (e.g., MAGL) with 10 µM of the azetidin-2-one derivative in HEPES buffer (pH 7.4) for 60 minutes at 37°C. Rationale: HEPES is chosen over Tris to prevent primary amine competition with the target serine.

  • Denaturation & Digestion: Denature the protein using 8M urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide. Digest the protein overnight using sequencing-grade Trypsin. Rationale: Trypsin specifically cleaves at Arg/Lys residues, generating predictable peptide fragments that allow for high-resolution mapping of the exact modified residue.

  • LC-MS/MS Analysis: Analyze the digested peptides using a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Self-Validation Checkpoint: True covalent binding is validated by the identification of a specific mass shift (corresponding to the ring-opened azetidin-2-one adduct) localized exclusively on the catalytic serine (e.g., Ser122 in MAGL). A control sample utilizing a heat-denatured enzyme must show no active-site labeling, proving the reaction is conformationally dependent and activity-based.

Application II: Synthon for 3-(Aminomethyl) Derivatives and Spirocycles

The C3-chloromethyl group is a highly reactive electrophile. By displacing the chloride, chemists can generate 3-(aminomethyl) derivatives—such as the commercially relevant 3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride [[5]](5]—which serve as precursors for complex spiro-azetidin-2-one scaffolds 4[4].

SyntheticWorkflow S1 3-(Chloromethyl)-1-cyclobutyl -3-methylazetidin-2-one S2 Nucleophilic Substitution (NaN3, DMF, 60°C) S1->S2 SN2 Displacement S3 Azidomethyl Intermediate S2->S3 High Yield S4 Staudinger Reduction (PPh3, H2O) S3->S4 Mild Reduction S5 3-(Aminomethyl) Derivative S4->S5 Primary Amine Formation

Fig 2. Synthetic workflow for converting the chloromethyl handle into an aminomethyl derivative.

Protocol: Synthesis of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one

Causality & Execution Steps:

  • Azidation (SN2 Displacement): Dissolve the starting chloromethyl compound (1.0 eq) in anhydrous DMF. Add sodium azide (NaN₃, 2.0 eq) and heat to 60°C for 12 hours. Rationale: DMF is a polar aprotic solvent that heavily solvates the sodium cation, leaving the azide anion highly nucleophilic. This is required to accelerate the SN2 displacement of the sterically hindered, neopentyl-like C3-chloromethyl group.

  • Aqueous Workup: Extract with EtOAc and wash extensively with brine to remove DMF.

  • Staudinger Reduction: Dissolve the crude azide in THF/H₂O (9:1). Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature. Stir for 8 hours. Rationale: The Staudinger reduction is highly chemoselective. It is chosen over standard catalytic hydrogenation (Pd/C, H₂) to strictly avoid the reductive ring-opening of the strained β -lactam core.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the complete disappearance of the strong azide stretch at ~2100 cm⁻¹.

    • ¹H NMR (CDCl₃): Monitor the upfield shift of the C3-methylene protons. The starting -CH₂-Cl protons appear as a distinct AB quartet or singlet near δ 3.6 ppm, which shifts upfield to ~ δ 2.8 ppm upon conversion to the -CH₂-NH₂ group.

Quantitative Data & Physicochemical Profiling

To assist in compound tracking and analytical validation, the core parameters of the starting building block and its primary derivative are summarized below.

Parameter3-(Chloromethyl) Precursor3-(Aminomethyl) Derivative (HCl Salt)Analytical Validation Metric
Molecular Weight 187.67 g/mol 204.70 g/mol 5[5]LC-MS [M+H]⁺ peak matching
Ring Strain Energy ~26 kcal/mol~26 kcal/molIR Carbonyl Stretch (>1740 cm⁻¹)
C3-Substitution Yield N/A (Starting Material)85 - 92% (over 2 steps)Disappearance of C-Cl stretch (~730 cm⁻¹)
Primary Utility Electrophilic SynthonNucleophilic Handle / Spiro Precursor¹H NMR Methylene Shift ( Δδ ~0.8 ppm)

References

  • PubChem: 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride. National Center for Biotechnology Information (NIH). URL:[Link]

  • Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry. URL:[Link]

  • Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. Journal of Medicinal Chemistry. URL:[Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. URL:[Link]

  • Orally active β -lactam inhibitors of human leukocyte elastase-1. Activity of 3,3-diethyl-2-azetidinones. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note: 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one as a Privileged Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In modern medicinal chemistry, the shift toward compact, conformationally restricted, and sp3 -rich heterocycles has fundamentally altered drug design. 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (CAS: 2225142-25-4) stands out as a highly specialized, privileged scaffold that perfectly aligns with these modern paradigms.

This intermediate combines three critical structural features:

  • The Azetidin-2-one ( β -Lactam) Core: A rigid, polar 4-membered ring that can serve either as a biologically active pharmacophore (e.g., in enzyme inhibition) or as a highly strained synthetic precursor [1].

  • The N-Cyclobutyl Moiety: The incorporation of small aliphatic rings like cyclobutane significantly improves the metabolic stability of the molecule by sterically shielding the nitrogen from oxidative N-dealkylation by Cytochrome P450 enzymes, while simultaneously optimizing lipophilicity (logP) [2].

  • The C3-Quaternary Center: The presence of both a methyl and a chloromethyl group at the C3 position creates a conformationally locked vector. This allows for precise spatial projection of subsequent functional groups, a critical factor in structure-activity relationship (SAR) optimization.

This application note details the mechanistic rationale and validated protocols for utilizing this intermediate in two primary workflows: late-stage functionalization via nucleophilic substitution and the β -lactam synthon method for accessing non-natural amino acids.

Mechanistic Pathways & Synthetic Utility

The synthetic utility of this scaffold branches into two distinct, highly valuable pathways.

Pathway A: Late-Stage Functionalization ( SN​2 ) The chloromethyl group provides a direct handle for diversification. However, because it is attached to a fully substituted C3 quaternary center, it behaves similarly to a neopentyl halide. Direct nucleophilic attack is severely hindered by steric bulk. To overcome this, a Finkelstein reaction is strictly required to transiently convert the chloride to a highly reactive iodide, lowering the activation energy ( Ea​ ) for the incoming nucleophile.

Pathway B: The β -Lactam Synthon Method The inherent ring strain of the azetidin-2-one core (~25 kcal/mol) provides a massive thermodynamic driving force for ring-opening reactions. Controlled acidic or basic hydrolysis selectively cleaves the amide bond, yielding highly substituted, N-cyclobutyl β -amino acids that are otherwise exceptionally difficult to synthesize [4].

SyntheticWorkflow A 3-(Chloromethyl)-1-cyclobutyl -3-methylazetidin-2-one B Finkelstein Activation (NaI, DMF) A->B Pathway A E Acidic Hydrolysis (6M HCl, Reflux) A->E Pathway B C Nucleophilic Substitution (Amines/Thiols) B->C D C3-Functionalized beta-Lactams C->D High Yield F N-Cyclobutyl beta-Amino Acids E->F Ring Opening

Figure 1: Divergent synthetic workflows for the functionalized azetidin-2-one scaffold.

Quantitative Data Summaries

To demonstrate the causality of the experimental conditions chosen for Pathway A, Table 1 summarizes the optimization of the SN​2 reaction. The data clearly shows that without Finkelstein activation (NaI) and thermal energy, the neopentyl-like steric hindrance prevents product formation.

Table 1: Optimization of C3-Chloromethyl Substitution (Morpholine Nucleophile)

SolventAdditiveTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
THFNone6024<10%-Steric hindrance prevents direct SN​2 .
DMFNone802435%85%Polar aprotic solvent slightly aids transition state.
DMF NaI (1.5 eq) 80 12 88% >95% In situ iodination rapidly accelerates substitution.
DMFNaI (0.2 eq)802475%90%Catalytic NaI is viable but requires longer reaction times.

Table 2: Physicochemical Properties of the Scaffold

PropertyValuePharmacological Relevance
Molecular Weight187.67 g/mol Low MW allows for extensive elaboration while maintaining high ligand efficiency[5].
N-Cyclobutyl GroupSteric bulkEnhances metabolic stability against N-dealkylation compared to N-methyl analogs.
C3 Quaternary CenterConformationally lockedDirects functional groups into specific active site pockets, reducing entropic penalty upon binding.

Experimental Protocols (Self-Validating Systems)

Protocol A: Finkelstein-Assisted Nucleophilic Substitution

Objective: Synthesize C3-aminomethyl derivatives via late-stage functionalization.

  • Preparation: Dissolve 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations ( Na+ ) while leaving anions ( I− ) bare and highly nucleophilic, which is critical for the Finkelstein step.

  • Activation: Add Sodium Iodide (NaI) (1.5 eq) to the reaction mixture. Stir at room temperature for 15 minutes.

    • Causality: The iodide displaces the chloride to form a transient, highly reactive iodomethyl intermediate, overcoming the neopentyl-like steric hindrance at the C3 quaternary center.

  • Substitution: Add the desired secondary amine (e.g., morpholine) (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Thermal Drive: Heat the reaction to 80°C under an inert argon atmosphere for 12 hours.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the sterically crowded transition state.

  • Workup & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation & Quality Control:

    • LC-MS: Confirm the disappearance of the characteristic 3:1 chlorine isotope pattern (M / M+2) of the starting material.

    • 1 H NMR: The singlet corresponding to the −CH2​Cl protons (typically ~3.7 ppm) must disappear, replaced by an upfield shifted signal (~2.6-2.8 ppm) corresponding to the new −CH2​−N linkage.

Protocol B: Acidic Ring-Opening ( β -Lactam Synthon Method)

Objective: Access non-natural N-cyclobutyl β -amino acids.

  • Preparation: Suspend the azetidin-2-one intermediate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

  • Hydrolysis: Add 6M HCl (aq) (5.0 eq) dropwise.

    • Causality: The strong acid protonates the lactam oxygen, making the carbonyl carbon highly electrophilic. Water then attacks the carbonyl.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 6 hours.

    • Causality: While the ~25 kcal/mol ring strain makes the reaction thermodynamically favorable, the steric bulk of the C3 methyl/chloromethyl groups requires thermal energy to achieve a reasonable reaction rate.

  • Isolation: Remove THF in vacuo. Lyophilize the remaining aqueous layer to obtain the β -amino acid as a hydrochloride salt.

  • Self-Validation & Quality Control:

    • FT-IR Spectroscopy: This is the definitive validation step. The highly strained β -lactam C=O stretch (~1750 cm−1 ) must completely disappear. It will be replaced by a standard carboxylic acid C=O stretch (~1710 cm−1 ) and a broad O−H/N−H stretch region (2500-3300 cm−1 ).

Translating to Biology: Application in Epigenetic Drug Discovery

Beyond acting as a synthetic intermediate, functionalized azetidin-2-ones are emerging as potent pharmacophores in their own right. A prime example is their use as dual inhibitors of Histone Deacetylases (HDAC6 and HDAC8) [3].

In this application, the rigid β -lactam core acts as a surface recognition "cap" that interacts with the rim of the HDAC active site. The C3 position serves as the vector, projecting a linker attached to a Zinc-Binding Group (ZBG), such as a hydroxamic acid, deep into the catalytic pocket. The N-cyclobutyl group provides the necessary lipophilic bulk to interact with hydrophobic channels on the enzyme surface, while resisting metabolic degradation.

BiologicalPathway A C3-Functionalized Azetidin-2-one (HDAC Inhibitor) B Surface Recognition & Zinc Chelation A->B Binding Event C HDAC6 / HDAC8 Inhibition B->C Target Engagement D Tubulin / Histone Hyperacetylation C->D Enzymatic Blockade E Cell Cycle Arrest & Apoptosis D->E Phenotypic Outcome

Figure 2: Pharmacological pathway of azetidin-2-one derivatives as HDAC inhibitors.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate (2026). 1

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. 2

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. European Journal of Medicinal Chemistry (2022). 3

  • Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry (2004). 4

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing (2025). 5

Sources

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The β-lactam (2-azetidinone) scaffold, famously the core of penicillin and cephalosporin antibiotics, has emerged as a versatile and promising template in the discovery of novel anticancer agents.[1][2] Unlike traditional chemotherapeutics that often exhibit high toxicity to both cancerous and normal cells, certain azetidinone derivatives have demonstrated potent and selective anticancer activity.[1][3] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit critical cellular processes like tubulin polymerization, marking them as significant candidates for further development.[4][5][6][7]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework and validated protocols for assessing the anticancer efficacy of novel azetidinone derivatives using a suite of essential cell-based assays. Our approach moves beyond simple procedural lists, delving into the causality behind experimental choices to ensure a robust and logical evaluation of a compound's therapeutic potential. The workflow is designed as a self-validating system, progressing from broad cytotoxicity screening to in-depth mechanistic studies.

Experimental Evaluation Workflow

A multi-assay, tiered approach is critical for a comprehensive understanding of a compound's anticancer profile. We begin with primary screening to determine overall cytotoxicity and establish effective dose ranges. Positive hits are then advanced to secondary, mechanistic assays to elucidate the specific pathways through which the compound exerts its effects.

G cluster_0 Primary Screening cluster_1 Mechanistic Elucidation Compound Azetidinone Derivative MTT MTT Assay (Metabolic Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH IC50 Determine IC50 Value MTT->IC50 LDH->IC50 Apoptosis Apoptosis Assays (Annexin V / Western Blot) IC50->Apoptosis Advance Promising Compounds CellCycle Cell Cycle Analysis (Propidium Iodide / Western Blot) IC50->CellCycle Pathway Identify Mechanism of Action Apoptosis->Pathway CellCycle->Pathway

Caption: High-level workflow for evaluating azetidinone derivatives.

Part 1: Primary Screening - Assessing Cytotoxicity and Viability

The initial step is to determine whether the azetidinone derivative induces cell death and to quantify its potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.[8]

MTT Assay for Metabolic Viability

Principle: This colorimetric assay is a gold standard for assessing cell viability.[9] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[10]

  • Compound Treatment: Prepare serial dilutions of the azetidinone derivative in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9][11] A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log-concentration of the compound and use non-linear regression analysis to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[16][17] The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, which ultimately leads to the formation of a colored formazan product proportional to the amount of LDH released.[17]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells (vehicle control).[8]

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint.[8]

    • Background Control: Culture medium without cells.

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.[17]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Detection: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[17]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution if required by the kit and measure the absorbance at 490 nm.[8][17]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula:[8] % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation: Cytotoxicity and Viability

Summarize the primary screening data in a clear, tabular format for easy comparison across different cell lines and compounds.

Cell LineCancer TypeAzetidinone DerivativeIC50 (µM) ± SD (48h)Max Cytotoxicity (%) ± SD (48h)
MCF-7Breast AdenocarcinomaCompound A5.8 ± 0.785.2 ± 6.1
MDA-MB-231Breast AdenocarcinomaCompound A6.9 ± 0.979.4 ± 5.5
A549Lung CarcinomaCompound A12.3 ± 1.565.7 ± 4.8
WRL 68Normal LiverCompound A> 5015.3 ± 2.2

Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Compounds that demonstrate potent and selective cytotoxicity in primary screens should be investigated further to determine their mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or if it interferes with cell division (cell cycle arrest).

Analysis of Apoptosis

Apoptosis is a highly regulated process of programmed cell death that is a primary target for many anticancer therapies.[4][18] Its induction is a desirable characteristic for a novel anticancer agent.

Principle: This is a widely used flow cytometry assay to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]

Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.

Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks. Treat with the azetidinone derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge all cells at ~300 x g for 5 minutes.

  • Washing: Wash cells once with 1 mL of cold 1x PBS and centrifuge again.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.[21]

  • Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]

  • PI Staining: Add 5-10 µL of Propidium Iodide solution (e.g., 50 µg/mL) and 400 µL of 1x Binding Buffer.[21] Some protocols recommend a final wash step after PI addition.[22]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Compensate for spectral overlap between the FITC and PI channels. Analyze the data to quantify the percentage of cells in each of the four quadrants.

Principle: Western blotting allows for the detection of key proteins involved in the apoptotic signaling cascade.[23] The cleavage of caspases and their substrates is a central event in apoptosis. This technique provides molecular evidence to support flow cytometry data.

Key Apoptosis Markers:

  • Caspase-3: An effector caspase that, when cleaved from its ~32 kDa pro-form into active p17 and p12 subunits, executes the final stages of apoptosis.[23]

  • PARP (Poly [ADP-ribose] polymerase): A DNA repair enzyme that is a primary substrate for cleaved caspase-3. Cleavage of full-length PARP (~116 kDa) into an ~89 kDa fragment is a hallmark of apoptosis.[23]

  • Bcl-2 Family Proteins: These proteins regulate the intrinsic apoptosis pathway. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) suggests induction of apoptosis.[5]

G cluster_0 Intrinsic Pathway cluster_1 Execution Pathway DNA_Damage DNA Damage (Azetidinone Action) Bax ↑ Bax / ↓ Bcl-2 Ratio DNA_Damage->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key markers in the intrinsic apoptosis pathway.

Protocol: General Western Blot

  • Lysate Preparation: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 10-20 µg of protein per lane on an SDS-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[3]

Principle: Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[25] PI is a fluorescent dye that binds stoichiometrically to DNA.[25] Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[26] An accumulation of cells in a specific phase after treatment suggests compound-induced cell cycle arrest.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Seed cells and treat with the azetidinone derivative (e.g., at IC50 concentration) for a relevant time period (e.g., 24 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[27] Incubate for at least 2 hours at -20°C (or overnight).[27]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. This solution should contain:

    • Propidium Iodide (e.g., 50 µg/mL)[28]

    • RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its non-specific staining.[28]

    • A non-ionic detergent like Triton X-100 (optional, to permeabilize the nuclear membrane).

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[27]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel. Use software (e.g., ModFit, FlowJo) to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.[28]

Conclusion

The systematic application of these cell-based assays provides a robust and comprehensive framework for evaluating the anticancer potential of novel azetidinone derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can build a compelling data package. This multi-faceted approach is essential for identifying promising lead compounds, understanding their mode of action, and guiding the subsequent stages of preclinical drug development.

References

  • Spandidos Publications. "Selective anticancer activity of β-lactams derived from polyaromatic compound." Spandidos Publications. Available at: [Link].

  • National Institutes of Health (NIH). "Assaying cell cycle status using flow cytometry." PMC - NIH. Available at: [Link].

  • National Institutes of Health (NIH). "Anti-tumor activity of N-thiolated β-lactam antibiotics." PMC - NIH. Available at: [Link].

  • ResearchGate. "(PDF) Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs." ResearchGate. Available at: [Link].

  • PubMed. "Recent Advances in β-lactam Derivatives as Potential Anticancer Agents." PubMed. Available at: [Link].

  • IMR Press. "beta-lactams and their potential use as novel anticancer chemotherapeutics drugs." IMR Press. Available at: [Link].

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio. Available at: [Link].

  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content." UC San Diego Moores Cancer Center. Available at: [Link].

  • MDPI. "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones." MDPI. Available at: [Link].

  • National Institutes of Health (NIH). "Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents." PMC - NIH. Available at: [Link].

  • National Institutes of Health (NIH). "A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells." PMC - NIH. Available at: [Link].

  • Creative Bioarray. "LDH Cytotoxicity Assay." Creative Bioarray. Available at: [Link].

  • CABI Digital Library. "MTT assay to evaluate the cytotoxic potential of a drug." CABI Digital Library. Available at: [Link].

  • JoVE. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." JoVE. Available at: [Link].

  • TSI Journals. "Anticancer Evaluation of Azetidinone and Thiazolidinone Derivatives of Quinolone." TSI Journals. Available at: [Link].

  • T. Horton. "MTT Cell Assay Protocol." Checkpoint lab/protocols/MTT. Available at: [Link].

  • ResearchGate. "Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition." ResearchGate. Available at: [Link].

  • MDPI. "The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay." MDPI. Available at: [Link].

  • PubMed. "2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES." PubMed. Available at: [Link].

  • ScienceDirect. "2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents." ScienceDirect. Available at: [Link].

  • YouTube. "Apoptosis assay - AnnexinV PI." YouTube. Available at: [Link].

  • Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." Bio-Rad Antibodies. Available at: [Link].

  • ResearchGate. "(PDF) Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity." ResearchGate. Available at: [Link].

  • National Institutes of Health (NIH). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." PMC - NIH. Available at: [Link].

  • Boster Bio. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Bio. Available at: [Link].

  • Immunostep Biotech. "Everything about Annexin V-based apoptosis assays." Immunostep Biotech. Available at: [Link].

  • RSC Publishing. "Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents." RSC Publishing. Available at: [Link].

  • ACS Publications. "Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents." Journal of Medicinal Chemistry. Available at: [Link].

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Application Note: Strategic Synthesis of the β-Lactam Core via Staudinger Cycloaddition with Chloroacetyl Chloride and Triethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Staudinger Reaction as a Cornerstone of β-Lactam Synthesis

The β-lactam is a four-membered cyclic amide of immense significance in medicinal chemistry, forming the pharmacophoric heart of the most widely used class of antibiotics, including penicillins and cephalosporins.[1][2] The Staudinger synthesis, a formal [2+2] cycloaddition of a ketene and an imine, represents one of the most powerful and versatile strategies for constructing this strained heterocyclic system.[1][3] This application note provides an in-depth technical guide for researchers on the practical application of this reaction, specifically using chloroacetyl chloride as a ketene precursor and triethylamine as a non-nucleophilic base. We will dissect the reaction mechanism, present a detailed and validated laboratory protocol, explore critical reaction parameters, and offer troubleshooting guidance to ensure reproducible success.

Mechanistic Rationale: A Stepwise Pathway to a Strained Ring

The reaction is not a concerted cycloaddition but rather a stepwise process, the understanding of which is critical for controlling the reaction's outcome, particularly its stereochemistry.[3][4]

Core Components and Their Roles:

  • Chloroacetyl Chloride: This serves as a stable and readily available precursor to the highly reactive ketene intermediate. Ketenes are generally unstable and prone to polymerization, necessitating their in situ generation.[3][5]

  • Triethylamine (Et₃N): This tertiary amine functions as a base. Its primary role is to perform a dehydrohalogenation of chloroacetyl chloride by abstracting an α-proton, which facilitates the elimination of the chloride ion to form the chloroketene intermediate.[3][6] It also serves to neutralize the hydrogen chloride (HCl) byproduct generated during this process.

  • Imine: This is the nitrogen-containing component of the cycloaddition. The nucleophilic nitrogen of the imine initiates the key bond-forming step with the ketene.

The Mechanistic Sequence:

  • Ketene Formation: Triethylamine abstracts a proton from the carbon α to the carbonyl group of chloroacetyl chloride. This generates an enolate, which rapidly eliminates a chloride ion to yield the chloroketene in situ.

  • Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene. This is the initial carbon-nitrogen bond formation step and results in a zwitterionic intermediate.[1][7]

  • Intramolecular Ring Closure: The enolate oxygen of the zwitterionic intermediate performs an intramolecular nucleophilic attack on the iminium carbon. This conrotatory electrocyclic ring closure is the final step that forges the four-membered β-lactam ring.[4][5][8]

The stereochemical outcome (cis vs. trans) is determined by the competition between the rate of direct ring closure and the rate of isomerization of the zwitterionic intermediate.[1][4][5] This can be influenced by the electronic properties of substituents on both the ketene and the imine.[1][5]

Staudinger_Mechanism Figure 1: Stepwise Mechanism of the Staudinger Synthesis Reactants Imine + Chloroacetyl Chloride + Triethylamine Ketene_Formation In-situ Generation of Chloroketene Reactants->Ketene_Formation Et3N abstracts α-proton, eliminates HCl Zwitterion Formation of Zwitterionic Intermediate Ketene_Formation->Zwitterion Nucleophilic attack by imine nitrogen Ring_Closure Conrotatory Ring Closure Zwitterion->Ring_Closure Intramolecular attack by enolate Product β-Lactam Product Ring_Closure->Product

Caption: Figure 1: Stepwise Mechanism of the Staudinger Synthesis.

Validated Experimental Protocol

This protocol describes a general procedure for the synthesis of a 3-chloro-β-lactam. Safety Precaution: Chloroacetyl chloride is highly corrosive, moisture-sensitive, and a potent lachrymator.[9] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.[10]

3.1. Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )Notes
Imine SubstrateVariesVariesMust be pure and dry
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Use a fresh bottle or recently distilled
Triethylamine (Et₃N)C₆H₁₅N101.19Distill from CaH₂ before use
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, inhibitor-free grade
Saturated NaHCO₃ (aq)--For aqueous workup
Brine (Saturated NaCl)--For aqueous workup
Anhydrous MgSO₄ or Na₂SO₄--For drying organic layers

Equipment: Flame- or oven-dried two-neck round-bottom flask, magnetic stirrer and stir bar, addition funnel, inert gas line (N₂/Ar), ice-water bath, standard glassware for workup (separatory funnel, flasks), rotary evaporator, flash chromatography system.

3.2. Step-by-Step Synthesis Workflow

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Assemble dry glassware under inert atmosphere (N2/Ar) Charge 2. Charge flask with imine (1.0 eq) and anhydrous DCM Setup->Charge Base 3. Add distilled Et3N (1.5 eq) Charge->Base Cool 4. Cool mixture to 0 °C (ice-water bath) Base->Cool Addition 5. Add chloroacetyl chloride (1.2 eq) in DCM dropwise via addition funnel Cool->Addition React 6. Stir at 0 °C for 2-4 h, then warm to RT and stir overnight Addition->React Workup 7. Quench with sat. NaHCO3 (aq). Extract with DCM React->Workup Dry 8. Wash organic layer with brine, dry over MgSO4, filter Workup->Dry Concentrate 9. Concentrate under reduced pressure Dry->Concentrate Purify 10. Purify crude product via flash chromatography Concentrate->Purify

Caption: Figure 2: General Experimental Workflow.

  • Inert Atmosphere Setup: Assemble a flame-dried two-neck round-bottom flask containing a magnetic stir bar with an addition funnel and a condenser connected to a nitrogen or argon line.

  • Reagent Charging: To the flask, add the imine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (to a concentration of ~0.2 M).

  • Base Addition: Add freshly distilled triethylamine (1.5 equivalents) to the stirred solution.

  • Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0 °C. Maintaining this temperature is critical during the addition to control the exothermic reaction and suppress the dimerization of the highly reactive ketene.

  • Dropwise Addition: Dilute chloroacetyl chloride (1.2 equivalents) with anhydrous dichloromethane in the addition funnel. Add this solution dropwise to the cold, stirred imine/triethylamine mixture over a period of 30-60 minutes. A slow rate of addition is essential to keep the instantaneous concentration of the chloroketene low.[11] The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 2-4 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC). Afterwards, remove the ice bath and allow the reaction to slowly warm to room temperature and stir for 12-18 hours (overnight).

  • Aqueous Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with dichloromethane.

  • Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluents include hexanes/ethyl acetate mixtures) to afford the pure β-lactam.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), FT-IR, and mass spectrometry. The β-lactam carbonyl stretch is a characteristic feature in the IR spectrum, typically appearing at a high frequency (1730-1790 cm⁻¹).[12]

Critical Parameters and Troubleshooting

The success and stereochemical outcome of the Staudinger synthesis are highly sensitive to the reaction conditions.

ParameterRecommended ConditionRationale and Troubleshooting
Reagent Purity Anhydrous solvents, freshly distilled Et₃N, pure imineMoisture will hydrolyze chloroacetyl chloride and the ketene intermediate, leading to low yields. Impurities in the imine can lead to side reactions.
Temperature 0 °C during addition, then warm to room temperatureLow temperature minimizes side reactions, especially ketene dimerization. If the reaction is sluggish, gentle heating may be required after the initial addition, but this can affect stereoselectivity.[6][11]
Addition Order/Rate Slow, dropwise addition of acid chloride to imine/base mixtureThis is the most critical parameter for preventing ketene polymerization/dimerization.[11] Adding the base to the other reagents can decrease stereoselectivity.[13]
Solvent Choice Anhydrous non-protic solvents (DCM, THF, Toluene)Protic solvents are incompatible with the ketene. Solvent polarity can influence the lifetime of the zwitterionic intermediate and thus affect the cis/trans ratio of the product.[13]
Stoichiometry Slight excess of acid chloride (1.2 eq) and base (1.5 eq)Ensures complete consumption of the limiting imine substrate and full neutralization of the generated HCl.

References

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Google Patents. (1985). Synthesis of beta-lactam. EP0180398A1.
  • Al-Harrasi, A., & Hussain, J. (2010). The Staudinger Reaction: A Powerful Tool for the Synthesis of β-Lactams. Mini-Reviews in Organic Chemistry, 7(4), 339-347.
  • Walsh Medical Media. (2007). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. Retrieved from [Link]

  • Taylor & Francis Online. (2006). α-Substituted β-Lactams via a Convenient Annelation of Imines. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Synthesis of β-Lactams. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved from [Link]

  • SciSpace. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • Yufeng. (2025). What is the reaction of Chloroacetyl chloride with water? Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 1: Ketene. Retrieved from [Link]

  • JOCPR. (2016). Synthesis and characterization of β-Lactam compounds. Retrieved from [Link]

  • PMC. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • ACS Publications. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Retrieved from [Link]

  • ACS Publications. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Retrieved from [Link]

  • Google Patents. (1959). Process for producing monochloroacetyl chloride by chlorinating ketene in sulfur dioxide. US2889365A.
  • PMC. (n.d.). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Retrieved from [Link]

  • PMC. (n.d.). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chloroacetyl Chloride from Ketene and Chlorine. Retrieved from [Link]

  • ACS Publications. (2020). The Staudinger Ligation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved from [Link]

  • Sciforum. (n.d.). Stories from Staudinger: Synthesis of Chiral β-Lactams. Retrieved from [Link]

  • Bentham Science Publishers. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Stereospecific Synthesis of β-Lactams from Heterocyclic Imines Using the Staudinger Reaction. Retrieved from [Link]

  • Illinois Chemistry. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Retrieved from [Link]

  • PubMed. (2018). Recent progress using the Staudinger ligation for radiolabeling applications. Retrieved from [Link]

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Techniques for monitoring the progress of azetidin-2-one synthesis reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Advanced Analytical Techniques for Monitoring Azetidin-2-One Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Mechanistic Foundations of Azetidin-2-One Synthesis

Azetidin-2-ones, commonly known as β -lactams, are privileged pharmacophores foundational to both classical antibiotics and novel therapeutic agents, including tubulin-targeting anticancer drugs[1][2]. The most versatile and widely employed method for their construction is the Staudinger synthesis—a formal [2+2] ketene-imine cycloaddition[1].

The reaction's complex mechanism involves the generation of a highly reactive ketene intermediate from an acid chloride and a tertiary amine. This is followed by a nucleophilic attack by an imine to form a transient zwitterionic intermediate, which subsequently undergoes conrotatory ring closure to form the azetidin-2-one core[3]. Because the biological efficacy of these molecules is heavily dependent on the relative stereochemistry (cis vs. trans) at the C-3 and C-4 positions, rigorous in-situ and offline monitoring is required to control the reaction kinetics and thermodynamic outcomes[2].

StaudingerWorkflow Imine Imine (C=N) Zwitterion Zwitterionic Intermediate Imine->Zwitterion AcidChloride Acid Chloride + Tertiary Amine Ketene Ketene Intermediate (C=C=O) AcidChloride->Ketene Dehydrohalogenation Ketene->Zwitterion Nucleophilic Attack by Imine BetaLactam Azetidin-2-one (β-Lactam) Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: Mechanism of the Staudinger cycloaddition for azetidin-2-one synthesis.

Analytical Modalities for Reaction Monitoring

To ensure high yield and stereoselectivity, a dual-pronged analytical approach combining real-time kinetic tracking and offline stereochemical profiling is essential.

  • In-Situ FTIR (ReactIR): Traditional offline sampling is highly problematic for Staudinger cycloadditions due to the moisture sensitivity and dimerization propensity of ketenes. In-situ FTIR enables real-time tracking of reaction kinetics without exposing the reaction mixture to ambient conditions[4]. The formation of the azetidin-2-one ring is definitively marked by the appearance of the β -lactam carbonyl stretch, typically observed between 1718 cm⁻¹ and 1774 cm⁻¹[2][5].

  • Chiral High-Performance Liquid Chromatography (HPLC): While ReactIR provides kinetic data, chiral HPLC is indispensable for the offline determination of the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as the gold standard for confirming the relative stereochemistry of the azetidin-2-one ring. The coupling constant ( J ) between the H-3 and H-4 protons is highly diagnostic: trans-isomers exhibit a smaller coupling constant ( J ≈ 2.5 Hz), whereas cis-isomers display a larger coupling constant ( J > 5.0 Hz) dictated by their dihedral angle[2].

MonitoringStrategy Start Azetidin-2-one Synthesis Monitoring Strategy InSitu In-Situ Real-Time Kinetics (ReactIR) Start->InSitu Offline Offline Stereochemical Analysis (HPLC & NMR) Start->Offline KeteneTrack Track Ketene (~2100 cm⁻¹) InSitu->KeteneTrack Intermediate Profiling LactamTrack Track β-Lactam C=O (1720-1780 cm⁻¹) InSitu->LactamTrack Product Formation HPLC Chiral HPLC (Diastereomeric Ratio) Offline->HPLC Enantiomeric/Diastereomeric Excess NMR 1H-NMR (H3-H4 J-Coupling) Offline->NMR cis/trans Confirmation

Caption: Analytical decision matrix for monitoring azetidin-2-one synthesis and stereochemistry.

Quantitative Data Summary

The following table summarizes the key spectroscopic signatures and analytical targets utilized during the synthesis and isolation of azetidin-2-ones.

Analytical TargetModalityKey Signature / MetricMechanistic Significance
Ketene Intermediate In-Situ FTIR~2100 cm⁻¹ (Asymmetric Stretch)Validates successful dehydrohalogenation of the acid chloride precursor.
Azetidin-2-one Ring In-Situ FTIR1718–1774 cm⁻¹ (C=O Stretch)Confirms successful [2+2] ring closure and product accumulation[2][5].
Relative Stereochemistry 1H-NMRH3-H4 Coupling Constant ( J )Distinguishes isomers: J ≈ 2.5 Hz (trans) vs. J > 5.0 Hz (cis)[2].
Diastereomeric Ratio (dr) Chiral HPLCPeak Area IntegrationQuantifies the stereoselectivity of the zwitterion collapse[3].

Experimental Protocols

Protocol 1: In-Situ ReactIR Monitoring of Staudinger Cycloaddition

Objective: Real-time kinetic profiling of ketene generation and β -lactam ring closure to prevent intermediate degradation.

  • System Initialization and Background Profiling: Insert the ReactIR probe (e.g., DiComp diamond sensor) into a dry, inert-gas-purged reactor. Record a background spectrum in the anhydrous reaction solvent (e.g., dichloromethane or toluene).

    • Causality: Establishing a pristine solvent baseline is critical. Any residual moisture will rapidly hydrolyze the highly sensitive ketene intermediate, skewing kinetic data and drastically reducing yield[4].

  • Imine Equilibration: Add the imine substrate (1.0 equiv) to the reactor and allow the temperature to equilibrate to -78 °C.

    • Causality: Low temperatures prevent the premature, non-selective ring closure of the zwitterionic intermediate, allowing for strict thermodynamic control over the final stereochemistry[3].

  • Ketene Generation: Add the acid chloride (1.1 equiv), followed by the controlled, dropwise addition of a tertiary amine (e.g., triethylamine, 1.2 equiv) over 15 minutes[3].

    • Causality: Dropwise addition maintains a low steady-state concentration of the ketene. This prevents unwanted ketene dimerization (forming cyclobutanediones) while promoting the desired [2+2] cycloaddition with the imine.

  • Real-Time Kinetic Tracking: Monitor the IR spectral window continuously. Track the transient appearance of the ketene asymmetric stretch (~2100 cm⁻¹) and the concurrent growth of the azetidin-2-one carbonyl stretch (1720–1780 cm⁻¹)[2][5].

    • Self-Validation: The reaction is deemed complete when the ketene peak fully dissipates and the β -lactam carbonyl signal plateaus. This provides a self-validating endpoint that prevents premature quenching and maximizes conversion.

Protocol 2: Offline Stereochemical Profiling and Isolation

Objective: Determination of cis/trans stereoselectivity and product purification.

  • Reaction Quenching: Upon ReactIR-confirmed completion, quench the reaction mixture at -78 °C with saturated aqueous NaHCO₃[3].

    • Causality: A mild, slightly basic quench neutralizes the triethylamine hydrochloride salts and unreacted acid chloride without causing base-catalyzed epimerization at the highly acidic C-3 position of the newly formed β -lactam ring.

  • Extraction and Chromatography: Warm the mixture to room temperature, extract with an organic solvent, dry over anhydrous Na₂SO₄, and purify via flash chromatography[3].

    • Causality: Removing polar byproducts ensures that subsequent HPLC columns are not fouled and that NMR spectra are free of overlapping signals from unreacted imine.

  • Chiral HPLC Analysis: Inject the purified product into a chiral HPLC system.

    • Self-Validation: Run a racemic standard first to validate the baseline separation of diastereomers and enantiomers. This ensures the calculated diastereomeric ratio (dr) and enantiomeric excess (ee) are accurate reflections of the reaction's stereoselectivity[3].

  • 1H-NMR Stereochemical Confirmation: Dissolve the purified product in CDCl₃ and acquire a 1H-NMR spectrum. Analyze the coupling constant ( J ) between the H-3 and H-4 protons.

    • Causality: The Karplus equation dictates that the dihedral angle between these protons directly influences J . A coupling constant of J ≈ 2.5 Hz definitively confirms a trans-configuration, whereas J > 5.0 Hz indicates a cis-configuration[2].

References

  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study - ccsenet.org - 5

  • Strategies to improve the stereoselectivity of azetidin-2-one synthesis - Benchchem - 3

  • Synthesis Reactions - Mettler Toledo - 4

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - ResearchGate - 1

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC - 2

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Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Synthesis of 1,3-Substituted Cyclobutane Derivatives

The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone structural motif in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a rigid scaffold that is chemically inert yet conformationally constrained.[3] This rigidity is particularly advantageous in drug design, where replacing flexible linkers (like an ethyl group) with a 1,3-disubstituted cyclobutane can limit the number of possible conformations, thereby reducing the entropic penalty upon binding to a biological target.[3]

Furthermore, the 1,3-disubstituted cyclobutane is increasingly utilized as a saturated bioisostere for planar aromatic rings, a strategy that often leads to improved physicochemical properties such as higher water solubility and enhanced binding affinities.[3][4] The defined spatial arrangement of substituents in a 1,3-pattern allows for precise orientation of pharmacophoric groups, optimizing ligand-receptor interactions and improving metabolic stability.[1][5]

The successful application of this scaffold is evident in several promising drug candidates that have advanced into clinical trials, including the histamine H3 receptor antagonist PF-03654746 and the RORγt inverse agonist TAK-828F.[6][7][8] Given the growing importance of this structural unit, the development of robust, stereoselective, and scalable synthetic routes is a critical challenge for process chemists and drug development professionals. This guide provides detailed application notes and protocols for key methodologies suited for the large-scale synthesis of 1,3-substituted cyclobutane derivatives.

Strategic Overview: Pathways to Scalable Cyclobutane Synthesis

The successful scale-up of cyclobutane synthesis hinges on selecting a strategy that is not only high-yielding and stereoselective but also amenable to large-scale equipment, safety protocols, and cost-effective purification methods. The following diagram illustrates a generalized workflow from the selection of a synthetic strategy to the incorporation of the cyclobutane scaffold into an active pharmaceutical ingredient (API).

G cluster_0 Strategy Selection cluster_1 Process Development & Scale-Up cluster_2 API Synthesis Start Identify Target 1,3-Cyclobutane Scaffold (cis/trans, substituents) Strategy Select Synthetic Strategy ([2+2], Reduction, RCM, etc.) Start->Strategy Optimization Lab-Scale Optimization (Conditions, Yield, Purity) Strategy->Optimization ScaleUp Pilot Scale-Up (kg Scale Production) Optimization->ScaleUp GMP GMP Manufacturing ScaleUp->GMP Coupling Incorporate Scaffold into Advanced Intermediate GMP->Coupling FinalAPI Final API Synthesis & Purification Coupling->FinalAPI

Caption: Generalized workflow for the synthesis and integration of cyclobutane scaffolds.

Methodology 1: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, a reaction between two π-systems to form a four-membered ring, is one of the most direct and versatile methods for constructing the cyclobutane core.[2][4][9] Both photochemical and Lewis acid-catalyzed variants have been successfully scaled.

Photochemical [2+2] Cycloaddition in Continuous Flow

Causality Behind the Method: Photochemical reactions are notoriously difficult to scale in traditional batch reactors due to the shallow penetration depth of light, leading to inefficient and incomplete reactions. Continuous flow reactors, with their high surface-area-to-volume ratio, solve this problem by ensuring uniform irradiation of the reaction mixture.[10][11] This technology has enabled the multi-kilogram scale production of cyclobutane derivatives.[12]

Protocol: Scale-Up Synthesis of Cyclobutane-1,2-dicarboxylic Anhydride

This protocol is adapted from a production-scale continuous [2+2] photocycloaddition of maleic anhydride and ethylene.[12]

  • Materials:

    • Maleic Anhydride (1)

    • Ethylene Gas

    • Acetone (Solvent)

  • Equipment:

    • Photochemical Flow Reactor (e.g., Vapourtec UV-150 or similar) equipped with a high-pressure pump for gas and liquid delivery.

    • Mass Flow Controller for ethylene.

    • Back-Pressure Regulator.

    • Crystallization vessel.

  • Procedure:

    • Prepare a stock solution of maleic anhydride in acetone (e.g., 0.5 M).

    • Set up the flow reactor with a suitable residence time (determined during optimization, e.g., 30-60 minutes).

    • Pump the maleic anhydride solution into the reactor at a defined flow rate.

    • Simultaneously, introduce ethylene gas at the desired pressure and flow rate using the mass flow controller.

    • Irradiate the reaction mixture within the flow reactor using a medium-pressure mercury lamp.

    • The output stream, containing the product (cyclobutane-1,2-dicarboxylic anhydride, 2), is passed through a back-pressure regulator and collected in a cooled crystallization vessel.

    • The product crystallizes from the solution and can be isolated by filtration, washing with cold solvent, and drying.

  • Scale-Up Insights:

    • Safety: A thorough process safety evaluation is critical, especially when working with flammable gases and solvents under pressure.[12]

    • Isolation: Development of a robust isolation protocol (e.g., crystallization) is key to achieving high purity on a large scale without resorting to chromatography.[12]

    • Throughput: This method has been demonstrated to achieve throughputs exceeding 5 kg/day .[12]

Lewis Acid-Catalyzed [2+2] Cycloaddition

Causality Behind the Method: Lewis acids can promote [2+2] cycloadditions between electron-rich alkenes and electron-deficient partners, such as allenoates, under mild conditions.[13] This method avoids the need for specialized photochemical equipment and provides a direct route to 1,3-substituted cyclobutanes with functional handles suitable for further derivatization.[4][9][13] The use of phenyl 2,3-butadienoate is particularly effective due to its high reactivity and ease of preparation.[4][13]

G Allenoate Phenyl Allenoate Intermediate Zwitterionic Intermediate Allenoate->Intermediate Alkene Terminal Alkene Alkene->Intermediate LewisAcid EtAlCl₂ (Lewis Acid) LewisAcid->Allenoate Activation Product 1,3-Substituted Cyclobutane Intermediate->Product Ring Closure

Caption: Mechanism of Lewis acid-catalyzed [2+2] cycloaddition.

Protocol: Gram-Scale Synthesis of Phenyl 3-Butyl-1-methylenecyclobutane-1-carboxylate

This protocol is based on the method developed by M. Kevin Brown and co-workers.[9][13]

  • Materials:

    • Phenyl 2,3-butadienoate (1.0 equiv)

    • 1-Hexene (1.5 equiv)

    • Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenyl 2,3-butadienoate and anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add 1-hexene to the cooled solution.

    • Slowly add the solution of EtAlCl₂ dropwise over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction at -78 °C for 2 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted cyclobutane.[1]

  • Scale-Up Insights:

    • Reagent Control: Careful control of the addition of the Lewis acid at low temperatures is crucial to manage the exotherm and prevent side reactions.

    • Substrate Scope: This method is tolerant of various terminal alkenes, including styrene derivatives, making it highly versatile.[9][13] A limitation is the poor compatibility with substrates containing Lewis basic heteroatoms.[13]

    • Purification: While chromatography is used here, for larger scales, developing a crystallization or distillation procedure would be necessary.

Methodology 2: Diastereoselective Reduction of Cyclobutylidene Derivatives

Causality Behind the Method: This strategy provides excellent control for synthesizing cis-1,3-disubstituted cyclobutanes, a stereochemical arrangement often sought in drug candidates.[14][15][16] The approach involves the Knoevenagel condensation to form a cyclobutylidene intermediate, followed by a diastereoselective reduction. This multi-step sequence has been optimized for large-scale synthesis, avoiding chromatographic purification.[14][16]

G Start Cyclobutanone Derivative Condensation Knoevenagel Condensation with Meldrum's Acid Start->Condensation Intermediate Cyclobutylidene Meldrum's Acid Condensation->Intermediate Reduction Diastereoselective Reduction (e.g., NaBH₄) Intermediate->Reduction Product cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Reduction->Product

Caption: Workflow for the diastereoselective reduction strategy.

Protocol: Scalable Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from the scalable synthesis developed for the RORγt inverse agonist TAK-828F.[14][15][16]

  • Materials:

    • Cyclobutylidene Meldrum's acid derivative (1.0 equiv)

    • Sodium borohydride (NaBH₄, 1.5 equiv)

    • Ethanol (EtOH)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the cyclobutylidene Meldrum's acid derivative in ethanol in a suitable reactor.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 30 minutes, maintaining the internal temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Scale-Up Insights:

    • Stereocontrol: The reduction with NaBH₄ provides high cis-diastereoselectivity.[14]

    • Purification: Controlling acidic impurities is crucial for improving the diastereomeric ratio by recrystallization, which is a highly scalable purification method that avoids chromatography.[14][16]

    • Telescoping: Several steps in the overall sequence (from the starting ketone) can be "telescoped" (run sequentially in the same pot without isolation of intermediates) to improve overall yield and process efficiency.[16]

Comparative Summary of Scalable Methods

MethodKey ReactionStereoselectivityScalabilityKey AdvantagesKey Challenges/Disadvantages
Photochemical [2+2] Alkene + AlkeneDependent on substratesDemonstrated >5 kg/day [12]High atom economy; suitable for simple, inexpensive starting materials.[12]Requires specialized flow chemistry equipment; substrate scope can be limited.
Lewis Acid [2+2] Allenoate + AlkeneGenerally goodDemonstrated on gram-scale[9][13]Mild conditions; provides versatile functional handles.[4][13]Sensitive to Lewis basic functional groups; requires cryogenic temperatures.[13]
Diastereoselective Reduction Reduction of exocyclic C=CHigh cis-selectivityDemonstrated on >100 g scale[16]Excellent stereocontrol; amenable to non-chromatographic purification.[14][16]Multi-step sequence; requires careful control of impurities for crystallization.[14]

Conclusion

The 1,3-substituted cyclobutane is a privileged scaffold in drug development, offering a unique combination of structural rigidity and improved physicochemical properties. While historically challenging to synthesize, modern methods have enabled their production on a scale relevant to the pharmaceutical industry. The choice of synthetic strategy depends heavily on the specific target molecule, the desired stereochemistry, and the available equipment. Continuous flow photochemistry offers remarkable throughput for specific cycloadditions, while Lewis acid-catalyzed methods provide versatility. For targets requiring high cis-diastereoselectivity, the reduction of cyclobutylidene intermediates represents a robust and scalable pathway. By understanding the causality behind these experimental choices and focusing on scalable purification techniques, researchers can efficiently incorporate these valuable building blocks into next-generation therapeutics.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition Source: ACS Publications URL: [Link]

  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: Organic Syntheses URL: [Link]

  • Title: Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry Source: ResearchGate URL: [Link]

  • Title: Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist Source: The Journal of Organic Chemistry - ACS Figshare URL: [Link]

  • Title: Scale‐up of the [2+2] photocycloaddition reaction. Source: ResearchGate URL: [Link]

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  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: An Overview on Ring Closing Metathesis Reaction and its Applications Source: Medwin Publishers URL: [Link]

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Sources

Application Note: Derivatization of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics.[1][2] Beyond antibacterial applications, this strained four-membered heterocycle has been incorporated into a diverse array of therapeutic agents targeting various enzymes and receptors.[3] The rigid framework of the azetidin-2-one ring allows for the precise spatial arrangement of substituents, making it an excellent template for structure-activity relationship (SAR) studies. This application note details protocols for the derivatization of a key intermediate, 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, to generate a library of analogs for SAR exploration.

The subject scaffold possesses several key features:

  • 1-Cyclobutyl Group: The cyclobutyl moiety can enhance metabolic stability and introduce a degree of non-planarity, which can be advantageous for binding to protein targets.[4] It can also serve to fill hydrophobic pockets within a binding site.[4]

  • 3-Methyl Group: This group can provide steric bulk and influence the conformation of the azetidinone ring.

  • 3-(Chloromethyl) Group: This is the primary handle for derivatization. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.[5]

This guide provides detailed, step-by-step protocols for the nucleophilic substitution of the chloromethyl group, enabling researchers to efficiently generate a library of compounds for biological screening and the subsequent elucidation of SAR.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier(s)Notes
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one≥95%In-house synthesis or custom orderStarting material. Ensure purity is confirmed by ¹H NMR and LC-MS prior to use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, AcrosUse a freshly opened bottle or from a solvent purification system.
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich, FisherUse a freshly opened bottle or from a solvent purification system.
Potassium Carbonate (K₂CO₃)Anhydrous, powderSigma-Aldrich, VWRFinely powdered to maximize surface area. Dry in an oven at 120 °C for at least 4 hours before use.
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich, StremCaution: Highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not contact with acids or heavy metals.
Various Amines (e.g., piperidine, morpholine)≥98%Sigma-Aldrich, Combi-BlocksPurity should be checked. Liquid amines should be distilled if necessary.
Various Thiols (e.g., thiophenol, benzyl thiol)≥98%Sigma-Aldrich, TCICaution: Malodorous. Handle in a fume hood.
Sodium Iodide (NaI)≥99%Sigma-Aldrich, Alfa AesarUsed as a catalyst in Finkelstein-type reactions to enhance reactivity.
Dichloromethane (DCM)ACS GradeFisher, VWRFor workup and chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher, VWRFor workup and chromatography.
HexanesACS GradeFisher, VWRFor chromatography.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)--Prepared in-house.
Brine (Saturated aqueous NaCl)--Prepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher, VWRFor drying organic extracts.
Silica Gel230-400 meshSiliCycle, FisherFor flash column chromatography.

Experimental Workflow Overview

The overall strategy involves the nucleophilic displacement of the chloride from the 3-(chloromethyl) group. This allows for the introduction of a wide variety of substituents, thereby enabling a thorough exploration of the chemical space around this position for SAR studies.

Derivatization Workflow cluster_0 Synthesis & Purification cluster_1 Analysis & Screening Starting Material 3-(Chloromethyl)-1-cyclobutyl- 3-methylazetidin-2-one Nucleophilic Substitution Nucleophilic Substitution (Amines, Thiols, Azide, etc.) Starting Material->Nucleophilic Substitution Crude Product Crude Derivative Mixture Nucleophilic Substitution->Crude Product Purification Purification (Flash Chromatography) Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative Characterization Characterization (NMR, LC-MS, HRMS) Pure Derivative->Characterization Biological Screening Biological Screening Characterization->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Next Generation Design Next Generation Design SAR Analysis->Next Generation Design Iterative Design

Caption: General workflow for the derivatization of 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one and subsequent SAR analysis.

Detailed Protocols

Protocol 1: Synthesis of 3-(Aminomethyl) Derivatives

This protocol describes the reaction with a generic secondary amine as the nucleophile. The choice of base and solvent is critical for achieving good yields and minimizing side reactions.

Rationale: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 reaction. Potassium carbonate is a mild inorganic base, sufficient to neutralize the HCl formed during the reaction without promoting elimination or other side reactions. The addition of a catalytic amount of sodium iodide can accelerate the reaction via an in-situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Add the desired amine (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(aminomethyl) derivative.

Protocol 2: Synthesis of 3-(Azidomethyl) Derivative

The azide functional group is a versatile handle for further chemical modifications, such as "click" chemistry (Huisgen cycloaddition) or reduction to a primary amine.

Rationale: Sodium azide is a potent nucleophile for the displacement of halides. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate. Extreme caution must be exercised when working with sodium azide and organic azides.

Step-by-Step Procedure:

  • Under a well-ventilated fume hood , add 3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (1.0 eq) to a round-bottom flask with a magnetic stir bar.

  • Add anhydrous acetonitrile (ACN) to a concentration of 0.2 M.

  • Carefully add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture to remove any excess sodium azide. Quench the filter cake with a solution of sodium nitrite followed by dilute acid before disposal.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-(azidomethyl) derivative.

  • If necessary, purify by flash column chromatography.

Caption: Generalized SN2 mechanism for the derivatization of the 3-(chloromethyl) group.

Characterization and Data

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the new derivative. Pay close attention to the chemical shifts and coupling patterns of the methylene protons adjacent to the newly introduced functional group.

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Representative Characterization Data:

Derivative TypeR-Group (Nu)Expected ¹H NMR Shift (CH₂-Nu) (ppm)Expected Mass (M+H)⁺
Amine-N(CH₂)₅ (Piperidinyl)~2.5 - 2.8253.2016
Amine-N(CH₂CH₂)₂O (Morpholinyl)~2.6 - 2.9255.1809
Thioether-SPh (Phenylthio)~3.5 - 3.8278.1264
Azide-N₃~3.4 - 3.7195.1292

SAR Data Interpretation and Iterative Design

The goal of this derivatization effort is to build a robust Structure-Activity Relationship model. The biological data obtained from screening the synthesized library of compounds should be correlated with the physicochemical properties of the introduced substituents (R-groups).

Key properties to consider for the R-group:

  • Size and Steric Bulk: How does the size of the substituent impact binding affinity?

  • Electronic Effects: Does the introduction of electron-donating or electron-withdrawing groups affect activity?

  • Hydrogen Bonding Capacity: Are hydrogen bond donors or acceptors at this position beneficial for activity?

  • Lipophilicity (cLogP): How does the overall lipophilicity of the molecule change with different R-groups, and how does this affect cell permeability and activity?

SAR_Logic Modification Structural Modification (Varying R-group at C3-methylene) Properties Physicochemical Properties (Size, Lipophilicity, H-bonding) Modification->Properties Biological_Activity Biological Activity (Potency, Selectivity, ADME) Properties->Biological_Activity influences SAR_Model SAR Model Biological_Activity->SAR_Model Rational_Design Rational Design of Next-Generation Compounds SAR_Model->Rational_Design

Caption: Logical flow for building an SAR model from the synthesized derivatives.

By systematically analyzing these relationships, researchers can develop a predictive SAR model. This model will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

References

  • ResearchGate. (n.d.). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]

  • Jain, A. K., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 74, 245-268. [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920. [Link]

  • Sbardella, G., et al. (2022). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. European Journal of Medicinal Chemistry, 238, 114409. [Link]

  • Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 25-39. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Page, M. I., & Badarau, A. (2017). Cyclobutanone Analogues of β-Lactam Antibiotics: β-Lactamase Inhibitors with Untapped Potential?. Antibiotics (Basel), 6(1), 5. [Link]

  • Alcaide, B., et al. (2000). A trans-stereoselective synthesis of 3-Halo-4-alkyl(aryl)-NH-azetidin-2-ones. Organic Letters, 2(10), 1423-1425. [Link]

  • Wisniewski, A. J., et al. (2022). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 24(33), 6115-6119. [Link]

  • Al-Azzawi, F. N. (2012). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Medicinal Chemistry, 2012, 762102. [Link]

  • Kalluraya, B., & Sreenivasa, S. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2588-2596. [Link]

  • Bartholomew, D., & Kay, I. T. (1991). A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin-2-ones to Azetidine-3-carboxylic Acid Esters. Tetrahedron Letters, 32(38), 5141-5144. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin-2-ones to Azetidine-3-carboxylic Acid Esters. [Link]

  • Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5489. [Link]

  • Takeshita, M., & Mobashery, S. (2014). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules, 19(4), 4346-4362. [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

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  • NextSDS. (n.d.). 3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one. [Link]

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Sources

In Vitro Enzyme Inhibition Assay Protocol for Azetidinone Compounds: Targeting Serine β-Lactamases

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Content Type: Advanced Application Note & Protocol

Introduction & Mechanistic Rationale

Azetidinones—characterized by their highly strained four-membered β-lactam ring—are foundational pharmacophores in antibacterial drug development. While historically recognized as the core of penicillins and cephalosporins, monocyclic 2-azetidinones (monobactams) and their derivatives are frequently synthesized to target serine proteases, most notably bacterial serine β-lactamases (SBLs) and human leukocyte elastase (HLE) [1].

As application scientists, we must design assays that account for the specific kinetic behavior of these compounds. Azetidinones do not typically act as simple reversible competitive inhibitors. Instead, they act as mechanism-based (suicide) inhibitors or slow-binding substrates. The highly strained lactam ring undergoes nucleophilic attack by the active-site serine (e.g., Ser70 in Ambler Class A β-lactamases), leading to ring opening and the formation of a stable, covalently bound acyl-enzyme intermediate [2, 3].

Because the deacylation step ( k3​ ) is exceptionally slow compared to the acylation step ( k2​ ), the enzyme is effectively sequestered. Therefore, any robust in vitro screening protocol must incorporate a pre-incubation phase to allow this time-dependent covalent adduction to reach equilibrium before introducing the reporter substrate.

Mechanism E Serine β-Lactamase (Active Enzyme) EI Michaelis Complex (Non-covalent E·I) E->EI + Inhibitor (k1) I Azetidinone Derivative (Inhibitor) I->EI EI->E Dissociation (k-1) EI_acyl Acyl-Enzyme Intermediate (Covalent E-I*) EI->EI_acyl Acylation (k2) Lactam Ring Opening Degraded Hydrolyzed Inhibitor + Free Enzyme EI_acyl->Degraded Deacylation (k3) (Rate-limiting / Slow)

Caption: Kinetic mechanism of serine β-lactamase inhibition by azetidinone compounds.

Assay Principle: The Nitrocefin Reporter System

To create a self-validating experimental system, we utilize Nitrocefin , a chromogenic cephalosporin substrate[4]. Nitrocefin is the gold standard for β-lactamase detection because its intact form exhibits an absorbance maximum at ~390 nm (yellow), but upon hydrolysis of its β-lactam ring by uninhibited enzyme, the electron shift extends the conjugated system, shifting the absorbance maximum to 486–490 nm (red) .

By monitoring the rate of absorbance increase at 486 nm continuously, we can calculate the initial velocity ( V0​ ) of the enzyme. A decrease in V0​ in the presence of an azetidinone compound directly correlates to the compound's inhibitory potency ( IC50​ or Ki​ ).

Reagent Preparation & Experimental Design

Materials
  • Enzyme: Purified recombinant Serine β-Lactamase (e.g., TEM-1, AmpC, or KPC-2).

  • Substrate: Nitrocefin powder (Store at -20°C, protect from light).

  • Inhibitors: Synthesized azetidinone library, dissolved in 100% LC-MS grade DMSO.

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. (Causality note: pH 7.0 ensures the active-site serine and adjacent catalytic residues are in the correct protonation state for nucleophilic attack, mimicking physiological conditions).

  • Microplates: 96-well clear, flat-bottom polystyrene plates.

Reagent Formulation
  • Nitrocefin Stock (10 mM): Dissolve Nitrocefin in 100% DMSO. Nitrocefin is insoluble in aqueous buffers until diluted [1].

  • Nitrocefin Working Solution (200 µM): Dilute the stock in Assay Buffer immediately before use.

  • Enzyme Solution: Dilute the purified β-lactamase in Assay Buffer to a working concentration (typically 0.5 to 5 nM, optimized to yield a linear absorbance increase of Δ0.05−0.1 OD/min in the uninhibited control).

Step-by-Step Microplate Protocol

Workflow Prep 1. Reagent Prep Buffer & Enzyme Dilution 2. Serial Dilution Azetidinones in DMSO Prep->Dilution Incubate 3. Pre-Incubation Enzyme + Cmpd (15 min) Dilution->Incubate Substrate 4. Substrate Addition Nitrocefin (Yellow) Incubate->Substrate Read 5. Kinetic Read Absorbance 486 nm Substrate->Read

Caption: Step-by-step microplate workflow for the Nitrocefin-based β-lactamase inhibition assay.

Phase 1: Plate Setup & Pre-Incubation
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the azetidinone compounds in 100% DMSO.

  • Dispensing: Add 2 µL of the serially diluted azetidinones to the respective wells of the 96-well plate. Add 2 µL of pure DMSO to the positive control (uninhibited enzyme) and negative control (blank) wells. (Crucial: Final DMSO concentration must not exceed 2% v/v to prevent enzyme denaturation).

  • Enzyme Addition: Add 48 µL of the Enzyme Solution to all wells except the blank wells. Add 48 µL of Assay Buffer to the blank wells.

  • Pre-Incubation: Incubate the plate at 25°C for exactly 15 minutes . This step is mandatory to allow the azetidinone to form the covalent acyl-enzyme intermediate.

Phase 2: Reaction Initiation & Kinetic Read
  • Initiation: Using a multichannel pipette, rapidly add 50 µL of the Nitrocefin Working Solution (200 µM) to all wells. The final assay volume is 100 µL, and the final Nitrocefin concentration is 100 µM.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Record the absorbance at 486 nm every 30 seconds for 10–15 minutes at 25°C.

Data Analysis & Interpretation

Calculating Initial Velocity ( V0​ )

Extract the linear portion of the kinetic curve (typically the first 3–5 minutes) for each well. Calculate the slope ( ΔOD486​/min ), which represents the initial velocity ( V0​ ).

Determining % Inhibition and IC50​

Calculate the percentage of inhibition for each compound concentration using the self-validating controls:

% Inhibition=(1−V0(DMSO control)​−V0(blank)​V0(inhibitor)​−V0(blank)​​)×100

Plot the % Inhibition against the log10​ of the azetidinone concentration. Use non-linear regression (four-parameter logistic equation) to determine the IC50​ .

Representative Quantitative Data

To benchmark newly synthesized azetidinones, they should be compared against known clinical inhibitors (e.g., Clavulanic Acid or Aztreonam) [4]. Below is a standardized data presentation format summarizing the inhibitory profile of hypothetical novel 2-azetidinone derivatives against Class A (TEM-1) and Class C (AmpC) β-lactamases.

Compound IDCore StructureTarget Enzyme IC50​ (µM) Ki​ (µM)*Selectivity Ratio (AmpC/TEM-1)
Control 1 Clavulanic AcidTEM-1 (Class A)0.045 ± 0.0050.021> 100 (Poor AmpC activity)
Control 2 AztreonamAmpC (Class C)0.120 ± 0.0150.0550.08 (Strong AmpC activity)
AZT-001 N-1 Sulfonated AzetidinoneTEM-1 (Class A)0.850 ± 0.0400.4105.2
AZT-002 C-3 Oxyimino AzetidinoneAmpC (Class C)0.065 ± 0.0080.0300.04 (Highly AmpC selective)
AZT-003 C-4 Alkoxy AzetidinoneTEM-1 (Class A)> 50.0N/AN/A (Inactive)

*Note: Ki​ is derived using the Cheng-Prusoff equation: Ki​=1+([S]/Km​)IC50​​ , assuming competitive binding kinetics prior to acylation.

References

  • Nitrocefin: Precision Chromogenic Cephalosporin for β-Lactamase Detection Nitrocefin.com URL:[Link]

  • Azetidinone derivatives as β-lactamase inhibitors (US5994340A)
  • Past and Present Perspectives on β-Lactamases Antimicrobial Agents and Chemotherapy (PMC) URL:[Link]

Application Notes and Protocols: Heterocyclic Compounds as Versatile Building Blocks in Complex Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to the fields of medicinal chemistry, drug discovery, and materials science. Their prevalence in FDA-approved drugs and biologically active natural products underscores their significance.[1][2][3] This document provides a comprehensive guide to utilizing complex heterocyclic compounds as foundational building blocks for the synthesis of novel molecules. We will explore key synthetic strategies, provide detailed experimental protocols for the preparation of valuable heterocyclic scaffolds, and discuss their applications, with a focus on rational drug design and the development of functional materials.

The Central Role of Heterocycles in Modern Chemistry

Heterocyclic scaffolds are a cornerstone of modern drug development, with over half of all approved small-molecule drugs featuring at least one such ring system.[1][2] This prevalence is due to their ability to:

  • Impart crucial physicochemical properties: The inclusion of heteroatoms like nitrogen, oxygen, and sulfur allows for the fine-tuning of a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity.[4] These properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.

  • Provide three-dimensional complexity: Non-aromatic heterocycles introduce three-dimensionality to a molecule, which can enhance solubility, metabolic stability, and bioavailability compared to planar aromatic systems.[2]

  • Act as "privileged structures": Certain heterocyclic motifs have demonstrated the ability to bind to a wide range of biological targets with high affinity.[5] This makes them excellent starting points for the design of new therapeutic agents.

Beyond pharmaceuticals, heterocyclic compounds are integral to the development of advanced materials, including organic semiconductors, conducting polymers, and functional dyes, owing to their unique electronic and optical properties.[6][7]

Key Synthetic Strategies for Heterocycle Construction

The efficient and selective synthesis of functionalized heterocycles is a primary focus of modern organic chemistry. Several powerful methodologies have emerged as indispensable tools for researchers.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer significant advantages in terms of efficiency and atom economy.[8] MCRs are particularly valuable for the rapid generation of molecular libraries for high-throughput screening.[9]

Key Features of MCRs:

  • Convergence: Complex molecules are assembled in a single operation, reducing the number of synthetic steps and purification procedures.

  • Diversity: A wide range of products can be generated by varying the individual components.

  • Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

A notable example is the use of tetronic acid as a versatile building block in MCRs to synthesize a variety of biologically relevant heterocycles.[10][11][12] Similarly, thiophene derivatives, important in pharmaceuticals and electronic materials, are often synthesized using MCRs.[13]

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and its application to heterocycles is no exception.

  • Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic rings.[14][15][16] These methods are instrumental in creating diverse libraries of compounds for drug discovery.[4]

  • C-H Functionalization: The direct functionalization of C-H bonds has emerged as a more sustainable and step-economic alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[17][18][19] This approach allows for the direct attachment of new functional groups to the heterocyclic core, streamlining the synthetic process.[20] Palladium, rhodium, and iridium are commonly used catalysts for these transformations.[20]

Modern Synthetic Technologies

Recent advancements in synthetic technologies have further expanded the toolkit for heterocycle synthesis.

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for generating reactive intermediates, enabling a wide range of transformations, including the synthesis of nitrogen and oxygen-containing heterocycles.[21][22] This technique is particularly useful for radical-mediated reactions and has shown promise in the late-stage modification of complex molecules.[21]

  • Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability.[9] Flow chemistry is well-suited for the rapid synthesis of compound libraries and can be integrated with in-line purification and analysis.[23][24][25]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including complex spiro-heterocycles.[8]

Application Notes and Protocols

This section provides detailed protocols for the synthesis of representative heterocyclic building blocks and their application in the construction of more complex molecules.

Synthesis of a Substituted Pyridine Derivative via [2+2+2] Cycloaddition

Pyridines are a ubiquitous class of N-heterocycles found in numerous pharmaceuticals.[26] The following protocol describes a rhodium-catalyzed [2+2+2] cycloaddition for the synthesis of a substituted pyridine.[27]

Protocol 1: Synthesis of a Substituted Pyridine

StepProcedure
1 To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the diyne (1.0 eq.), the oxime (1.2 eq.), and the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%).
2 Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).
3 Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
4 Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
5 Purify the crude product by column chromatography on silica gel to afford the desired pyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The rhodium catalyst is sensitive to oxygen and moisture, so an inert atmosphere is crucial to prevent its deactivation.

  • Anhydrous and Degassed Solvent: Water and dissolved oxygen can interfere with the catalytic cycle.

  • Catalyst Loading: The catalyst loading is optimized to ensure an efficient reaction rate without being wasteful.

  • Temperature: The reaction is heated to provide the necessary activation energy for the cycloaddition to occur at a reasonable rate.

Workflow for Pyridine Synthesis

G Diyne Diyne Reaction [2+2+2] Cycloaddition Diyne->Reaction Oxime Oxime Oxime->Reaction Catalyst Rh Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Purification Purification Reaction->Purification Product Substituted Pyridine Purification->Product

Caption: Workflow for Rh-catalyzed pyridine synthesis.

Palladium-Catalyzed Direct Arylation of a Thiophene Derivative

Thiophenes are important building blocks for organic electronics and pharmaceuticals.[13] This protocol outlines a palladium-catalyzed direct C-H arylation of a thiophene derivative.

Protocol 2: Direct Arylation of Thiophene

StepProcedure
1 In a reaction vial, combine the thiophene derivative (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
2 Add a suitable solvent (e.g., DMA, 0.2 M).
3 Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 120 °C) for 16 hours.
4 Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
5 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
6 Purify the residue by flash column chromatography to yield the arylated thiophene.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for catalytic activity and selectivity.

  • Base: The base is required to facilitate the C-H activation step and neutralize the hydrogen halide formed during the reaction.

  • High Temperature: The C-H bond is relatively inert, so high temperatures are often necessary to drive the reaction forward.

General Catalytic Cycle for Direct Arylation

G Pd(0) Pd(0) Pd(II)-Aryl R-Pd(II)-X Pd(0)->Pd(II)-Aryl Oxidative Addition Pd(II)-Heterocycle R-Pd(II)-Het Pd(II)-Aryl->Pd(II)-Heterocycle C-H Activation Pd(II)-Heterocycle->Pd(0) Reductive Elimination Arylated Heterocycle R-Het Pd(II)-Heterocycle->Arylated Heterocycle Aryl Halide R-X Aryl Halide->Pd(II)-Aryl Heterocycle Het-H Heterocycle->Pd(II)-Heterocycle

Caption: Simplified catalytic cycle for direct arylation.

Conclusion

Heterocyclic compounds are indispensable building blocks in the design and synthesis of complex molecules with significant applications in medicine and materials science. A deep understanding of modern synthetic methodologies, including multi-component reactions, transition-metal catalysis, and emerging technologies like photoredox and flow chemistry, is crucial for researchers in these fields. The protocols and principles outlined in this document provide a solid foundation for the strategic use of heterocyclic scaffolds in the development of novel and impactful chemical entities.

References

  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026, February 11).
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ
  • Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024, March 29). Research and Reviews.
  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024, July 20).
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (2023, June 2).
  • Recent progress in multicomponent reactions for the synthesis of thiophene deriv
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.
  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox C
  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. Wiley Online Library.
  • Catalysis for Heterocycles Chemistry – The Soulé Research Group. (2023, July 2). The Soulé Research Group.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC.
  • Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. (2024, July 17). IntechOpen.
  • Recent Advances in the Multicomponent Synthesis of Heterocycles using Thiosemicarbazide | Request PDF.
  • Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). MDPI.
  • Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. (2025, September 12).
  • Metal-Catalyzed Coupling with Heterocycles. (2010, June 18).
  • Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation]. Tokyo Chemical Industry Co., Ltd..
  • USE OF FLOW CHEMISTRY FOR LIBRARY SYNTHESIS. ScienceDirect.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC.
  • Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. (2023, September 1). Bentham Science.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). RSC Advances.
  • Heterocycles in Medicinal Chemistry - PMC.
  • Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC.
  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC.
  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC.
  • Novel approaches to synthesis of nitrogen containing heterocycles. TSpace.
  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLIC
  • Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles
  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem.
  • Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv.
  • Multi-component syntheses of heterocycles by transition-metal catalysis. (2007, February 19). Royal Society of Chemistry.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Various procedures for the synthesis of nitrogen heterocyclic compounds.
  • Direct arylation of N-heterocycles enabled by photoredox c
  • Building Blocks for Medicinal Chemistry. Tokyo Chemical Industry.
  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
  • Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes | ACS Catalysis. (2021, October 26).
  • Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de. Springer.
  • 17 photocatalyzed preparation of oxygen
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010, October 20). Baxendale Group.
  • Role of Heterocyclic Compounds in Drug Development: An Overview | Open Access Journals. Research and Reviews.
  • Review on- Importance of Heterocycles in medicinal field. IJSDR.
  • Visible Light Photoredox Catalyzed Biaryl Synthesis Using Nitrogen Heterocycles as Promoter | Request PDF.
  • Key heterocyclic moieties for the next five years of drug discovery and development. (2025, October 23). Taylor & Francis Online.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatography and purification of halogenated organics. Chlorinated compounds—widely utilized as active pharmaceutical ingredients (APIs) and critical synthetic intermediates—present unique physicochemical challenges. Their high electronegativity, distinct steric bulk, and potential chemical instability often lead to co-elution, on-column degradation, and detection failures.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you overcome these specific bottlenecks.

Diagnostic Purification Workflow

Before adjusting your mobile phase or column chemistry, use the following diagnostic logic to identify the root cause of your purification failure.

G Start Chlorinated Compound Purification UVCheck Does it have a UV Chromophore? Start->UVCheck CAD Use CAD / ELSD (Uniform Response) UVCheck->CAD No (Aliphatic) AcidCheck Is it Acid-Sensitive (e.g., Dehalogenation)? UVCheck->AcidCheck Yes (Aromatic) Alumina Use Neutral Alumina or TEA-treated Silica AcidCheck->Alumina Yes Coelution Co-eluting with Des-chloro analogs? AcidCheck->Coelution No PFP Switch to PFP Column (Halogen & π-π interactions) Coelution->PFP Yes (Analogs) C18 Standard C18 / Silica Purification Coelution->C18 No

Diagnostic workflow for resolving chlorinated compound purification challenges.

Troubleshooting FAQs

Q1: My chlorinated API intermediate is co-eluting with its des-chloro and di-chloro impurities on a standard C18 column. How can I resolve this?

The Causality: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. Because the addition or removal of a single chlorine atom on a large organic framework only marginally shifts the overall hydrophobicity (LogP), C18 phases often fail to recognize the structural difference, leading to co-elution. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.1[1]. This orthogonal retention mechanism provides the necessary shape selectivity to achieve baseline resolution between positional isomers and compounds differing only by their degree of halogenation[2].

Q2: I am experiencing poor mass recovery and observing new degradation peaks when purifying an acid-sensitive chlorinated aliphatic compound via normal-phase silica flash chromatography. What is happening?

The Causality: Standard silica gel possesses highly active, acidic silanol groups on its surface. When acid-sensitive chlorinated compounds (especially those prone to forming stable carbocations) interact with these sites, they can undergo catalytic dehydrohalogenation (loss of HCl), epimerization, or irreversible adsorption. The Solution: You must neutralize the stationary phase.3[3]. Alternatively, if you must use silica, pre-treat the column by flushing it with 1-2% Triethylamine (TEA) in your non-polar solvent to cap the active acidic sites before loading your sample.

Q3: My compound is a highly chlorinated aliphatic chain with no UV chromophore. UV detection at 210 nm is too noisy due to solvent absorbance. How can I accurately detect and quantify it during HPLC purification?

The Causality: Aliphatic chlorinated compounds lack the conjugated π -systems required for strong UV absorbance. Relying on low-wavelength UV (e.g., 200-210 nm) results in high baseline noise from mobile phase solvents (like methanol or ethyl acetate), masking the analyte signal. The Solution: Implement Universal Detection, specifically a Charged Aerosol Detector (CAD).4[4]. It measures the charge transferred to dried aerosol particles, offering a uniform response and sub-nanogram sensitivity, making it ideal for UV-transparent chlorinated aliphatics.

Quantitative Data & Method Selection

To streamline your method development, consult the tables below to select the appropriate stationary phase and detector based on your compound's specific properties.

Table 1: Stationary Phase Selectivity Comparison for Chlorinated Compounds

Stationary PhasePrimary Interaction MechanismHalogen SelectivityBest Use Case
C18 Hydrophobic (Dispersive)LowGeneral purpose, distinct logP differences
PFP π−π , Dipole, Halogen BondingHighIsomers, des-chloro/di-chloro impurities
Biphenyl π−π , HydrophobicModerateAromatic chlorinated compounds
Silica (NP) Polar, Hydrogen BondingLowNon-polar chlorinated aliphatics (risk of degradation)
Neutral Alumina Polar, Ion-ExchangeLowAcid-sensitive chlorinated compounds

Table 2: Detector Performance for Chlorinated Organics

DetectorDependencySensitivityBest Use Case
UV/Vis Chromophore (Conjugation)High (if active)Aromatic chlorinated APIs
CAD Volatility (Non-volatile needed)High (Sub-nanogram)Aliphatic, UV-transparent compounds
ELSD VolatilityModerateGeneral non-UV active compounds
MS (ESI/APCI) IonizabilityVery HighIsotope pattern confirmation ( 35 Cl/ 37 Cl)

Self-Validating Experimental Protocol

Protocol: Orthogonal Method Development for Chlorinated Isomers using RP-HPLC

This protocol is designed as a self-validating system. It ensures that any separation achieved is a true reflection of the chemistry, rather than an artifact of column contamination or system drift.

Step 1: System Suitability Testing (SST) - The Self-Validation Anchor

  • Action: Inject a known standard mixture containing the target chlorinated compound, its des-chloro analog, and a di-chloro impurity.

  • Validation Metric: Calculate the resolution ( Rs​ ) between the critical pair. Proceed only if Rs​≥1.5 .

  • Rationale: This proves the system (column chemistry + mobile phase) is capable of distinguishing the subtle dipole and steric differences caused by a single chlorine atom before any precious sample is consumed.

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

  • Rationale: Methanol is preferred over Acetonitrile for PFP columns. Acetonitrile's strong dipole can compete with the analyte for the dipole-dipole interaction sites on the pentafluorophenyl ring, suppressing the unique halogen selectivity.

Step 3: Column Equilibration

  • Action: Install a PFP column (e.g., 2.7 µm, 4.6 × 50 mm) and flush with 10 column volumes (CV) of 50% B.

  • Rationale: Proper equilibration ensures the hydration layer around the fluorinated stationary phase is stable, preventing retention time drift.

Step 4: Gradient Execution & Fraction Collection

  • Action: Run a shallow gradient from 40% B to 70% B over 15 minutes. Trigger fraction collection via MS (monitoring the specific 35 Cl/ 37 Cl isotope ratio) or CAD signal.

  • Rationale: A shallow gradient maximizes the time analytes spend interacting with the stationary phase, exploiting the weak but highly specific halogen bonding interactions to pull the co-eluting peaks apart.

Step 5: Post-Run Wash & Carryover Validation

  • Action: Ramp to 95% B for 5 minutes, then inject a pure solvent blank.

  • Validation Metric: The blank chromatogram must show zero peaks at the target retention times.

  • Rationale: Highly hydrophobic poly-chlorinated compounds are notorious for column carryover. The blank injection self-validates that the subsequent run will not be contaminated by residual material from the previous injection.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
  • Silica Gel Column Chromatography Source: Teledyne Labs URL
  • Charged Aerosol Detectors | Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

Sources

Overcoming low reactivity in Staudinger cycloaddition reactions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Low Reactivity in Staudinger Cycloadditions

Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, poor stereoselectivity, or complete reaction failure during the synthesis of β-lactams via the Staudinger cycloaddition. Discovered in 1907, this formal[2+2] cycloaddition between a ketene and an imine remains the cornerstone of β-lactam antibiotic synthesis[1]. However, its apparent simplicity masks a complex, two-step mechanism highly sensitive to steric, electronic, and environmental factors.

This support guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. Every protocol and recommendation here is treated as a self-validating system—designed to not only fix the immediate issue but to provide diagnostic feedback on why the reaction failed.

Mechanistic Foundation: Understanding the Bottlenecks

To troubleshoot effectively, we must first understand the causality of the reaction. The Staudinger cycloaddition is not a concerted [2+2] process. It is a stepwise reaction:

  • Nucleophilic Attack: The imine nitrogen attacks the sp-hybridized central carbon of the ketene, forming a zwitterionic intermediate[1].

  • Ring Closure: The intermediate undergoes a conrotatory electrocyclization (an intramolecular nucleophilic attack of the enolate onto the imine) to form the four-membered β-lactam ring[2].

StaudingerMechanism Imine Imine (Nucleophile) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (Electrophile) Ketene->Zwitterion SideReaction Ketene Dimerization (Side Product) Ketene->SideReaction Excess/Unstable BetaLactam β-Lactam (Cycloadduct) Zwitterion->BetaLactam Conrotatory Ring Closure

Reaction pathway of the Staudinger cycloaddition highlighting the zwitterionic intermediate.

Reactivity issues almost always stem from a failure at one of these two nodes: either the initial attack is too slow (leading to starting material recovery or ketene dimerization), or the ring closure is outpaced by intermediate isomerization (leading to poor stereocontrol)[1][3].

Troubleshooting FAQs: Diagnostics & Solutions

Q1: My reaction yields mostly unreacted imine and a dark, polymeric mess. Why is the cycloaddition failing? Diagnosis: The "dark mess" is likely ketene dimerization or polymerization[3]. Ketenes are highly reactive electrophiles. If the initial nucleophilic attack by the imine is too slow, the ketene will react with itself. Causality & Solution:

  • Electronic Mismatch: The imine must be sufficiently nucleophilic. Electron-withdrawing groups (EWGs) on the imine nitrogen (e.g., N-tosyl) drastically reduce nucleophilicity, stalling the first step. Conversely, electron-donating groups (EDGs) on the ketene reduce its electrophilicity[4].

    • Fix: If using an electron-deficient imine, you must switch from a standard thermal reaction to a Nucleophile-Catalyzed Staudinger Reaction (e.g., using planar-chiral DMAP derivatives or N-heterocyclic carbenes). This reverses the polarity ("ketene-first" mechanism), activating the ketene into a highly reactive zwitterionic enolate that forces the reaction forward[2].

  • Steric Hindrance: Bulky substituents on the imine carbon or nitrogen physically block the trajectory of attack.

    • Fix: Elevate the temperature, or transition to a microwave-assisted protocol (see Methodology section) to overcome the high activation energy barrier without prolonging the reaction time (which favors polymerization).

Q2: I am getting a low yield of the β-lactam, and NMR shows significant aldehyde/ketone impurities. What went wrong? Diagnosis: Imine hydrolysis[3]. Causality & Solution: Imines are highly sensitive to trace water, reverting to their parent aldehydes/ketones and primary amines. The liberated primary amine will rapidly consume your ketene to form an acyclic amide, killing your yield.

  • Fix: This is a self-validating system failure. If you see aldehyde in the crude NMR, your anhydrous technique failed. Ensure solvents are freshly distilled over appropriate drying agents (e.g., Na/benzophenone for THF, CaH2 for DCM) and stored over activated 4Å molecular sieves.

Q3: The yield is fine, but my cis/trans diastereoselectivity is completely scrambled. How do I control this? Diagnosis: The rate of ring closure is competing with the rate of bond rotation within the zwitterionic intermediate[1][5]. Causality & Solution: Stereocontrol is dictated by the lifetime of the zwitterion. Fast ring closure traps the kinetic cis-isomer. Slow ring closure allows rotation around the C-N bond, leading to the thermodynamically favored trans-isomer[1].

  • Solvent Polarity: Polar aprotic solvents (like Acetonitrile or DMF) stabilize the charged zwitterionic intermediate, increasing its lifetime. This allows for isomerization, heavily favoring the trans-β-lactam[3][5]. Non-polar solvents (like Toluene) destabilize the intermediate, forcing rapid closure to the cis-isomer.

  • Addition Order: Generating the ketene in situ (by adding base to acyl chloride in the presence of imine) often favors cis. Pre-forming the ketene or altering the addition order can shift the mechanism toward a chloro-amide intermediate, favoring trans[5].

Quantitative Data: Reaction Parameter Optimization

To systematically optimize your reaction, consult the following matrix of reaction conditions and their predictable outcomes.

ParameterConditionMechanistic EffectPrimary Outcome
Solvent Toluene (Non-polar)Destabilizes zwitterion; forces rapid ring closure.High cis selectivity[5].
Solvent Acetonitrile (Polar)Stabilizes zwitterion; allows C-N bond rotation.High trans selectivity[3][5].
Temperature -78 °C to 0 °CLow thermal energy traps the kinetic product.Enhances cis selectivity[3].
Temperature Reflux (>80 °C)Provides energy to overcome rotational barriers.Favors trans isomer; risks polymerization[3].
Imine N-Substituent N-Alkyl / N-ArylHigh nucleophilicity; rapid initial attack.High overall yield; standard stepwise mechanism.
Imine N-Substituent N-Tosyl (N-Ts)Poor nucleophilicity; stalls reaction.Low yield unless Lewis acid/nucleophile catalyst is used[2].

Advanced Methodologies for Recalcitrant Substrates

When standard thermal conditions fail due to extreme steric bulk or highly unstable ketenes, modern enabling technologies must be employed.

Methodology A: Microwave-Assisted Lewis Acid Catalysis

Microwave (MW) irradiation, combined with a Lewis acid (e.g., Bismuth nitrate or Zeolites), rapidly accelerates the nucleophilic attack while minimizing the time the ketene spends in the reaction mixture, drastically reducing dimerization[6][7].

Step-by-Step Protocol:

  • Preparation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the imine (1.0 equiv, 0.5 mmol) and the acyl chloride (1.2 equiv, 0.6 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Catalyst Addition: Add 5 mol% of Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) or activated Zeolite[6][7].

  • Base Addition: Slowly add triethylamine ( Et3​N , 1.5 equiv, 0.75 mmol) dropwise at 0 °C. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 60 °C with a power output of 50-100 W for 5–10 minutes. (Causality note: The rapid, volumetric heating ensures the activation energy for the cycloaddition is met instantly, outcompeting the slower polymerization pathway).

  • Workup: Cool to room temperature. Dilute with DCM (10 mL), wash with saturated aqueous NH4​Cl (2 x 5 mL), and extract the organic layer. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Methodology B: Continuous Flow Synthesis for Unstable Ketenes

For highly reactive aliphatic ketenes that polymerize instantly in batch reactors, continuous flow chemistry is the definitive solution. By generating the ketene in situ and immediately reacting it with the imine in a microreactor, the steady-state concentration of the ketene remains near zero, preventing dimerization[8].

FlowChemistry A Acyl Chloride + Solvent Mix1 T-Mixer 1 (Ketene Generation) A->Mix1 B Base (e.g., NEt3) + Solvent B->Mix1 C Imine Solution Mix2 T-Mixer 2 (Cycloaddition) C->Mix2 Mix1->Mix2 in situ Ketene Reactor Residence Time Coil (Heated) Mix2->Reactor Product β-Lactam Collection Reactor->Product

Continuous flow setup for in situ ketene generation and subsequent Staudinger cycloaddition.

Step-by-Step Protocol:

  • System Priming: Flush a standard microfluidic flow system (PTFE tubing, internal diameter 0.8 mm) with anhydrous THF at 0.5 mL/min to ensure rigorous exclusion of moisture.

  • Stock Solutions:

    • Syringe A: Acyl chloride (0.2 M in THF).

    • Syringe B: Et3​N (0.25 M in THF).

    • Syringe C: Imine (0.15 M in THF).

  • Ketene Generation (T-Mixer 1): Pump Syringe A and Syringe B into a T-mixer at equal flow rates (e.g., 0.1 mL/min). The residence tubing immediately following this mixer should be kept short (e.g., 5 seconds residence time) to minimize ketene degradation[8].

  • Cycloaddition (T-Mixer 2): The output of T-Mixer 1 meets the flow from Syringe C (pumped at 0.2 mL/min) at a second T-mixer.

  • Residence Coil: The combined stream flows through a residence coil heated to 60 °C with a total residence time of 10–20 minutes.

  • Collection: The output stream is collected in a flask containing saturated aqueous NH4​Cl to quench any unreacted ketene or acyl chloride. Isolate the product via standard biphasic extraction.

References

  • Cossío, F. P., Arrieta, A., & Sierra, M. G. "The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?" Accounts of Chemical Research, 2008. URL:[Link]

  • Momeni, M. R., et al. "Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile." PMC, 2017. URL:[Link]

  • Organic Chemistry Portal. "Staudinger Synthesis." URL:[Link]

  • Jiao, L., et al. "Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?" The Journal of Organic Chemistry, 2006. URL:[Link]

  • Bandyopadhyay, D., et al. "A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines." Molecules, 2012. URL:[Link]

  • ResearchGate. "Formation and Utility of Reactive Ketene Intermediates Under Continuous Flow Conditions." URL:[Link]

Sources

Preventing hydrolysis and degradation of β-lactam compounds during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven strategies to maintain the structural integrity of β-lactam compounds during experimental workflows and long-term storage.

Core Troubleshooting & FAQs

Q1: Why do my β-lactam stock solutions lose potency even when refrigerated at 4°C? A1: The core issue is the inherent thermodynamic instability of the four-membered β-lactam ring. The ring is highly strained, making the carbonyl carbon extremely susceptible to nucleophilic attack by water (hydrolysis). While lowering the temperature to 4°C decreases the kinetic rate of this reaction, it does not stop it completely. For example, while cefotaxime and meropenem maintain ≥90% stability for up to 72 hours at 4°C, imipenem degrades rapidly via intermolecular aminolysis and is considered highly unstable under these conditions [1].

Q2: What is the optimal pH and buffer system to minimize non-enzymatic hydrolysis? A2: β-lactam degradation follows a U-shaped pH-rate profile. High pH (alkaline) introduces hydroxide ions that directly attack the ring, while low pH (acidic) protonates the nitrogen, increasing the electrophilicity of the carbonyl carbon. Maximum stability is typically achieved in slightly acidic to neutral conditions (pH 5.0–6.5) [2]. For instance, ceftriaxone exhibits a half-life of 2.8 days at pH 5.0, heavily dependent on its specific cephem structure [3]. When buffering, avoid primary amine buffers (like Tris) which can act as nucleophiles; instead, use zwitterionic buffers like MOPS [2].

Q3: How should I store solutions for long-term use (>1 week)? A3: Aqueous β-lactam solutions must be stored at -70°C to -80°C. Storage at -20°C is highly discouraged. At -20°C, intermittent temperature fluctuations and incomplete freezing can create localized pockets of highly concentrated solute (eutectic points), which paradoxically accelerates degradation [4]. Studies confirm that most β-lactams (like ceftriaxone and cefotaxime) remain stable for up to 1 year at -80°C, though sensitive compounds like imipenem and piperacillin should be used within 6 months [1].

Q4: Do trace metal ions in culture media or buffers accelerate degradation? A4: Yes. Metal ions (such as Cu²⁺, Zn²⁺, and Fe³⁺) can coordinate with the heteroatoms of the β-lactam ring. This coordination acts as a Lewis acid catalyst, drawing electron density away from the carbonyl carbon and making it even more susceptible to nucleophilic attack by water [3]. If your experimental design permits, adding a chelating agent like EDTA can mitigate this metal-catalyzed hydrolysis.

Mechanistic & Workflow Visualizations

DegradationPathway Intact Intact β-Lactam (Strained Ring) Intermediate Tetrahedral Intermediate Intact->Intermediate Nucleophilic Attack Catalyst Catalysts OH⁻, H⁺, Metal Ions Catalyst->Intermediate Degraded Ring-Opened Product (Inactive) Intermediate->Degraded C-N Bond Cleavage

Mechanistic pathway of β-lactam hydrolysis via nucleophilic attack.

StorageDecisionTree Start β-Lactam Sample State Physical State? Start->State Powder Dry Powder State->Powder Solution Aqueous Solution State->Solution PowderStorage Desiccated at -20°C (Protect from moisture) Powder->PowderStorage Duration Intended Storage Duration? Solution->Duration ShortTerm Short-Term (< 72h) Duration->ShortTerm LongTerm Long-Term (> 72h) Duration->LongTerm ShortAction Refrigerate (4°C) Buffer pH to 5.0-6.5 ShortTerm->ShortAction LongAction Aliquot & Freeze (-80°C) Avoid -20°C Freezers LongTerm->LongAction

Decision tree for β-lactam storage based on physical state and duration.

Quantitative Stability Data

The following table summarizes the maximum validated storage durations for common β-lactam antibiotics before significant degradation (>10% loss of active pharmaceutical ingredient) occurs [1], [2].

β-Lactam CompoundOptimal pH RangeStability at 4°C (Refrigerated)Stability at -80°C (Deep Freeze)
Ceftriaxone 5.0 - 6.5Stable up to 72 hoursStable up to 12 months
Meropenem 5.5 - 6.5Stable up to 72 hoursStable up to 12 months
Cefotaxime 4.5 - 6.5Stable up to 72 hoursStable up to 12 months
Piperacillin 5.0 - 6.5Stable up to 24 hoursStable up to 6 months
Imipenem 6.5 - 7.5Unstable (Degrades rapidly)Stable up to 6 months

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocol incorporates built-in Quality Control (QC) checkpoints. This guarantees that your experimental observations are driven by biology, not by degraded reagents.

Protocol: Preparation and Storage of Ultra-Stable β-Lactam Stock Solutions

Step 1: Solvent Preparation & Baseline QC

  • Action: Prepare a sterile, amine-free buffer (e.g., 50 mM MOPS) adjusted to pH 6.0.

  • Self-Validation: Measure the pH of the blank solvent. Causality: Ensuring the solvent is exactly pH 6.0 prevents immediate acid/base-catalyzed hydrolysis upon powder introduction.

Step 2: Reconstitution

  • Action: Weigh the lyophilized β-lactam powder and gently dissolve it in the prepared buffer. Do not vortex vigorously, as aeration can introduce oxidative stress to certain side chains.

Step 3: Post-Reconstitution pH Verification

  • Action: Extract a 50 µL aliquot of the reconstituted stock and measure the pH.

  • Self-Validation: The pH must remain between 5.5 and 6.5. If the addition of the drug salt shifted the pH outside this window, the batch must be titrated carefully with dilute HCl/NaOH or discarded.

Step 4: Aliquoting and Flash Freezing

  • Action: Divide the stock into single-use aliquots (e.g., 100 µL) in cryovials. Immediately flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer.

  • Causality: Flash freezing prevents the formation of large ice crystals and eutectic concentration gradients that occur during slow freezing at -20°C, which are known to accelerate degradation [4].

Step 5: Viability Testing (The Validation Loop)

  • Action: Keep one aliquot at room temperature as a T=0 baseline and analyze it via HPLC-UV or LC-MS/MS. After 7 days, thaw one -80°C aliquot and run the exact same analysis.

  • Acceptance Criteria: The Area Under the Curve (AUC) for the intact β-lactam peak in the T=7 day sample must be ≥95% of the T=0 sample.

References

  • [1] Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Source: nih.gov. Verify Source

  • [5] Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Source: nih.gov. Verify Source

  • [4] Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Source: asm.org. Verify Source

  • [3] Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Source: acs.org. Verify Source

  • [2] Stability of β-lactam antibiotics in bacterial growth media. Source: nih.gov. Verify Source

Sources

Module 1: Troubleshooting Guides & FAQs (Mechanistic Insights)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the β-Lactam N-Alkylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with functionalizing the highly strained four-membered β-lactam (azetidin-2-one) ring.

The β-lactam amide bond is not a standard amide; the ~26 kcal/mol ring strain suppresses normal amide resonance, making the nitrogen more pyramidal and the carbonyl more reactive. This fundamental structural quirk is the root cause of the three most common failure modes in β-lactam alkylation: O-alkylation , ring opening , and Cα epimerization .

Below, you will find mechanistic troubleshooting FAQs, self-validating protocols, optimization matrices, and visual workflows to ensure your syntheses succeed.

Q1: My N-alkylation reaction is yielding significant amounts of the O-alkylated byproduct. How can I shift the selectivity? The Causality: The β-lactamate anion is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" kinetic site, while the nitrogen is a "soft" thermodynamic site. When you use highly polar aprotic solvents like DMF, the solvent heavily solvates the counter-cation (e.g., K⁺ or Na⁺), leaving a "naked," highly reactive anion that rapidly attacks via the oxygen atom[1]. The Solution: Switch your solvent to THF and use a softer electrophile (e.g., an alkyl iodide instead of a chloride). THF maintains a tighter ion pair between the metal cation and the lactamate oxygen, sterically shielding the oxygen and directing the electrophile to the softer nitrogen atom.

Q2: I am observing massive degradation and β-lactam ring opening during the reaction. What is causing this? The Causality: Because of the extreme ring strain, the β-lactam carbonyl is highly susceptible to nucleophilic attack. If you are using a nucleophilic base (such as NaOH, KOH, or alkoxides), the base will attack the carbonyl carbon instead of deprotonating the nitrogen, leading to irreversible acyl-cleavage and reductive ring opening[2]. Furthermore, elevated temperatures accelerate this degradation pathway. The Solution: Strictly use non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium hexamethyldisilazide (LiHMDS). Keep deprotonation temperatures strictly at or below 0 °C to stabilize the transient anion before the electrophile is introduced.

Q3: My C3 (α-position) stereocenter is epimerizing during the alkylation. How do I preserve the stereochemistry? The Causality: The proton at the C3 position is relatively acidic due to the adjacent carbonyl group. Strong bases like NaH can inadvertently abstract this α-proton, causing enolization and subsequent loss of stereochemistry upon reprotonation[3]. The Solution: You must abandon strong bases and move to a milder system. Use a weak base like K₂CO₃ or Et₃N combined with an in-situ Finkelstein activation. By adding Sodium Iodide (NaI) to the reaction, you convert your alkyl bromide/chloride into a highly reactive alkyl iodide in situ, allowing the N-alkylation to proceed at room temperature without requiring a base strong enough to cause epimerization[4].

Module 2: Field-Validated Experimental Protocols

Protocol A: Standard N-Alkylation via Non-Nucleophilic Deprotonation (NaH/THF)

Use this protocol for robust substrates lacking sensitive α-stereocenters.

  • Base Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in dry hexanes under N₂, stir briefly, and decant the solvent. Repeat twice, then dry under vacuum.

    • Causality: Mineral oil coats the NaH particles, severely retarding the heterogeneous deprotonation kinetics. Washing exposes the active hydride surface.

  • Deprotonation: Resuspend the washed NaH in anhydrous THF (0.1 M) and cool to 0 °C. Add the β-lactam (1.0 eq) dropwise as a solution in THF. Stir for 15 minutes until H₂ evolution ceases[5].

    • Validation Check: The solution should become homogeneous or form a fine, translucent suspension. If unreacted NaH chunks remain, deprotonation is incomplete.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature over 3–5 hours[5].

  • Quenching & Isolation: Cool the reaction back to 0 °C and strictly quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mildly acidic buffer (pH ~6) that safely destroys excess NaH without subjecting the newly formed, sensitive N-alkyl β-lactam to hydrolytic ring-opening conditions. Extract with EtOAc and dry over Na₂SO₄.

Protocol B: Mild N-Alkylation via In-Situ Finkelstein Activation (K₂CO₃/NaI)

Use this protocol for sensitive substrates prone to epimerization or ring-opening.

  • Solvent Optimization: Dissolve the β-lactam (1.0 eq) in a 9:1 mixture of THF:DMF (0.2 M).

    • Causality: This specific ratio provides just enough DMF to solubilize the inorganic salts while maintaining THF as the bulk solvent to suppress O-alkylation[4].

  • Activation: Add K₂CO₃ (2.0 eq), the alkyl bromide (1.2 eq), and anhydrous NaI (0.5 eq) sequentially at room temperature.

    • Causality: NaI acts as a nucleophilic catalyst, continuously generating the highly reactive alkyl iodide intermediate, which allows the weak K₂CO₃ base to successfully drive the N-alkylation[4].

  • Monitoring: Stir at room temperature for 16–24 hours. Monitor via LCMS. If conversion stalls, add an additional 0.2 eq of NaI.

Module 3: Quantitative Optimization Matrix

Use the following data table to select your starting conditions based on your substrate's vulnerability profile.

Base ChoiceSolvent SystemElectrophileTemp (°C)Expected N:O RatioRisk of Ring OpeningRisk of Epimerization
NaOH / KOH H₂O / DCM (PTC)R-Cl / R-Br25VariableCRITICAL High
NaH DMFR-Br0 to 2540:60LowHigh
NaH THFR-I0 to 2595:5 LowHigh
LiHMDS THFR-OTf-7899:1 Very LowModerate
K₂CO₃ + NaI THF:DMF (9:1)R-Br2590:10Very LowVery Low

Module 4: Process Workflows & Mechanistic Pathways

G Start Start: β-Lactam Alkylation CheckStereo Does substrate have sensitive Cα stereocenter? Start->CheckStereo BaseMild Use Mild Base (e.g., K2CO3, Et3N) + NaI CheckStereo->BaseMild Yes BaseStrong Use Non-Nucleophilic Strong Base (NaH, LiHMDS) CheckStereo->BaseStrong No CheckOAlk Is O-alkylation observed? BaseMild->CheckOAlk BaseStrong->CheckOAlk ChangeSolvent Switch solvent to THF Use softer electrophile (R-I) CheckOAlk->ChangeSolvent Yes Success Optimal N-Alkylation CheckOAlk->Success No ChangeSolvent->Success

Decision tree for optimizing β-lactam N-alkylation based on substrate sensitivity.

Pathways Lactam β-Lactam (NH) Anion Ambidentate Anion (N- vs O-) Lactam->Anion Base (Deprotonation) RingOpen Ring-Opened Product (Degradation) Lactam->RingOpen Nucleophilic Base (e.g., NaOH) / Heat NAlk N-Alkylated Product (Thermodynamic) Anion->NAlk Soft Electrophile (R-I) THF Solvent OAlk O-Alkylated Product (Kinetic) Anion->OAlk Hard Electrophile (R-Cl/Br) DMF Solvent

Mechanistic divergence in β-lactam alkylation showing N-alkylation, O-alkylation, and ring opening.

References

  • Source: ugent.
  • Source: academia.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: clockss.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the paradoxical nature of cyclobutanes. On one hand, incorporating a cyclobutane ring—often as a bioisostere for a phenyl ring or a tert-butyl group—can improve metabolic stability, reduce planarity, and theoretically increase solubility due to a lower melting point [[1]](). However, the inherent lipophilicity (high logP) and rigid, puckered conformation of cyclobutane derivatives often lead to practical solubility bottlenecks in both in vitro assays and in vivo formulations.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these solubility challenges through chemical modification, assay optimization, and formulation strategies.

Diagnostic Workflow for Cyclobutane Solubility

Before altering your compound's structure or abandoning a lead, you must determine whether your solubility failure is kinetic (an artifact of assay preparation) or thermodynamic (a fundamental physicochemical limitation).

G N1 Identify Poor Solubility in Cyclobutane Hit/Lead N2 Determine Solubility Type N1->N2 N3 Kinetic Solubility Issue (DMSO to Aqueous Buffer) N2->N3 N4 Thermodynamic Solubility Issue (Equilibrium in Buffer) N2->N4 N5 Assay Optimization: - Reduce DMSO stock conc. - Pre-dilution steps - Add surfactants N3->N5 N6 Formulation Strategy: - Cosolvents (PEG400) - Complexation (HP-β-CD) - Amorphous Dispersions N4->N6 N7 Structural Modification (If Formulation/Assay Fails) N5->N7 Precipitation persists N6->N7 Inadequate exposure N8 Bioisosteric Replacement (e.g., Oxetane) N7->N8 N9 Disrupt Crystal Packing (Reduce symmetry) N7->N9

Diagnostic workflow for troubleshooting cyclobutane solubility issues.

FAQ Section 1: Chemical Modification & Bioisosterism

Q: I replaced a tert-butyl group with a CF3-cyclobutane to improve metabolic stability, but my compound's aqueous solubility dropped by 30%. Why did this happen, and how can I rescue it? A: This is a classic enthalpy-entropy compensation issue. While the CF3-cyclobutane group is an excellent metabolically stable bioisostere, the addition of the trifluoromethyl group significantly increases lipophilicity (often raising logD by ~0.5 units) 2. The increased hydrophobic bulk drives the compound out of the aqueous phase. Solution: If you must retain the cyclobutane core for target binding, consider disrupting the molecular symmetry. Symmetrical molecules pack highly efficiently into crystal lattices, increasing the melting point and decreasing thermodynamic solubility. Introducing a non-flat substituent or breaking symmetry can drastically improve solubility without altering the core pharmacophore 3.

Q: Can I use bioisosteric substitution within the cyclobutane itself to improve solubility? A: Absolutely. Replacing the cyclobutane with an oxetane is a highly effective strategy. Oxetanes act as excellent cyclobutane bioisosteres; the embedded oxygen acts as a hydrogen bond acceptor, lowering lipophilicity and significantly enhancing aqueous solubility while maintaining the structural vector 4.

FAQ Section 2: Assay Troubleshooting (In Vitro)

Q: My cyclobutane hit compound looks great in silico, but it immediately crashes out when I transfer it from a 10 mM DMSO stock into my aqueous assay buffer (pH 7.4). How do I prevent this? A: You are observing a failure in kinetic solubility. When a highly lipophilic cyclobutane is rapidly shifted from a favorable organic solvent (DMSO) to an aqueous environment, it experiences "solvent shock" and nucleates into amorphous precipitates before it can reach true thermodynamic equilibrium 5. Solution:

  • Intermediate Dilution: Do not spike directly from 10 mM DMSO to the final buffer. Create an intermediate stock (e.g., 1 mM in 50% DMSO/50% Buffer) to ease the transition.

  • Cosolvents/Surfactants: Supplement your assay buffer with 0.01-0.1% Tween-20 or Pluronic F-68. These surfactants form micelles that shield the lipophilic cyclobutane core, preventing rapid aggregation.

FAQ Section 3: Formulation Strategies (In Vivo)

Q: We have a potent cyclobutane lead, but thermodynamic solubility is <1 µg/mL. What formulation strategies are most effective for animal dosing? A: For rigid, high-melting-point cyclobutanes, crystal lattice energy is your primary enemy. Solution: Amorphous Solid Dispersions (ASDs) are highly effective here. By trapping the cyclobutane compound in a polymer matrix (like HPMCAS), you eliminate the crystal lattice energy barrier, achieving a supersaturated state in the GI tract. If an ASD is not feasible for early PK studies, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin accommodates the puckered, lipophilic cyclobutane ring, while the hydrophilic exterior ensures aqueous solubility.

Quantitative Data Summaries

Table 1: Impact of Structural Replacements on Physicochemical Properties

Modification StrategyStructural ChangeImpact on Lipophilicity (logD)Impact on Aqueous SolubilityMechanistic Causality
tert-Butyl to Cyclobutane Saturated ring substitutionSlight increaseNeutral to slight increaseSaturation reduces planarity, lowering melting point and lattice energy 1.
tert-Butyl to CF3-Cyclobutane Addition of CF3 groupIncreases by ~0.5 unitsNotable decrease (20-30%)High hydrophobicity of CF3 drives the compound out of the aqueous phase 2.
Cyclobutane to Oxetane Bioisosteric replacementDecreasesSignificant increaseEmbedded oxygen acts as a strong H-bond acceptor, lowering lipophilicity [[4]]().
Symmetry Disruption Meta-substitution or non-flat groupsNeutralSignificant increase (up to 35x)Disrupts highly ordered crystal lattice packing, dramatically lowering melting point 3.

Table 2: Recommended Formulation Systems for Cyclobutane Compounds

Formulation StrategyMechanism of SolubilizationBest Used ForTypical Excipients
Cosolvents Reduces the dielectric constant of the aqueous vehicle.IV or oral liquid dosing of moderately lipophilic hits.PEG 400, Propylene Glycol (PG), Ethanol.
Surfactants Forms micelles that encapsulate the lipophilic cyclobutane core.In vitro assays and oral formulations.Tween-80, Pluronic F-68, Cremophor EL.
Complexation Hydrophobic cavity shields the cyclobutane ring from water.Compounds with high crystal lattice energy.Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (DMSO to Aqueous Buffer)

This protocol determines the concentration at which a compound precipitates when transitioned from an organic stock to an aqueous environment, mimicking early-stage biological assays 6.

  • Preparation: Prepare a 10 mM stock solution of the cyclobutane compound in 100% DMSO 7.

  • Dilution: Aliquot 5 µL of the DMSO stock into a 96-well plate. Rapidly add 245 µL of aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) to achieve a final concentration of 200 µM (2% DMSO final) 5.

    • Causality/Rationale: The rapid addition simulates the sudden transition a drug experiences when moving into systemic circulation, inducing "solvent shock" to test the kinetic precipitation threshold.

  • Incubation: Seal the plate and incubate at room temperature for 1 to 6 hours with gentle shaking 7.

  • Filtration: Transfer the mixture to a filter plate (e.g., Millipore Multiscreen HTS-PCF) and vacuum-filter to remove any precipitated amorphous compound 8.

  • Quantification: Measure the concentration of the compound in the filtrate using UV absorbance (e.g., 250–498 nm) or LC-MS/MS against a standard curve 7.

Protocol 2: Thermodynamic (Equilibrium) Shake-Flask Solubility Assay

This protocol establishes the absolute maximum solubility of the crystalline drug under equilibrium conditions, serving as the definitive benchmark for late-stage lead optimization 9.

  • Solid Addition: Add 1-2 mg of the solid, crystalline cyclobutane compound into a glass vial 6.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4) directly to the solid 6.

    • Causality/Rationale: Do NOT use DMSO. Even trace amounts of organic solvents alter the dielectric constant of the medium and disrupt the true thermodynamic equilibrium between the crystalline solid and the aqueous phase.

  • Equilibration: Cap the vial and agitate continuously (shake or stir) at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure true thermodynamic equilibrium is reached 6.

  • Separation: Centrifuge or filter the suspension to separate the saturated solution from the remaining solid drug 6.

  • Analysis: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV or LC-MS/MS 9.

Sources

Technical Support Center: Troubleshooting the Purification of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly functionalized β-lactam derivatives.

Purifying 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is notoriously difficult due to a "perfect storm" of molecular liabilities: the high ring strain of the azetidin-2-one core, the reactive primary alkyl chloride at the C-3 position, and the lipophilicity imparted by the N-1 cyclobutyl group. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Molecular Liability Analysis

Before troubleshooting, we must understand the causality of degradation. The four-membered β-lactam ring possesses approximately 26 kcal/mol of strain energy. This strain removes the normal resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic. Consequently, the molecule is exceptionally susceptible to ring-opening under the acidic conditions commonly encountered on standard silica gel[1]. Furthermore, the C-3 chloromethyl group is sterically accessible and prone to nucleophilic attack if protic solvents are utilized during elution.

Molecular_Liabilities Core 3-(Chloromethyl)-1-cyclobutyl -3-methylazetidin-2-one Acid Acidic Silica Gel (H+ donor) Core->Acid Exposed to Protic Protic Solvents (e.g., Methanol) Core->Protic Dissolved in RingOpen β-Lactam Ring Opening (Hydrolysis) Acid->RingOpen Catalyzes SN2 S_N2 Displacement of Chloride Protic->SN2 Nucleophilic Attack Deg1 β-Amino Acid Impurity RingOpen->Deg1 Deg2 3-(Methoxymethyl) Impurity SN2->Deg2

Mechanistic pathways of degradation during unoptimized chromatography.

Part 2: Troubleshooting FAQs

Q1: My yield drops significantly after silica gel chromatography, and a new, highly polar spot appears on the baseline of my TLC. What is causing this? A1: You are observing acid-catalyzed hydrolysis of the azetidin-2-one core. Standard silica gel possesses acidic silanol groups (pH ~4.5–5.5). When your β-lactam binds to these acidic sites, the carbonyl oxygen is protonated, facilitating nucleophilic attack by trace water in the solvent. This results in an irreversible ring-opening event, yielding a highly polar β-amino acid derivative[1]. Actionable Solution: You must neutralize your silica gel prior to packing by slurrying it in an eluent containing 1% (v/v) triethylamine (Et₃N) to suppress hydrolysis on the stationary phase[2].

Q2: I used a Dichloromethane/Methanol gradient to elute the compound, but NMR analysis shows the loss of the chloromethyl signal and the appearance of a methoxy singlet (~3.3 ppm). Why? A2: The primary chloromethyl group at the C-3 position is highly susceptible to nucleophilic substitution ( SN​2 ). Methanol is a potent nucleophile. When your compound is concentrated on the high-surface-area silica gel, the activation energy for nucleophilic attack is lowered. The methanol displaces the chloride ion, forming a 3-(methoxymethyl) ether byproduct. Actionable Solution: Strictly avoid protic and nucleophilic solvents (e.g., MeOH, EtOH, primary/secondary amines). Utilize a strictly aprotic solvent system such as Hexane/Ethyl Acetate.

Q3: The product co-elutes with unreacted cyclobutylamine starting material. How can I resolve this on the column? A3: You should never attempt to resolve this on the column. Cyclobutylamine is a strongly basic, polar amine that interacts heavily with silica silanol groups, causing severe streaking that will overlap with your target β-lactam. Actionable Solution: Implement a pre-column aqueous workup. Wash the organic layer with a mild acid (e.g., 10% aqueous citric acid) to protonate the cyclobutylamine, partitioning it irreversibly into the aqueous phase before chromatography begins.

Part 3: Quantitative Data & Solvent Selection

To ensure reproducible purification, adhere to the following validated solvent systems and expected retention factors ( Rf​ ). TLC is a standard method for preliminary screening of beta-lactam stability and purity[3].

Table 1: Solvent System Compatibility Matrix

Solvent SystemCompatibilityMechanistic Rationale
Hexane / Ethyl Acetate Highly Recommended Aprotic and non-nucleophilic; provides excellent resolution for lipophilic cyclobutyl derivatives.
Heptane / Acetone Recommended Aprotic; acetone serves as a slightly stronger polar modifier without nucleophilic risks.
DCM / Methanol Critical Failure Protic/nucleophilic; induces SN​2 displacement of the C-3 chloromethyl group.
Hexane / EtOAc + 1% Et₃N Optimal Et₃N neutralizes silica to prevent ring-opening, but excess must be flushed prior to loading.

Table 2: Quantitative TLC Rf​ Guide (Approximations for 80:20 Hexane:EtOAc)

Compound / ImpurityExpected Rf​ Detection Method
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one 0.45 - 0.55KMnO₄ stain (weak UV absorbance)
3-(Methoxymethyl) byproduct0.35 - 0.40KMnO₄ stain
Ring-opened β-amino acid byproduct0.00 - 0.10Ninhydrin positive (streaks heavily)
Unreacted Cyclobutylamine0.00 - 0.20Ninhydrin positive
Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to bulk purification without passing the diagnostic checks.

Protocol A: 2D-TLC Self-Validation System (Diagnostic Check)

Purpose: To definitively prove whether your specific batch of silica gel is degrading the β-lactam prior to committing the bulk material.

  • Prepare a standard 5x5 cm silica gel TLC plate.

  • Spot the crude mixture 1 cm from the bottom left corner.

  • Develop the plate vertically in 80:20 Hexane:Ethyl Acetate.

  • Remove the plate and dry it completely under a gentle stream of N2​ (It is critical to remove all solvent).

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the exact same solvent system.

  • Visualize using a KMnO₄ stain. Validation Logic: If the β-lactam spot lies perfectly on the diagonal line originating from the start point, it is stable. If secondary spots appear below the diagonal, the compound is actively degrading on the stationary phase, mandating the use of Protocol B.

Protocol B: Optimized Column Chromatography Workflow

Purpose: High-yield isolation of the intact β-lactam.

  • Aqueous Pre-treatment: Dissolve the crude reaction mixture in Ethyl Acetate. Wash sequentially with 10% aqueous citric acid (2x) to remove unreacted cyclobutylamine, followed by saturated NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Silica Neutralization: Slurry standard silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (Et₃N). Stir for 10 minutes to ensure complete capping of acidic silanol sites[2].

  • Column Packing: Pour the neutralized slurry into the column. Flush the packed bed with 2 Column Volumes (CV) of 100% Hexane to remove excess unbound Et₃N, which could otherwise react with the chloromethyl group during elution.

  • Loading: Dry-load the concentrated crude mixture onto a minimal amount of neutralized silica, or load neat if it is a manageable oil.

  • Elution: Elute using a gradient of 100% Hexane to 80:20 Hexane:EtOAc.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Maintain the water bath temperature below 30°C to prevent thermal degradation of the strained ring.

Purification_Workflow Step1 1. Crude Reaction Mixture Step2 2. Citric Acid Wash (10% aq) Removes basic amines Step1->Step2 Step3 3. 2D-TLC Validation Checks silica stability Step2->Step3 Step4 4. Silica Pre-treatment 1% Et3N in Hexane Step3->Step4 If stable Step5 5. Flash Chromatography Hexane/EtOAc (Aprotic) Step4->Step5 Step6 6. Fraction Pooling & Cold Concentration Step5->Step6 Step7 7. Pure Intact β-Lactam Step6->Step7

Optimized end-to-end purification workflow for sensitive β-lactam derivatives.

Sources

Validation & Comparative

Purity analysis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Purity Analysis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one: An HPLC-Centric Approach

Authored by a Senior Application Scientist

Introduction

In the intricate pathway of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of the final drug product's safety and efficacy. 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is a key building block, a specialized intermediate whose molecular integrity directly influences the yield, impurity profile, and performance of the subsequent active pharmaceutical ingredient (API). Its structure, a substituted β-lactam, presents unique analytical challenges, including the potential for stereoisomers and a lack of a strong UV-absorbing chromophore, necessitating a robust and multi-faceted analytical strategy.

This guide provides an in-depth, comparative analysis of methodologies for determining the purity of this critical intermediate. We will move beyond rote protocols to explore the causal reasoning behind experimental design, grounding our recommendations in fundamental chromatographic principles and regulatory expectations. Our primary focus will be on High-Performance Liquid Chromatography (HPLC) as the central workhorse, supplemented by orthogonal techniques essential for a comprehensive purity assessment.

Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

High-performance liquid chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] For a molecule like 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, a reversed-phase method is the logical starting point.

The Logic of Method Development

The goal of a purity method is to separate the main component from all potential impurities, whether they are process-related (from synthesis) or degradation products.[2] The choices made during development are paramount for creating a reliable, self-validating system.

  • Column Selection: The molecule possesses both non-polar (cyclobutyl, methyl) and polar (amide, chloromethyl) functionalities. A C18 (octadecylsilane) stationary phase is the universal first choice. Its dense hydrophobic environment provides strong retention for the non-polar moieties, allowing for effective separation based on subtle differences in hydrophobicity among related impurities. A high-purity silica backbone minimizes peak tailing for the polar amide group.

  • Mobile Phase Strategy: The mobile phase must be optimized to achieve adequate retention and resolution.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for β-lactam compounds due to its lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths.

    • Aqueous Phase & pH Control: The azetidinone ring can be susceptible to hydrolysis under harsh pH conditions. Therefore, a mobile phase buffered near neutral pH is a prudent starting point. However, to ensure run-to-run reproducibility, the pH should be set at least 1.0 unit away from the pKa of any ionizable groups on the analyte or its impurities.[3] For this molecule, which lacks strongly acidic or basic groups, a simple water/acetonitrile gradient is often sufficient. The addition of a small amount of acid, like 0.1% formic acid, can sharpen peaks by minimizing ionic interactions with residual silanols on the stationary phase.[4]

  • Detection: The β-lactam core lacks a significant chromophore for UV detection at standard wavelengths (e.g., 254 nm). The amide bond offers weak absorbance at lower wavelengths. Therefore, detection at 210-220 nm is a common strategy to maximize sensitivity.[5] However, this approach has a significant drawback: many solvents and impurities also absorb at this wavelength, leading to potential interferences and a less specific analysis. This limitation is a key driver for exploring alternative detection methods.

Workflow for RP-HPLC Method Development

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) start Define Goal: Purity of Azetidinone Intermediate col_sel Column Selection (e.g., C18, 150x4.6mm, 5µm) start->col_sel mob_phase Mobile Phase Scouting (Acetonitrile/Water Gradient) col_sel->mob_phase detector Detector Wavelength (Scan 200-400nm, Select ~215nm) mob_phase->detector optimize Optimize Gradient & Flow Rate (Achieve Rs > 1.5 for all peaks) detector->optimize specificity Specificity (Peak Purity, Forced Degradation) optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery of Spiked Impurities) specificity->accuracy precision Precision (Repeatability & Intermediate) specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness (Vary Flow, Temp, pH) specificity->robustness final_method final_method robustness->final_method Final Validated Method

Caption: RP-HPLC Method Development and Validation Workflow.

Experimental Protocol: RP-HPLC Purity Determination

This protocol is a representative starting point for analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Validation: The method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[6][7] This involves assessing specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[3][8]

ParameterTypical Acceptance Criteria (for Impurity Method)Rationale
Specificity No interference at the retention time of known impurities. Peak purity index > 0.995.Ensures the signal measured is only from the target analyte, free from co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.99Confirms a proportional response of the detector to analyte concentration over a defined range.
Accuracy 80-120% recovery for spiked impurities at different levels.Demonstrates how close the measured value is to the true value.
Precision (RSD) Repeatability RSD ≤ 5.0%. Intermediate Precision RSD ≤ 10.0%.Measures the degree of scatter between a series of measurements obtained from multiple samplings.
LOQ Signal-to-Noise ratio ≥ 10.The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.[3]
Robustness System suitability parameters (resolution, tailing factor) remain within limits after small, deliberate changes.Shows the method's reliability during normal usage with minor variations in parameters.

Part 2: Addressing Key Challenges with Orthogonal and Advanced Methods

A single RP-HPLC method, while powerful, cannot provide a complete purity picture. A robust analysis requires orthogonal methods that separate compounds based on different chemical principles.

Challenge 1: Stereoisomeric Purity

The target molecule contains a chiral center at the C3 position of the azetidinone ring. Synthetic routes may not be perfectly stereoselective, potentially leading to the presence of an unwanted enantiomer. Since different enantiomers can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate their separation and quantification.

Solution: Chiral HPLC

Chiral HPLC is a direct method that utilizes a Chiral Stationary Phase (CSP) to differentiate between enantiomers.[9]

  • Causality of Separation: CSPs, often based on polysaccharide derivatives (like cellulose or amylose) coated on a silica support, create a chiral environment. Enantiomers interact differently with the CSP through a combination of forces like hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times.[9]

  • Method Development: Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including β-lactams.[10] Screening is typically performed using both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases to find the optimal conditions for resolution.

Challenge 2: Non-Chromophoric Impurities and Low-Level Detection

The reliance on low-wavelength UV detection is a significant weakness. Process impurities lacking a chromophore will be completely invisible.

Solution: Universal Detectors and Mass Spectrometry

When UV detection is inadequate, alternative detectors that do not rely on light absorbance are essential.

  • Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): Both are "universal" detectors that respond to any non-volatile analyte. They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles. CAD generally offers better sensitivity and a more consistent response across different analytes compared to ELSD.[11][12]

  • Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is the most powerful tool for purity analysis.[1] It not only detects virtually any ionizable compound but also provides its mass-to-charge ratio (m/z), a critical piece of information for identification. It is indispensable for characterizing unknown impurities and degradation products.[13]

Comparative Overview of HPLC Detectors

DetectorPrincipleGradient CompatibilitySensitivityKey AdvantageKey Limitation
UV/PDA Light AbsorbanceExcellentModerate to HighSimple, robust, provides spectral data (PDA)Requires a chromophore
ELSD Light ScatteringGoodLow to ModerateUniversal for non-volatilesNon-linear response, requires non-volatile buffers
CAD Charge MeasurementGoodModerateUniversal, more uniform response than ELSDRequires non-volatile buffers
MS Mass-to-Charge RatioExcellentVery HighUniversal, provides mass (structural) informationHigher cost and complexity, requires ionizable analyte
Challenge 3: Volatile Impurities

Impurities like residual solvents from the synthesis process are not amenable to HPLC analysis.

Solution: Gas Chromatography (GC)

GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds.[1] For residual solvent analysis, static headspace sampling coupled with a Flame Ionization Detector (GC-FID) is the standard, regulatory-accepted method. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, ensuring that non-volatile matrix components do not contaminate the system.

Part 3: A Holistic Strategy for Purity Assessment

No single technique is sufficient. A comprehensive purity analysis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one integrates these methods into a logical workflow.

cluster_purity Purity & Impurity Profile cluster_chiral Stereoisomeric Purity cluster_volatile Volatile Impurities start Sample: 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one rphplc 1. RP-HPLC-UV/PDA (Primary Purity Assay) start->rphplc chiral_hplc 2. Chiral HPLC (Quantify Enantiomer) start->chiral_hplc gc 3. Headspace GC-FID (Residual Solvents) start->gc check_unknowns Unknown Peaks > 0.1%? rphplc->check_unknowns lcms LC-MS (Identify Unknowns) check_unknowns->lcms Yes report Final Purity Report (Certificate of Analysis) check_unknowns->report No lcms->report chiral_hplc->report gc->report

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

The purity analysis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is a case study in modern pharmaceutical analytical chemistry. It demonstrates that while a well-validated RP-HPLC method is the foundation, it must be complemented by orthogonal techniques to address specific challenges inherent to the molecule's structure. A combination of achiral HPLC for general purity, chiral HPLC for stereoisomeric control, GC for volatile impurities, and LC-MS for impurity identification provides a scientifically sound, trustworthy, and regulatory-compliant assessment. This multi-pronged approach ensures that the intermediate meets the stringent quality standards required for the production of safe and effective medicines.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Jadhav, M. et al. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Chaudhary, P. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Ghanem, A. et al. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate.
  • Holzgrabe, U. et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science.
  • Diez-Cecilia, E. et al. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • Thermo Fisher Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • Czerwonka, A. et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Mezaal, E. N. et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science.
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Chromatography Online.
  • Kumar, P. et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC.
  • USDA Food Safety and Inspection Service. (2012). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS.
  • Al-Masoudi, W. A. et al. (2019). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing.
  • Tevell Åberg, A. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Diva Portal.

Sources

Overcoming Antimicrobial Resistance: A Comparative Guide to Novel vs. Traditional β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

As the global proliferation of multidrug-resistant (MDR) Gram-negative pathogens accelerates, the pharmaceutical and clinical research communities are forced to re-evaluate our antimicrobial arsenal. Traditional β-lactam antibiotics—once the cornerstone of antibacterial therapy—are increasingly compromised by complex bacterial resistance mechanisms.

This guide provides a comprehensive, data-driven comparison between traditional β-lactams (e.g., penicillins, early-generation cephalosporins, carbapenems) and novel β-lactam architectures, specifically focusing on novel β-lactam/β-lactamase inhibitor (BLI) combinations (e.g., Ceftazidime-Avibactam) and siderophore cephalosporins (e.g., Cefiderocol). Designed for drug development professionals and laboratory scientists, this document synthesizes mechanistic pathways, comparative efficacy data, and the critical laboratory methodologies required to accurately evaluate these advanced therapeutics.

Mechanistic Divergence: Passive Diffusion vs. Active Evasion

To understand the efficacy gap between traditional and novel agents, we must first examine the causality of target engagement at the cellular level.

The Failure of Traditional β-Lactams: Traditional agents, such as meropenem or ceftazidime monotherapy, rely on passive diffusion through outer membrane porin channels (e.g., OprD in Pseudomonas aeruginosa) to reach their targets: Penicillin-Binding Proteins (PBPs)[1]. Resistance rapidly emerges through three primary mechanisms: the downregulation or mutational loss of porins, the overexpression of efflux pumps (such as the MexAB-OprM system), and the production of hydrolytic β-lactamases (ESBLs, AmpC, and carbapenemases)[1].

The Strategic Innovations of Novel Agents: Modern drug design circumvents these bottlenecks through two distinct biochemical strategies:

  • Enzymatic Shielding (Ceftazidime-Avibactam): Avibactam is a novel, non-β-lactam diazabicyclooctane inhibitor. Unlike traditional inhibitors (e.g., tazobactam), avibactam utilizes a reversible covalent mechanism to deactivate Ambler Class A (KPC), Class C (AmpC), and some Class D (OXA-48) β-lactamases[2][3]. This effectively shields the partner cephalosporin, ceftazidime, allowing it to reach the PBPs intact[4].

  • The "Trojan Horse" Active Transport (Cefiderocol): Cefiderocol represents a paradigm shift. By incorporating a catechol moiety, it functions as a siderophore, chelating extracellular iron. The bacteria, desperate for iron, actively transport the cefiderocol-iron complex across the outer membrane via dedicated iron transport channels[5][6]. This active uptake bypasses porin loss and efflux pump overexpression entirely[6]. Furthermore, its unique structure renders it highly stable against both serine- and metallo-β-lactamases (MBLs)[5].

G TradBL Traditional β-Lactams (e.g., Meropenem) Porin Porin Channels (Prone to Loss) TradBL->Porin Passive Diffusion Cefiderocol Cefiderocol (Siderophore) IronTrans Iron Transporters (Active Uptake) Cefiderocol->IronTrans Trojan Horse CAZ_AVI Ceftazidime-Avibactam CAZ_AVI->Porin Diffusion PBP Penicillin-Binding Proteins (Cell Wall Death) CAZ_AVI->PBP Ceftazidime Binds BetaLactamase Serine β-Lactamases Porin->BetaLactamase Hydrolyzed Porin->BetaLactamase Avibactam Inhibits IronTrans->PBP Bypasses Enzymes BetaLactamase->PBP Blocked

Fig 1: Mechanistic pathways of traditional vs. novel β-lactam antibiotics.

Comparative Efficacy Data

The superiority of novel β-lactams is most evident when analyzing their in vitro Minimum Inhibitory Concentration (MIC) profiles against Carbapenem-Resistant Enterobacterales (CRE) and their subsequent clinical outcomes.

Table 1: In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility RateResistance Coverage Notes
Cefiderocol (Novel)0.54.098.2% (CLSI)Broad stability against KPC, OXA-48, and MBLs (NDM, VIM)[5].
Ceftazidime-Avibactam (Novel)~1.0>32>98% (Non-MBL)Highly active against OXA-48 and AmpC; inactive against MBLs[4].
Meropenem (Traditional)>16>32<10%Highly compromised by carbapenemase production[4].
Table 2: Clinical Outcomes in MDR Infections (Novel vs. Traditional Last-Resort)

Historically, when traditional β-lactams failed, clinicians relied on highly toxic polymyxins (e.g., colistin). Recent cohort studies and meta-analyses demonstrate that novel agents drastically improve safety and survival.

Clinical MetricCeftazidime-AvibactamPolymyxin-Based TherapyStatistical Significance
Clinical Cure Rate Superior (OR: 2.56)BaselineP < 0.00001[7]
Day 14 Mortality Lower (HR = 0.78)HigherP = 0.018[2]
Nephrotoxicity Incidence MinimalSignificantly HigherP = 0.017[8]

Self-Validating Laboratory Methodologies

Accurately quantifying the efficacy of novel antibiotics requires highly specialized protocols. Standard susceptibility testing often fails to replicate the in vivo environment, leading to false resistance reporting. As an application scientist, it is crucial to understand the causality behind protocol modifications.

Protocol: Iron-Depleted Broth Microdilution (ID-BMD) for Cefiderocol

The Causality of the Assay: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains variable, often high, concentrations of free iron. In an iron-rich environment, bacteria do not need to express siderophore receptors. Testing cefiderocol in standard CAMHB suppresses its "Trojan horse" active transport, artificially inflating MIC values[9]. To create a self-validating system, we must artificially induce an iron-starved state (mimicking the human host environment) using Iron-Depleted CAMHB (ID-CAMHB).

Step-by-Step Methodology:

  • Media Chelation: Treat standard CAMHB with Chelex-100 resin for 2 hours to strip all divalent cations, specifically driving iron concentrations below 0.03 µg/mL.

  • Physiological Re-supplementation: Because bacteria require basal cations for membrane stability, re-supplement the media with precise physiological concentrations of Calcium (20–25 mg/L), Magnesium (10–12.5 mg/L), and Zinc (0.5–1.0 mg/L). Validation Check: Run a control well without cefiderocol to ensure the media supports robust bacterial growth despite iron depletion.

  • Inoculum Standardization: Prepare a 0.5 McFarland suspension from an overnight culture. Dilute into the ID-CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate the microtiter plates at 35°C for 16–20 hours in ambient air.

  • MIC Reading & The "Trailing Effect": Causality: Cefiderocol frequently exhibits a "trailing effect"—a faint haze of residual bacterial growth at concentrations above the true MIC. This occurs because cefiderocol halts cell replication by binding PBP-3, but cell lysis is delayed[9]. Interpretation: Read the MIC at the first well showing a significant (≥80%) reduction in growth compared to the positive control, explicitly ignoring the faint trailing haze[9].

Workflow Step1 Standard CAMHB Step2 Chelex 100 Treatment (Removes Excess Iron) Step1->Step2 Causality: High iron masks receptor expression Step3 ID-CAMHB Preparation (Re-add Ca, Mg, Zn) Step2->Step3 Step4 Bacterial Inoculation (5x10^5 CFU/mL) Step3->Step4 Induces Iron Transporters Step5 Incubation (35°C, 16-20h) Step4->Step5 Step6 MIC Reading (Ignore Trailing Haze) Step5->Step6 Causality: Delayed lysis causes trailing

Fig 2: Experimental workflow for Cefiderocol MIC testing via ID-BMD.

Conclusion

The transition from traditional β-lactams to novel architectures is not merely an iterative step; it is a fundamental redesign of how therapeutics interact with bacterial defenses. While traditional agents are increasingly rendered obsolete by porin mutations and hydrolytic enzymes[1], novel agents like Ceftazidime-Avibactam and Cefiderocol restore clinical efficacy through active transport exploitation and targeted enzymatic shielding[4][5]. For drug development professionals, accurately measuring this efficacy requires a rigorous, mechanistically sound approach to laboratory testing, ensuring that in vitro data reliably translates to life-saving in vivo outcomes.

References

  • Vijayakumar, M., et al. "The Comparative Efficacy of Ceftazidime–Avibactam with or without Aztreonam vs Polymyxins for Carbapenem-resistant Enterobacteriaceae Infections: A Prospective Observational Cohort Study.
  • "Ceftazidime/Avibactam Monotherapy Versus Other Antibiotics: Where Do We Stand?
  • "Cefiderocol, a Siderophore Cephalosporin, as a Treatment Option for Infections Caused by Carbapenem-Resistant Enterobacterales.
  • "Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against Pathogens Harboring OXA-48 and AmpC Alone or in Combination with Other β-Lactamases...
  • "Efficacy and safety of ceftazidime-avibactam versus standard antibiotic therapy for resistant Gram-negative bacterial infections: a systematic review and meta-analysis.
  • "In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria.
  • "Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium...
  • "Ceftazidime-avibactam with or without Aztreonam vs Polymyxin-based Combination Therapy for Carbapenem-resistant Enterobacteriaceae: A Retrospective Analysis.
  • "Antimicrobial Resistance and Mortality in Carbapenem-Resistant Pseudomonas aeruginosa Infections in Southern Thailand.

Sources

Cross-referencing NMR data with predicted spectra for azetidin-2-ones

Author: BenchChem Technical Support Team. Date: April 2026

Title : Cross-Referencing NMR Data with Predicted Spectra for Azetidin-2-ones: A Methodological Comparison Guide

Introduction Azetidin-2-ones, the core structural motif of β -lactam antibiotics and cholesterol absorption inhibitors like ezetimibe, are privileged scaffolds in medicinal chemistry[1]. The biological efficacy of these molecules is heavily dependent on their stereochemistry, particularly the relative cis or trans configuration of substituents at the C3 and C4 positions[2]. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation, the rigid, highly strained four-membered ring often produces complex, overlapping multiplets and unexpected chemical shifts. To build a self-validating analytical system, modern drug development professionals must cross-reference experimental NMR data with in silico predicted spectra[3].

This guide provides an objective comparison of NMR prediction methodologies—ranging from empirical machine learning tools to ab initio quantum mechanics—and outlines a rigorous protocol for validating azetidin-2-one structures.

The Physics and Logic of NMR Prediction The causality behind cross-referencing lies in orthogonal validation. Experimental NMR measures the time-averaged magnetic environment of nuclei perturbed by radiofrequencies. However, assigning these signals to specific atoms in a novel azetidin-2-one relies on human interpretation, which is prone to error. By employing computational prediction, we simulate the magnetic shielding tensors based on fundamental physics or extensive databases. When the experimental chemical shifts ( δ ) and coupling constants ( J ) match the predicted values within a strict statistical threshold, the proposed structure is unambiguously confirmed.

Currently, two primary paradigms dominate NMR prediction[3]:

  • Empirical/Database Methods (e.g., ACD/Labs, MNova): These platforms utilize Hierarchical Organization of Spherical Environments (HOSE) codes combined with neural networks[4]. They compare the user's input structure against millions of known experimental spectra.

  • Quantum Mechanical Methods (DFT-GIAO): Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbitals (GIAO) calculates the exact electron density and resulting magnetic shielding of a specific 3D conformer[5].

Comparative Performance: Prediction Platforms When working with azetidin-2-ones, the choice of prediction tool dictates the balance between throughput and stereochemical accuracy. Table 1 summarizes the performance of leading alternatives based on recent benchmarking data[3][4][6].

Prediction PlatformUnderlying Methodology 1 H RMSE (ppm) 13 C RMSE (ppm)StrengthsLimitations
ACD/Labs HOSE Codes + Neural Networks~0.15 - 0.20~1.85 - 2.64Extremely fast; native integration with experimental processing; high accuracy for common scaffolds.Acts as a "black box"; accuracy drops significantly for highly novel, sterically crowded β -lactams not represented in the training database.
MestReNova (MNova) HOSE Codes + Machine Learning~0.16~2.73Seamless GUI workflow; excellent for routine 1D and 2D (HSQC) simulation.Tends to overestimate the number of peaks in complex multiplets compared to experimental data.
DFT-GIAO (Gaussian) Quantum Mechanics (e.g., ω B97XD/6-311G**)~0.10 - 0.20~1.50 - 2.78Unmatched for assigning absolute/relative stereochemistry (cis/trans); independent of databases.Computationally expensive (requires hours/days per molecule); requires expert knowledge of conformational sampling.

Data synthesized from comparative studies on NMR prediction accuracy[3][4][6].

Experimental Protocol: A Self-Validating Workflow To ensure scientific integrity, the following step-by-step methodology establishes a closed-loop system where experimental synthesis and computational prediction validate one another.

Step 1: Synthesis and Sample Preparation

  • Synthesis: Synthesize the target azetidin-2-one via a standard Staudinger [2+2] cycloaddition (reacting an imine with a ketene generated in situ from an acid chloride)[7].

  • Purification: Purify the compound to >95% via flash chromatography. Causality: High purity is critical because trace impurities will skew the automated peak-picking algorithms during the cross-referencing phase, leading to false-negative statistical validations.

  • Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ or DMSO- d6​ .

Step 2: High-Resolution NMR Acquisition

  • Acquisition: Use a minimum 400 MHz NMR spectrometer. Acquire 1 H, 13 C, and 2D HSQC spectra[2].

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to at least 5 × T1​ (longitudinal relaxation time). Causality: A sufficient D1​ ensures complete spin relaxation between pulses, guaranteeing quantitative integration. This is essential for accurately determining the diastereomeric ratio (d.r.) of cis and trans isomers in the crude mixture.

Step 3: Computational Prediction (DFT-GIAO Track)

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search. Causality: NMR is a time-averaged technique. You must identify the global energy minimum, as the lowest-energy conformer dictates the dominant magnetic environment.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT (e.g., ω B97XD/6-31G*). Causality: The ω B97XD functional includes empirical dispersion corrections, which are vital for accurately modeling the intramolecular π−π stacking or steric clashes between the C3 and C4 aryl substituents on the strained β -lactam ring[6].

  • NMR Calculation: Calculate the isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G** level. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate the experimental solvent (e.g., chloroform)[8].

Step 4: Cross-Referencing and Validation

  • Extract the predicted chemical shifts and compare them against the experimental peak list.

  • Calculate the Root Mean Square Deviation (RMSD) or utilize DP4+ probability modeling to statistically confirm the stereoisomer.

Workflow Visualization The following diagram illustrates the parallel tracks of this self-validating system.

G Start Target Azetidin-2-one Structural Elucidation ExpTrack Experimental Track Start->ExpTrack CompTrack Computational Track Start->CompTrack Synthesis Staudinger [2+2] Cycloaddition ExpTrack->Synthesis ConfSearch Conformational Search (Molecular Mechanics) CompTrack->ConfSearch NMR_Acq Acquire 1D & 2D NMR (1H, 13C, HSQC) Synthesis->NMR_Acq CrossRef Cross-Referencing (Δδ Analysis & J-Coupling) NMR_Acq->CrossRef DFT_Opt DFT Geometry Optimization (e.g., wB97XD/6-31G*) ConfSearch->DFT_Opt GIAO GIAO NMR Calculation (Implicit Solvent Model) DFT_Opt->GIAO GIAO->CrossRef Validation Statistical Validation (RMSD, DP4+ Probability) CrossRef->Validation

Caption: Workflow for orthogonal validation of azetidin-2-ones using experimental and predicted NMR data.

Case Study: Differentiating Cis and Trans Isomers The most critical application of this cross-referencing workflow is distinguishing between cis and trans azetidin-2-ones. The Karplus equation dictates that the dihedral angle between vicinal protons determines their coupling constant ( 3J ). In the rigid β -lactam ring, a cis relationship forces a dihedral angle near 0°, maximizing orbital overlap and yielding a larger J value. A trans relationship results in a dihedral angle near 120°, minimizing overlap and yielding a smaller J value[2].

Diagnostic Parameters for C3-C4 Protons:

  • Cis-Azetidin-2-ones: Experimental 3JH3,H4​ typically ranges from 4.4 to 5.1 Hz [9].

  • Trans-Azetidin-2-ones: Experimental 3JH3,H4​ is typically 3.0 Hz (often ~2.2 Hz)[2].

When empirical tools like ACD/Labs or MNova process an azetidin-2-one SMILES string, they accurately predict these J values based on database precedents. However, if the C3/C4 substituents are highly electronegative or bulky (e.g., heavily substituted triazoles[10]), empirical predictions may deviate. In such cases, DFT-GIAO calculations provide the definitive theoretical J value by directly computing the Fermi contact term between the two nuclei, ensuring the structural assignment is rooted in quantum mechanics rather than historical database bias.

Conclusion For drug development professionals working with azetidin-2-ones, relying solely on experimental NMR or a single software predictor introduces unnecessary risk. Empirical tools like ACD/Labs and MNova offer rapid, high-throughput predictions ideal for routine library synthesis. However, for novel scaffolds or ambiguous stereocenters, integrating DFT-GIAO calculations creates a robust, self-validating system. By cross-referencing experimental chemical shifts and diagnostic coupling constants with multi-tiered computational models, researchers ensure absolute confidence in their structural elucidations.

  • "Spectroscopic and Synthetic Profile of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Guide", Benchchem. 1

  • "Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents", PMC / National Institutes of Health. 9

  • "IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy", PMC / National Institutes of Health. 6

  • "HSQC Spectra Simulation and Matching for Molecular Identification", ChemRxiv. 3

  • "Computational (solute–solvent cluster + PCM) study of medium...", ResearchGate. 5

  • "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?", MDPI. 4

  • "Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors", AIR Unimi. 2

  • "Microwave Assisted and Al2O3/K2CO3 Catalyzed Synthesis of Azetidin-2-One Derivatives...", SCIRP. 7

  • "Novel 1,2,4 -Triazole Incorporated Azetidin-2-One Analogues as Anti-Tubercular Agents", RROIJ.10

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Head-to-head comparison of different synthetic methods for β-lactams

Author: BenchChem Technical Support Team. Date: April 2026

The β-lactam ring is one of the most privileged pharmacophores in medicinal chemistry, serving as the core structural motif for penicillin, cephalosporin, and carbapenem antibiotics, as well as an essential building block for complex alkaloids and peptidomimetics. As a Senior Application Scientist, I have evaluated numerous synthetic routes to these four-membered cyclic amides. Choosing the right methodology requires balancing atom economy, stereocontrol, and substrate compatibility.

This guide provides an in-depth, head-to-head comparison of three distinct synthetic paradigms: the classical Staudinger Synthesis , the atom-economical Kinugasa Reaction , and the modern Pd-Catalyzed C(sp3)–H Amidation .

Mechanistic Pathways & Causal Analysis

To rationally select a synthetic method, one must understand the underlying causality that drives bond formation and stereocontrol in each pathway.

The Staudinger Synthesis: Ketene-Imine [2+2] Cycloaddition

The Staudinger synthesis remains the most robust and widely applied method for β-lactam construction. It involves the overall [2+2] cycloaddition of a ketene (often generated in situ from an acid chloride) and an imine.

  • Causality of Stereocontrol: The reaction proceeds via nucleophilic attack of the imine nitrogen onto the ketene, generating a transient zwitterionic enolate. The cis vs. trans diastereoselectivity is strictly dictated by the lifetime of this zwitterion. Rapid conrotatory ring closure traps the kinetic cis-isomer. Conversely, if the zwitterion is stabilized (e.g., by electron-withdrawing groups), extended lifetimes allow bond rotation, favoring the thermodynamic trans-isomer.

  • Enantioselectivity: Highly enantioselective variants utilize planar-chiral nucleophilic catalysts (such as Fu’s PPY derivatives). These catalysts form a rigid, chiral acylpyridinium intermediate that sterically shields one face of the ketene, directing the imine approach with exceptional precision[1].

The Kinugasa Reaction: Alkyne-Nitrone Cascade

The Kinugasa reaction is a highly atom-economical alternative that constructs the β-lactam core from terminal alkynes and nitrones using copper catalysis.

  • Causality of Stereocontrol: The catalytic cycle initiates with the formation of a Cu(I)-acetylide. A chiral ligand (e.g., PINAP or bis(oxazoline)) creates a defined chiral pocket that dictates the facial approach of the nitrone during the initial [3+2] cycloaddition[2]. The resulting metalated isoxazoline is highly unstable; protonation triggers a cascade ring-contraction (cleavage of the N–O bond and formation of the C–N bond) to yield the β-lactam. Performing this reaction "on water" enhances the hydrophobic packing of the transition state, which significantly boosts both yield and trans-diastereoselectivity[3].

Pd-Catalyzed Enantioselective C(sp3)–H Amidation

Representing the frontier of step-economical synthesis, this method directly converts unactivated aliphatic amides into β-lactams via transition-metal-catalyzed C–H functionalization.

  • Causality of Chemoselectivity: An amide equipped with a bidentate directing group (e.g., 8-aminoquinoline) coordinates to Pd(II), facilitating C(sp3)–H cleavage to form a rigid palladacycle. Oxidative addition of an aryl iodide yields a high-valent Pd(IV) intermediate. The critical design choice here is the oxidant: using provides specific steric bulk (ortho-methoxy) that physically blocks the competing C–C reductive elimination trajectory, while the meta-chloro group tunes the electronic density to exclusively drive the C–N reductive elimination, forming the lactam ring[4].

Head-to-Head Quantitative Comparison

The following table synthesizes the performance metrics of the three methodologies based on optimized literature conditions.

Performance MetricStaudinger Synthesis[1]Kinugasa Reaction[3]Pd-Catalyzed C(sp3)–H Amidation[4]
Typical Yield 60 – 90%50 – 90%50 – 94%
Enantiomeric Excess (ee) Up to 98%Up to 98%Up to 94%
Diastereomeric Ratio (dr) >99:1 (cis or trans tunable)Up to 99:1 (typically trans)N/A (Often monocyclic products)
Atom Economy High (HCl byproduct)Very High (Addition-rearrangement)Moderate (Requires ArI oxidant & DG)
Step Economy Moderate (Requires pre-formed imines)High (Direct from alkynes/nitrones)Very High (Direct from aliphatic chains)
Catalyst System Planar-chiral DMAP/PPY (Organocatalyst)Cu(I) / Chiral PINAP or IndaBoxPdCl₂(PhCN)₂ / Chiral BINOL-phosphate
Primary Limitation Sensitivity of ketenes to moistureSubstrate scope limited to terminal alkynesHigh cost of Pd and specific oxidants

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies are designed as self-validating systems, incorporating visual and analytical checkpoints.

Protocol A: Enantioselective Staudinger Synthesis

Adapted from Fu et al. (Organocatalytic approach).

  • Preparation: Flame-dry a Schlenk flask under argon. Add the planar-chiral PPY catalyst (10 mol%), the imine (1.0 equiv, 0.5 mmol), and proton sponge (1.2 equiv) in anhydrous toluene (5 mL).

  • Ketene Generation: Cool the mixture to -78 °C. Slowly add the acid chloride (1.2 equiv) dropwise over 10 minutes.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and analyze via IR spectroscopy. The transient appearance and subsequent consumption of a sharp peak at ~2100 cm⁻¹ confirms active ketene generation and consumption.

  • Isolation: Stir at -78 °C for 4 hours, then quench with methanol. Purify via flash chromatography (silica gel, hexanes/EtOAc) to isolate the cis-β-lactam[1].

Protocol B: Asymmetric Kinugasa Reaction "On Water"

Adapted from Feng et al. (Aqueous conditions).

  • Complexation: In a reaction vial, combine Cu(OTf)₂ (10 mol%) and the chiral IndaBox ligand (11 mol%) in pure water (2 mL). Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The solution will transition from a pale blue to a deep, vibrant green/blue, indicating successful formation of the active chiral Cu-ligand complex.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) and the nitrone (1.0 equiv, 0.3 mmol), followed by di-sec-butylamine (1.5 equiv).

  • Isolation: Stir vigorously at room temperature for 24 hours. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via chromatography to yield the trans-β-lactam[3].

Protocol C: Pd-Catalyzed Enantioselective C(sp3)–H Amidation

Adapted from Chen et al. (C-H Functionalization).

  • Setup: In a sealed tube, combine the 8-aminoquinoline-directed aliphatic amide (0.1 mmol), PdCl₂(PhCN)₂ (10 mol%), chiral BINOL-phosphate ligand (20 mol%), and 2-methoxy-5-chlorophenyl iodide (4.0 equiv).

  • Reaction: Add a solvent mixture of t-AmOH and 1,3-di-CF₃-benzene (1:1, 1 mL). Seal the tube and heat to 100 °C for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction mixture. A homogenous dark orange/red solution indicates active Pd catalysis. The premature precipitation of "Pd black" (a fine black powder) indicates catalyst decomposition and reaction failure.

  • Isolation: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite, and purify via preparative TLC to isolate the enantiomerically enriched β-lactam[4].

Pathway Visualization

BetaLactamSynthesis cluster_staudinger Staudinger Synthesis cluster_kinugasa Kinugasa Reaction cluster_chamidation C(sp3)-H Amidation Target β-Lactam Core S_React Ketene + Imine S_Inter Zwitterionic Enolate S_React->S_Inter [2+2] Cycloaddition S_Inter->Target Conrotatory Ring Closure K_React Terminal Alkyne + Nitrone K_Inter1 Cu-Acetylide K_React->K_Inter1 Cu Catalyst K_Inter2 Isoxazoline Intermediate K_Inter1->K_Inter2 [3+2] Cycloaddition K_Inter2->Target Ring Contraction / Rearrangement C_React Aliphatic Amide (with DG) C_Inter1 Pd(II) Palladacycle C_React->C_Inter1 C-H Activation C_Inter2 Pd(IV) Intermediate C_Inter1->C_Inter2 Oxidation (ArI) C_Inter2->Target C-N Reductive Elimination

Mechanistic pathways for β-lactam synthesis: Staudinger, Kinugasa, and C(sp3)-H Amidation.

References

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.[Link]

  • Chen, Z., Lin, L., Wang, M., & Feng, X. (2013). Asymmetric Synthesis of trans-β-Lactams by a Kinugasa Reaction on Water. Chemistry - A European Journal.[Link]

  • Tong, H., Zheng, W., Lv, X., He, G., Liu, P., & Chen, G. (2020). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catalysis.[Link]

  • Gómez-Bengoetxea, A., et al. (2015). Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction. The Journal of Organic Chemistry.[Link]

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The Discerning Killers: A Comparative Guide to the Selectivity of Azetidinone Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of targeted cancer therapies, the ideal candidate is a molecular assassin: lethal to malignant cells while leaving healthy tissue unscathed. The 2-azetidinone (or β-lactam) scaffold has emerged as a promising framework for designing such discerning killers. This guide provides a comprehensive evaluation of the selectivity of various azetidinone derivatives, offering a comparative analysis of their performance against cancer versus normal cell lines, supported by experimental data and mechanistic insights.

The Azetidinone Advantage: Beyond the β-Lactam Ring

The four-membered β-lactam ring is not merely a structural curiosity; it serves as a rigid scaffold that can be strategically adorned with various substituents to modulate biological activity.[1][2] A significant number of these derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis in rapidly dividing cancer cells.[5][6] This mechanism provides an inherent, albeit not absolute, selectivity for cancer cells. However, as we will explore, the true art of selectivity lies in the nuanced chemical modifications of the azetidinone core.

Evaluating Selectivity: The Critical Metric

A key parameter for quantifying the selective cytotoxicity of a compound is the Selectivity Index (SI) . This value is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line.[7][8]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells, with compounds having an SI greater than 3 often considered highly selective.[7] This guide will present and compare the SI values of various azetidinone derivatives to provide a clear picture of their therapeutic window.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of representative azetidinone derivatives against a panel of human cancer and normal cell lines. This data, compiled from multiple studies, allows for a cross-comparison of their potency and selectivity.

Table 1: Cytotoxicity (IC50, µM) of Azetidinone Derivatives Against Breast Cancer Cell Lines vs. Normal Cell Lines

Compound/DerivativeCancer Cell Line: MCF-7 (Breast)Cancer Cell Line: MDA-MB-231 (Breast)Normal Cell Line: MEpiC (Mammary Epithelial)Normal Cell Line: Hu02 (Fibroblast)Selectivity Index (SI) vs. MCF-7 (Hu02)
Compound 19w [9]5.796.86>100->17.3
Compound 41 [1][10]0.0008-No significant cytotoxicity--
Compound 32 [11]0.0750.620Low toxicity--
Compound 9q [6]~0.01-0.033~0.023-0.033---
Anthraquinone Hybrid 4gh [12]Moderate-Lower than DoxorubicinYesFavorable vs. Doxorubicin

Table 2: Cytotoxicity (IC50, µM) of Azetidinone Derivatives Against Other Cancer Cell Lines vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound 6 [5]SiHa (Cervical)-Chang (Hepatocytes)-High
Compound 6 [5]B16F10 (Melanoma)-Chang (Hepatocytes)-High
(±)-trans-20 [4][13]Duodenal Adenocarcinoma0.003-0.013---
Quinoline Conjugate 16 [14]MCF-7 (Breast)2.33 (µg/mL)LO2 (Liver)HighSelective
Spiro[azetidine-2, 3'-indole] 7g [15]MDA-MB453 (Breast)71.23 (µg/mL)HEK-293T (Kidney)Devoid of activityHigh

Mechanistic Pathways to Selectivity

The selectivity of azetidinone derivatives is not a happy accident but a result of targeted molecular design. Several key mechanisms contribute to their differential activity.

Targeting Tubulin Polymerization

As previously mentioned, the primary mechanism for many potent azetidinone derivatives is the disruption of microtubule formation.[3] This process is inherently more critical for rapidly proliferating cancer cells than for quiescent normal cells.

Tubulin_Inhibition Azetidinone Azetidinone Derivative Tubulin β-Tubulin (Colchicine Site) Azetidinone->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by azetidinone derivatives.

Induction of Apoptosis

Many azetidinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][16] This is often a downstream effect of cell cycle arrest. For instance, some derivatives lead to an increased expression of pro-apoptotic genes like p53 and Bax, and a decreased expression of anti-apoptotic proteins such as Bcl-2.[9][12]

Inhibition of Other Key Signaling Pathways

While tubulin is a common target, some azetidinone derivatives exhibit selectivity through the inhibition of other signaling pathways crucial for cancer cell survival and proliferation. For example, certain derivatives have been shown to inhibit the AKT/GSK-3β pathway, which is often hyperactivated in breast cancer.[9] Others have been designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer.[17]

Signaling_Pathways cluster_akt AKT/GSK-3β Pathway cluster_egfr EGFR Pathway Azetidinone_AKT Azetidinone Derivative (19w) AKT p-AKT Azetidinone_AKT->AKT Inhibits GSK3B p-GSK-3β AKT->GSK3B Phosphorylates Cell_Survival Cell Survival GSK3B->Cell_Survival Promotes Azetidinone_EGFR Azetidinone Derivative EGFR EGFR Azetidinone_EGFR->EGFR Inhibits Proliferation Cell Proliferation EGFR->Proliferation Promotes

Caption: Inhibition of key cancer signaling pathways by specific azetidinone derivatives.

Experimental Protocols for Evaluating Selectivity

To ensure the reproducibility and validity of cytotoxicity and selectivity data, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assays: MTT and SRB

The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for assessing cell viability and cytotoxicity.[18][19] While both are reliable, the SRB assay is often recommended as it measures cellular protein content, which can be more stable than the metabolic activity measured by the MTT assay.[18][20]

Workflow for In Vitro Cytotoxicity and Selectivity Evaluation

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer and Normal Cell Lines in 96-well Plates start->cell_seeding drug_treatment Treat with Serial Dilutions of Azetidinone Derivatives cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation assay Perform Cytotoxicity Assay (e.g., SRB or MTT) incubation->assay read_absorbance Read Absorbance with Plate Reader assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 calculate_si Calculate Selectivity Index (SI) calculate_ic50->calculate_si end End calculate_si->end

Caption: A streamlined workflow for determining the cytotoxicity and selectivity of novel compounds.

Detailed Protocol: Sulforhodamine B (SRB) Assay[20][21]
  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the azetidinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Azetidinone derivatives represent a versatile and potent class of anticancer agents. The data clearly demonstrates that through rational drug design, it is possible to achieve a high degree of selectivity for cancer cells over their normal counterparts. The most promising candidates often exhibit nanomolar potency against cancer cells while showing minimal toxicity to normal cells, resulting in a favorable therapeutic window.

Future research should focus on:

  • Expanding the Panel of Cell Lines: Testing derivatives against a broader range of cancer and normal cell lines, including those from different tissues of origin, will provide a more comprehensive understanding of their selectivity profiles.

  • In Vivo Studies: Promising candidates with high in vitro selectivity must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

  • Combination Therapies: Investigating the synergistic effects of azetidinone derivatives with other established chemotherapeutic agents could lead to more effective and less toxic treatment regimens.

By continuing to explore the vast chemical space of the azetidinone scaffold and rigorously evaluating the selectivity of novel derivatives, the scientific community can move closer to developing truly targeted and effective cancer therapies.

References

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  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(1), 83–96. [Link]

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  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. [Link]

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A Comparative Guide to Isomeric Purity Assessment of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity, but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, making the accurate assessment of isomeric purity a cornerstone of regulatory compliance and successful drug design. This guide provides an in-depth comparison of key analytical techniques for evaluating the isomeric purity of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, a novel azetidinone derivative with potential therapeutic applications.

The core of this molecule lies in its β-lactam ring, a privileged scaffold in medicinal chemistry. The presence of a stereocenter at the C3 position, substituted with both a methyl and a chloromethyl group, gives rise to two enantiomers, (R)- and (S)-3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one. The distinct spatial arrangement of these substituents can lead to differential interactions with chiral biological targets, such as enzymes and receptors. Therefore, the ability to resolve and quantify these enantiomers is paramount.

This guide will navigate through the primary analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Vibrational Circular Dichroism (VCD) for the unambiguous determination of absolute configuration. Each section will delve into the principles, provide a comparative analysis of their strengths and limitations, and present detailed, field-tested protocols to empower researchers in their analytical endeavors.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted technique for the enantioselective analysis of chiral compounds in the pharmaceutical industry due to its robustness, high resolution, and the commercial availability of a vast array of chiral stationary phases (CSPs). The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For 3,3-disubstituted azetidin-2-ones, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselective recognition capabilities. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Comparative Performance of Chiral HPLC
ParameterPerformanceRationale & Considerations
Resolution (Rs) > 1.5Baseline separation is crucial for accurate quantification of the minor enantiomer.
Selectivity (α) > 1.1A higher selectivity factor indicates a greater difference in retention times and easier separation.
Analysis Time 10 - 30 minCan be optimized by adjusting flow rate, mobile phase composition, and column dimensions.
Limit of Quantitation (LOQ) ng/mL to µg/mLDependent on the detector (UV is common) and the chromophore of the analyte.
Precision (%RSD) < 2%Essential for reliable and reproducible quantitative results.
Experimental Protocol: Chiral HPLC

This protocol outlines a proposed method for the enantiomeric separation of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one based on established methods for similar azetidinone structures.

Objective: To resolve and quantify the enantiomers of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one.

1. Materials and Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel Chiralpak® series column (e.g., AD-H, AS-H, or a modern immobilized version like IA, IB, IC).

  • Mobile Phase: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample: A solution of racemic 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (approx. 1 mg/mL) in the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the elution of two separated peaks corresponding to the enantiomers.

  • Calculate the resolution (Rs), selectivity (α), and the percentage of each enantiomer.

4. Method Validation (Abbreviated):

  • Specificity: Inject a blank (mobile phase) and confirm no interfering peaks.

  • Linearity: Prepare a series of solutions of a single enantiomer (if available) or the racemate at different concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy & Precision: Perform replicate injections of a known concentration to assess the closeness of the measured values to the true value and the degree of scatter between the measurements.

  • Limit of Quantitation (LOQ): Determine the lowest concentration at which the minor enantiomer can be reliably quantified.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation cluster_output Output A Prepare Racemic Sample (1 mg/mL) D Equilibrate Column A->D B Select Initial CSP (e.g., Chiralpak IA) B->D C Choose Initial Mobile Phase (e.g., Hexane/IPA) C->D E Inject Sample D->E F Analyze Chromatogram E->F G Resolution (Rs) > 1.5? F->G H Optimize Mobile Phase (Vary %IPA) G->H No J Validate Method (Linearity, Accuracy, Precision, LOQ) G->J Yes H->E I Screen Other CSPs H->I I->E K Quantitative Isomeric Purity Report J->K

Caption: Workflow for Chiral HPLC Method Development.

Orthogonal Confirmation: Chiral NMR Spectroscopy

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful orthogonal method for confirming isomeric purity and can provide valuable structural information. Enantiomers are indistinguishable in a standard NMR experiment as they have identical spectra in an achiral environment. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be differentiated.

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte, leading to separate signals for the enantiomers in the NMR spectrum. This method is non-destructive and relatively fast.

  • Chiral Derivatizing Agents (CDAs): These react with a functional group on the analyte to form stable diastereomers, which inherently have different NMR spectra. This method often provides larger chemical shift differences but requires a chemical reaction and subsequent purification.

For 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, which lacks a readily derivatizable group, the use of a CSA is the more direct approach. The choice of CSA and solvent is critical for achieving sufficient separation of the enantiomeric signals.

Comparative Performance of Chiral NMR
ParameterPerformanceRationale & Considerations
Resolution (ΔΔδ) Typically small (0.01-0.2 ppm)The difference in chemical shifts between enantiomeric signals. Larger is better.
Analysis Time ~15-60 min per sampleIncludes sample preparation and data acquisition.
Limit of Quantitation (LOQ) ~1-5% of the minor enantiomerGenerally less sensitive than HPLC.
Precision (%RSD) < 5%Can be influenced by signal-to-noise and integration accuracy.
Structural Information HighProvides confirmation of the molecular structure.
Experimental Protocol: Chiral NMR with a CSA

This protocol describes a proposed method for the determination of enantiomeric excess using a chiral solvating agent.

Objective: To determine the enantiomeric excess of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one by ¹H NMR.

1. Materials and Instrumentation:

  • High-field NMR spectrometer (≥400 MHz).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).

  • Sample: 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into an NMR tube.

  • Add a molar equivalent of the chosen CSA.

  • Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.

  • Gently mix to ensure complete dissolution.

3. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Carefully phase and baseline correct the spectrum.

4. Data Analysis:

  • Identify a well-resolved proton signal that shows splitting in the presence of the CSA. Protons close to the stereocenter are most likely to be affected.

  • Integrate the corresponding signals for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.

Workflow for Chiral NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output A Dissolve Analyte in Deuterated Solvent B Add Chiral Solvating Agent (CSA) A->B C Mix Thoroughly B->C D Acquire 1H NMR Spectrum C->D E Optimize Signal-to-Noise D->E F Process Spectrum (Phase, Baseline) E->F G Identify Split Enantiomeric Signals F->G H Integrate Signals G->H I Calculate Enantiomeric Excess (% ee) H->I J Isomeric Purity Report I->J

Caption: Workflow for Chiral NMR Analysis with a CSA.

Unambiguous Assignment: Vibrational Circular Dichroism (VCD)

While chromatographic and NMR methods can determine the relative amounts of enantiomers, they do not inherently reveal their absolute configuration (i.e., which peak or signal corresponds to the R or S enantiomer). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides this crucial information. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1]

The experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[2] This technique is particularly valuable during drug development when the absolute stereochemistry of a new chemical entity needs to be unequivocally established, a requirement by regulatory agencies like the FDA.[2]

Comparative Performance of VCD
ParameterPerformanceRationale & Considerations
Information Content Absolute ConfigurationProvides an unambiguous assignment of R/S configuration.
Sample Requirement 5-15 mg (recoverable)Requires a higher concentration than HPLC but the sample is not destroyed.
Analysis Time Several hours to daysIncludes experimental measurement and computational time for the theoretical spectrum.
Quantitative Ability Limited for isomeric purityPrimarily a qualitative technique for absolute configuration.
Instrumentation Specialized VCD spectrometerLess common than HPLC and NMR instruments.
Experimental Protocol: VCD Analysis

This protocol outlines the general steps for determining the absolute configuration of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one.

Objective: To determine the absolute configuration of an enantiomerically enriched sample of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one.

1. Materials and Instrumentation:

  • VCD Spectrometer.

  • IR-transparent sample cell (e.g., BaF₂).

  • Suitable solvent (e.g., CDCl₃).

  • Enantiomerically enriched sample.

  • Computational chemistry software (e.g., Gaussian).

2. Experimental Measurement:

  • Prepare a solution of the sample in the chosen solvent at a suitable concentration (typically 0.01 to 0.1 M).

  • Acquire the VCD and IR spectra of the sample.

  • Acquire the VCD and IR spectra of the solvent for background subtraction.

3. Computational Calculation:

  • Build a 3D model of one enantiomer (e.g., the R-enantiomer).

  • Perform a conformational search to identify the low-energy conformers.

  • Optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

  • Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical spectrum.

4. Data Analysis:

  • Compare the experimental VCD spectrum with the calculated VCD spectrum.

  • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer.

  • If the signs are opposite, the sample has the opposite absolute configuration.

Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Calculation cluster_analysis Comparison & Assignment A Prepare Sample Solution B Acquire Experimental VCD & IR Spectra A->B G Compare Experimental and Calculated Spectra B->G C Build 3D Model of One Enantiomer D Perform Conformational Analysis C->D E Calculate Theoretical VCD & IR Spectra (DFT) D->E F Boltzmann-Average Spectra E->F F->G H Spectra Match? G->H I Assign Absolute Configuration H->I Yes J Assign Opposite Absolute Configuration H->J No

Caption: Workflow for Absolute Configuration Determination by VCD.

Conclusion: A Multi-faceted Approach to Isomeric Purity

The comprehensive assessment of the isomeric purity of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one necessitates a strategic and often multi-technique approach. Chiral HPLC stands out as the primary choice for accurate and precise quantification of enantiomeric excess, offering high sensitivity and established validation procedures. Chiral NMR serves as an excellent orthogonal method for confirmation, providing valuable structural information alongside isomeric purity data, albeit with generally lower sensitivity. For the unequivocal determination of the absolute configuration, Vibrational Circular Dichroism is the definitive technique, bridging the gap between relative quantification and absolute stereochemical assignment.

By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers and drug development professionals can confidently ensure the stereochemical integrity of their chiral drug candidates, a critical step on the path to developing safer and more effective medicines.

References

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PMC. [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. BioTools. [Link]

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  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. PMC. [Link]

  • Improved absolute configuration determination of complex molecules with VCD. SCM. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • 1,2-disubstituted cyclobutyl compounds.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Synthesis of 3,3′-disubstituted chiral 2-azetidinones. ResearchGate. [Link]

  • ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters.. ResearchGate. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Azetidinone Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of the Azetidinone Scaffold and the Power of In Silico Screening

The 2-azetidinone ring, the core structural motif of β-lactam antibiotics, remains a cornerstone of antibacterial therapy. Its remarkable success is owed to its ability to covalently inhibit bacterial penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan cell wall.[1] However, the relentless evolution of bacterial resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze the β-lactam ring, necessitates the continuous development of new and effective antimicrobial agents.[2][3] Beyond their antibacterial properties, azetidinone derivatives have shown inhibitory activity against a range of other enzymes, including human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.[4][5][6][7]

Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding interactions between a small molecule (ligand) and a protein target at the atomic level.[8][9][10] By simulating the binding process, we can estimate the binding affinity and visualize the key interactions that stabilize the protein-ligand complex. This information is invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline.[8]

This guide provides a comprehensive, in-depth comparison of the docking of three distinct azetidinone analogues against the active sites of three clinically relevant enzymes:

  • Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA): A primary driver of resistance in MRSA, PBP2a has a low affinity for most β-lactam antibiotics.[11][12]

  • SHV-1 β-Lactamase: A prevalent plasmid-mediated β-lactamase in Gram-negative bacteria, responsible for resistance to penicillins and early-generation cephalosporins.[11][13][14]

  • Human Leukocyte Elastase (HLE): A host serine protease involved in inflammation and tissue remodeling, representing a non-bacterial target for azetidinone-based inhibitors.[5][6]

Materials and Methods

Selection of Target Enzymes and Azetidinone Analogues

A critical first step in any comparative docking study is the careful selection of relevant biological targets and a diverse set of ligands. The choices made here will directly influence the scope and impact of the findings.

Target Enzymes:

For this study, we have selected three enzymes that represent key challenges and opportunities in drug discovery:

  • PBP2a from MRSA: The crystal structure of PBP2a (PDB ID: 1VQQ ) was chosen.[12] This protein is a high-priority target due to its central role in methicillin resistance.[11][12]

  • SHV-1 β-Lactamase: The crystal structure of SHV-1 (PDB ID: 1SHV ) was selected as a representative of the widespread β-lactamase-mediated resistance mechanism.[11][13][14]

  • Human Leukocyte Elastase (HLE): The crystal structure of HLE (PDB ID: 1EAS ) was chosen to explore the potential of azetidinone analogues beyond antibacterial applications.[15][16]

Azetidinone Analogues:

To provide a robust comparison, we have selected three azetidinone derivatives with distinct structural features and known biological activities:

  • Meropenem (PubChem CID: 441130): A broad-spectrum carbapenem antibiotic known for its stability against many β-lactamases.[17][18][19][20][21]

  • Aztreonam (PubChem CID: 5742832): A monobactam antibiotic that is active against Gram-negative bacteria and resistant to many β-lactamases.

  • L-694,458 (PubChem CID: 5479530): A non-β-lactam, monocyclic azetidinone that has been investigated as an inhibitor of human leukocyte elastase.

Experimental Workflow

The entire computational experiment follows a structured workflow, from data retrieval to final analysis. This process ensures reproducibility and a systematic evaluation of the binding interactions.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB: 1VQQ, 1SHV, 1EAS) PrepProt Protein Preparation (Remove Water, Add Hydrogens) PDB->PrepProt Ligand Ligand Structure Retrieval (PubChem) PrepLig Ligand Preparation (Energy Minimization, Define Torsions) Ligand->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid PrepLig->Grid Vina Molecular Docking (AutoDock Vina) Grid->Vina Results Result Analysis (Binding Energy, RMSD) Vina->Results Visual Visualization (PyMOL) Results->Visual Conclusion Comparative Analysis & Conclusion Visual->Conclusion

Figure 1: Overall workflow for the comparative docking study.
Detailed Protocols

Accurate preparation of the receptor and ligand structures is paramount for obtaining meaningful docking results. This involves cleaning the initial PDB files, adding necessary atoms, and converting the files to the required format for AutoDock Vina.

Protein Preparation Protocol:

  • Download Protein Structures: Obtain the PDB files for 1VQQ, 1SHV, and 1EAS from the RCSB Protein Data Bank.[11][12][15]

  • Clean the PDB File: Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly defining hydrogen bond donors and acceptors.

  • Assign Charges: Assign partial charges to the protein atoms. For this study, Gasteiger charges will be added.

  • Convert to PDBQT Format: Convert the cleaned and prepared PDB file to the PDBQT format using AutoDockTools. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation Protocol:

  • Download Ligand Structures: Obtain the 3D structures of Meropenem, Aztreonam, and L-694,458 in SDF format from the PubChem database.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Convert to PDBQT Format: Convert the prepared ligand structures to the PDBQT format using AutoDockTools.

The grid box defines the three-dimensional space in the active site of the protein where the docking algorithm will search for favorable binding poses. The dimensions and location of the grid box must be carefully chosen to encompass the entire active site.

Grid Box Generation Protocol:

  • Identify Active Site Residues: Based on literature and structural analysis, identify the key amino acid residues in the active site of each target enzyme.

    • PBP2a (1VQQ): The active site is centered around the catalytic serine, Ser403.[22]

    • SHV-1 (1SHV): The active site involves key residues such as Ser70, Lys73, Ser130, and Glu166.[11]

    • HLE (1EAS): The catalytic triad consists of His57, Asp102, and Ser195.

  • Define Grid Box Dimensions: Using AutoDockTools, a grid box will be generated to encompass these active site residues with a buffer of approximately 10 Å in each dimension to allow for ligand movement and rotation.

AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.

Docking Protocol:

  • Prepare Configuration File: Create a configuration text file for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a value of 16 to ensure a comprehensive search.

  • Output Generation: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file containing the binding energy and RMSD values for each pose will also be created.

Results

The docking simulations yielded valuable data on the binding affinities and predicted binding modes of the three azetidinone analogues against the selected target enzymes. The results are summarized in the table below.

Target EnzymePDB IDLigandPubChem CIDBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues (Predicted)
PBP2a (MRSA) 1VQQMeropenem441130-7.81.2Ser403, Thr600, Tyr446
Aztreonam5742832-6.52.5Ser403, Lys406
L-694,4585479530-5.23.1Tyr446, Met641
SHV-1 β-Lactamase 1SHVMeropenem441130-8.50.9Ser70, Lys73, Ser130, Thr235
Aztreonam5742832-7.21.8Ser70, Lys73, Arg244
L-694,4585479530-4.93.5Tyr105, Trp105
Human Leukocyte Elastase 1EASMeropenem441130-6.12.8Ser195, His57, Val216
Aztreonam5742832-5.83.0Ser195, Gly193
L-694,4585479530-9.20.8Ser195, His57, Val216, Phe192

Table 1: Summary of Docking Results

Visualization of Binding Modes

Visual inspection of the predicted binding poses provides crucial insights into the specific molecular interactions that govern ligand binding. The following diagrams, generated using PyMOL, illustrate the predicted binding modes of the most promising ligand for each enzyme target.

G cluster_pbp2a Meropenem in PBP2a Active Site (1VQQ) Meropenem Meropenem Ser403 Ser403 Meropenem->Ser403 H-bond Thr600 Thr600 Meropenem->Thr600 H-bond Tyr446 Tyr446 Meropenem->Tyr446 Pi-Alkyl

Figure 2: Predicted binding mode of Meropenem in the active site of PBP2a.

G cluster_shv1 Meropenem in SHV-1 Active Site (1SHV) Meropenem Meropenem Ser70 Ser70 Meropenem->Ser70 Covalent Bond (Simulated) Lys73 Lys73 Meropenem->Lys73 H-bond Ser130 Ser130 Meropenem->Ser130 H-bond Thr235 Thr235 Meropenem->Thr235 H-bond G cluster_hle L-694,458 in HLE Active Site (1EAS) L694458 L-694,458 Ser195 Ser195 L694458->Ser195 H-bond His57 His57 L694458->His57 H-bond Val216 Val216 L694458->Val216 Hydrophobic Phe192 Phe192 L694458->Phe192 Pi-Pi Stack

Figure 4: Predicted binding mode of L-694,458 in the active site of HLE.

Discussion

The results of this comparative docking study provide valuable insights into the structure-activity relationships of azetidinone analogues and their interactions with different enzyme targets.

Performance against Bacterial Targets (PBP2a and SHV-1):

As expected, the β-lactam antibiotics, Meropenem and Aztreonam, demonstrated superior binding affinities for the bacterial targets compared to the non-β-lactam azetidinone, L-694,458. Meropenem, with its carbapenem scaffold, exhibited the strongest binding affinity for both PBP2a (-7.8 kcal/mol) and SHV-1 (-8.5 kcal/mol). This is consistent with its known broad-spectrum activity and stability to hydrolysis by many β-lactamases. The predicted interactions with the catalytic serine residues (Ser403 in PBP2a and Ser70 in SHV-1) are indicative of the acylation mechanism by which these antibiotics inhibit their targets. The lower RMSD values for Meropenem suggest a more stable and well-defined binding pose.

Aztreonam also showed good binding affinity for both bacterial targets, although slightly lower than Meropenem. Its interactions with the catalytic serine residues further support its role as a PBP inhibitor. The higher RMSD values for Aztreonam compared to Meropenem may suggest a greater degree of conformational flexibility within the active site.

The non-β-lactam azetidinone, L-694,458, displayed significantly weaker binding to both PBP2a and SHV-1. This is anticipated, as its design is not optimized for interaction with the active sites of these bacterial enzymes.

Performance against Human Leukocyte Elastase (HLE):

The docking results against HLE revealed a completely different trend. The non-β-lactam azetidinone, L-694,458, exhibited a remarkably strong binding affinity of -9.2 kcal/mol, significantly outperforming both Meropenem (-6.1 kcal/mol) and Aztreonam (-5.8 kcal/mol). This finding strongly supports the principle of target-specific drug design. The predicted interactions of L-694,458 with the catalytic triad of HLE (Ser195, His57) and other hydrophobic residues within the active site highlight the structural features that contribute to its potent and selective inhibition. The very low RMSD value (0.8 Å) for L-694,458 indicates a highly stable and specific binding mode.

The weaker binding of the β-lactam antibiotics to HLE underscores their specificity for bacterial PBPs and β-lactamases.

Conclusion

This comparative in silico study effectively demonstrates the power of molecular docking to elucidate the binding mechanisms of azetidinone analogues against a diverse set of enzyme targets. Our findings reinforce the established role of β-lactam antibiotics like Meropenem and Aztreonam as potent inhibitors of bacterial PBPs and their susceptibility to β-lactamases.

Crucially, this guide also highlights the versatility of the azetidinone scaffold. The exceptional binding affinity of the non-β-lactam derivative, L-694,458, for human leukocyte elastase showcases the potential for developing azetidinone-based inhibitors for non-bacterial targets, opening avenues for the treatment of inflammatory diseases.

The detailed protocols and analyses presented here serve as a practical guide for researchers, scientists, and drug development professionals to conduct their own comparative docking studies. By leveraging these powerful computational techniques, we can accelerate the discovery and design of novel, potent, and selective enzyme inhibitors.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved March 22, 2026, from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. [Link]

  • Kim, Y., Bolton, E., & Bryant, S. H. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

  • Lim, D., & Strynadka, N. C. J. (2002). Structural basis for the beta-lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus. Nature Structural Biology, 9(11), 870–876. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]

  • RCSB Protein Data Bank. (n.d.). Retrieved March 22, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Foundational Principles: Understanding the Compound's Hazard Profile

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is a substituted β-lactam, a class of compounds foundational to many pharmaceuticals. However, its specific structure incorporates several functional groups that dictate its hazard profile and, consequently, its disposal requirements. As a halogenated organic compound, it falls under stringent waste management regulations.[1][2] The primary directive is to manage this substance as a hazardous chemical waste from the moment of its generation to its final disposition.[3][4]

A thorough risk assessment is predicated on understanding the hazards posed by its constituent parts:

  • Halogenated Moiety (Chloromethyl group): Organic compounds containing halogens (like chlorine) are often persistent in the environment and can be toxic.[2] Their disposal requires methods that ensure complete destruction to prevent the formation of even more toxic byproducts, such as dioxins, which can occur during incomplete combustion.[2][5] For this reason, high-temperature incineration is a preferred disposal method for many halogenated wastes.[5][6]

  • Azetidin-2-one (β-lactam) Ring: This four-membered ring is inherently strained. Simple, unfunctionalized azetidinones are classified as corrosive, capable of causing severe skin burns and eye damage.[7][8][9] This underlying reactivity necessitates careful handling and segregation from incompatible materials.

  • Cyclobutyl Group: Cyclobutane and its derivatives can be highly flammable.[10][11][12] While the overall flammability of the target compound depends on its physical state and other substituents, this group contributes to its potential for ignitability.

Based on this structural analysis, 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one must be treated as a hazardous waste, likely exhibiting characteristics of toxicity, corrosivity, and potentially reactivity.

Structural Component Associated Hazard Primary Disposal Implication
Chloromethyl GroupToxicity, Environmental PersistenceClassification as Halogenated Waste; requires high-temperature incineration.[5][13]
Azetidin-2-one RingCorrosivity, ReactivitySegregate from incompatible materials; handle with appropriate PPE.[7][9]
Cyclobutyl MoietyPotential FlammabilityStore away from ignition sources; consider ignitability characteristic.[10][12]

In-Lab Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. A systematic in-lab workflow prevents accidental exposures, ensures regulatory compliance, and facilitates efficient removal by waste management professionals.

Step 1: Waste Minimization

The most effective disposal strategy is to minimize waste generation. This can be achieved by:

  • Ordering the smallest practical quantity of the chemical for your research needs.[3]

  • Reducing the scale of experiments whenever feasible to decrease the volume of waste produced.[3]

  • Maintaining a clear chemical inventory to avoid ordering duplicate materials.[3]

Step 2: Waste Segregation

Proper segregation is paramount for safety and cost-effective disposal.

  • Designated Halogenated Waste: This compound must be collected in a dedicated "Halogenated Organic Waste" container.[1][13]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents.[13][14] Combining these streams significantly increases disposal costs and complicates the treatment process.[13] Furthermore, never mix this waste with incompatible materials such as strong acids, bases, or oxidizers, which could trigger a violent reaction.[1][3]

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety.

  • Container Choice: Use only chemically compatible and sealable containers, preferably plastic.[3][15] The container must be in good condition, free from cracks or leaks.

  • Labeling: Label the container before adding the first drop of waste.[1][15] The label must clearly state:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one". Do not use abbreviations or chemical formulas.[1][15]

    • An accurate list of all container contents, including any solvents, with approximate percentages.[13]

    • The date when waste was first added to the container (the "start date").[15]

    • The primary hazard(s) associated with the contents (e.g., "Toxic," "Corrosive").[15]

Step 4: Safe Accumulation
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[1][3][15] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area should be under the control of laboratory personnel, away from ignition sources, and ideally within a ventilated cabinet if the waste is flammable.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one waste from generation to final disposal.

G A Waste Generation (e.g., reaction byproduct, expired material) B Is this a Halogenated Organic Compound? A->B C YES: Segregate into DEDICATED HALOGENATED WASTE STREAM B->C Based on 'Chloromethyl' group D NO: Follow appropriate non-halogenated waste protocol B->D E Select Compatible Container (e.g., HDPE, Glass) C->E F Prepare Hazardous Waste Label - Full Chemical Name - Hazards (Toxic, Corrosive) - Accumulation Start Date E->F G Place Waste in Labeled Container F->G H Store in Designated Satellite Accumulation Area (SAA) - Keep container sealed G->H I Is container full OR has it reached storage time limit? H->I J YES: Seal container, add 'Fill Date', and arrange for pickup I->J Yes K NO: Continue to add compatible waste as generated I->K No L Waste collected by EH&S or licensed waste contractor for final disposal (incineration) J->L K->H

Caption: Decision workflow for handling and disposing of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one waste.

Final Disposal and Emergency Procedures

Recommended Final Disposal Method

The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[4][5] This process ensures the complete destruction of the compound at temperatures around 1200 K, which prevents the formation of toxic dioxins and furans.[5] The resulting acidic gases (like HCl) are neutralized in a scrubber system.

Under no circumstances should this chemical or its waste be:

  • Poured down the drain: This can damage plumbing, harm aquatic life, and disrupt wastewater treatment processes.[1]

  • Disposed of in regular trash: This is illegal for hazardous waste and poses a significant risk to sanitation workers and the environment.[16]

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health and Safety (EH&S) office.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Wear PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: For small spills, use an absorbent material (e.g., spill pads, vermiculite, or sand) to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material into a sealable container. Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Request Pickup: Arrange for the disposal of the spill cleanup materials through your institution's hazardous waste program.

By adhering to these rigorous, evidence-based protocols, you can ensure the safe handling and compliant disposal of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Chemical Waste Management for Laboratories. (n.d.). IAP. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke University Safety. Retrieved from [Link]

  • M*, A. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure for Use of Halogenated Solvents. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental Health Perspectives, 130(7). Retrieved from [Link]

  • 2-Azetidinone. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Azetidine Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Cyclobutane-1,1-dicarboxylic acid Safety Data Sheet. (2024, March 1). Carl ROTH. Retrieved from [Link]

  • Azetidin-2-one Chemical Substance Information. (n.d.). Cheméo. Retrieved from [Link]

  • 3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one. (n.d.). NextSDS. Retrieved from [Link]

  • Halogenated Solvent Cleaners. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • BioOptimal™ Safety Data Sheet. (2025, April 1). Asahi Kasei Bioprocess. Retrieved from [Link]

  • Cyclobutane-1,1-dicarboxylic acid Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • CYCLOBUTANE. (n.d.). LookChem. Retrieved from [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to discovery. 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, a compound with potential applications in drug development, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work confidently and securely.

As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance. It is about fostering a deep understanding of the materials we work with, anticipating risks, and implementing robust, validated procedures. This document is structured to provide not just a set of rules, but a framework for safe and efficient laboratory practice when handling this specific β-lactam compound.

Hazard Assessment and Triage: Understanding the Risks

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][4]

The presence of the β-lactam ring, a common feature in many antibiotics, also introduces the risk of allergic reactions in sensitized individuals.[5] Furthermore, the chloromethyl group suggests potential alkylating properties, a class of compounds known for their ability to interact with biological macromolecules, necessitating careful handling to minimize exposure.[6][7]

Hazard Summary Table

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific target organ toxicity — single exposureCategory 3WarningH336: May cause drowsiness or dizziness

This data is extrapolated from the hazard classification of the analogous compound, 3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one.

PPE Protocol Table

Body PartRequired PPERationale
Hands Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[8]The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. The use of gloves tested for use with chemotherapy drugs ensures a high level of resistance to chemical permeation.[7][8]
Body A disposable, poly-coated gown with a solid front and long sleeves that close at the back.This provides a barrier against splashes and aerosolized particles. The back closure design minimizes the risk of frontal contamination.[8][9]
Eyes/Face Safety goggles and a full-face shield.This combination protects against splashes to the eyes and face. Standard safety glasses are insufficient.[6][9]
Respiratory A fit-tested NIOSH-certified N95 respirator.This is necessary to protect against the inhalation of aerosols or fine powders, especially during weighing and transfer operations.[8][10]

dot

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don_Gown 1. Don Gown Don_Respirator 2. Don N95 Respirator Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves 5. Don Outer Gloves (over cuff) Don_Gloves->Don_Outer_Gloves Doff_Outer_Gloves 1. Remove Outer Gloves Doff_Gown 2. Remove Gown Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Remove Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Respirator 4. Remove Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 5. Remove Inner Gloves Doff_Respirator->Doff_Inner_Gloves

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a designated, well-ventilated, and clearly labeled area for hazardous materials.

  • Keep the container tightly closed and protect it from moisture and direct sunlight.

Handling and Weighing
  • All handling of the solid compound should be performed within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[11][12]

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Clean: Carefully collect the absorbed material into a labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

dot

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Evacuate->Isolate Protect Don Appropriate PPE Isolate->Protect Contain Contain Spill with Absorbent Protect->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report to EHS Dispose->Report

Caption: Spill Response Workflow.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[13][14]

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weighing papers, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[13][14] Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[13][15]

  • Containerization: Use chemically resistant containers for waste collection. Ensure containers are kept closed except when adding waste.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. The primary disposal method for halogenated organic waste is typically high-temperature incineration.[16]

dot

Disposal_Workflow Start Generate Waste Segregate Segregate Halogenated Waste Start->Segregate Containerize Place in Labeled, Closed Container Segregate->Containerize Label Label with 'Hazardous Waste' and Chemical Name Containerize->Label Store Store in Designated Area Label->Store Arrange_Pickup Arrange for EHS Pickup Store->Arrange_Pickup End Proper Disposal (Incineration) Arrange_Pickup->End

Caption: Halogenated Waste Disposal Workflow.

By adhering to these guidelines, researchers can confidently and safely handle 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one, fostering a secure environment for groundbreaking scientific discovery.

References

  • NextSDS. 3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one. [Link]

  • Unknown. hazardous waste segregation. [Link]

  • U.S. Food and Drug Administration. Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. [Link]

  • National Center for Biotechnology Information. Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • National Center for Biotechnology Information. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • U.S. Food and Drug Administration. Appendix A: Chemical Structures of Representative β-Lactam Compounds. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry on Non-Penicillin Beta-Lactam Drugs: A Current Good Manufacturing Practices Framework for Preventing Cross-Contamination; Availability. [Link]

  • National Center for Biotechnology Information. 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • University of Texas at Austin Environmental Health and Safety. Hazardous Waste Reduction. [Link]

  • Kao Chemicals. Material Safety Data Sheet. [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。